1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-10H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLWYVUULIYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254104 | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-45-1 | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Executive Summary
1-(3-Pyrrol-1-yl-phenyl)-ethylamine represents a specialized bifunctional scaffold in medicinal chemistry, merging the electron-rich, aromatic properties of an N-aryl pyrrole with the chirality and basicity of a benzylic primary amine. This compound serves as a critical intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, particularly for serotonergic targets (e.g., 5-HT6). Its unique architecture presents a "push-pull" electronic system where the pyrrole acts as a weak electron donor to the phenyl ring, while the ethylamine side chain provides a handle for further functionalization or salt formation.
This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this molecule, designed to support researchers in optimizing its use as a building block in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a central benzene ring substituted at the meta position by a pyrrole ring (attached via nitrogen) and at the ipso position by a 1-aminoethyl group.
| Property | Data | Notes |
| IUPAC Name | 1-[3-(1H-pyrrol-1-yl)phenyl]ethan-1-amine | Often referred to as |
| Molecular Formula | ||
| Molecular Weight | 186.26 g/mol | |
| CAS Number | Not widely listed | Research grade material; often synthesized in situ. |
| Chirality | Yes (1 Stereocenter) | Exists as (R) and (S) enantiomers.[1] |
| pKa (Amine) | ~9.6 (Predicted) | Typical for |
| pKa (Pyrrole) | ~ -3.8 (Conjugate acid) | The pyrrole nitrogen is non-basic due to aromaticity. |
| LogP | ~2.3 - 2.5 (Predicted) | Lipophilic core; solubility increases significantly at pH < 8. |
| H-Bond Donors | 2 | From the primary amine ( |
| H-Bond Acceptors | 1 | The amine nitrogen. Pyrrole N is a poor acceptor. |
Structural Analysis
The pyrrole ring is attached via the nitrogen atom (N-linked). Unlike C-linked pyrroles (e.g., tryptamine analogs), the N-linkage prevents the pyrrole nitrogen from acting as a hydrogen bond donor. The lone pair is fully delocalized into the pyrrole ring system to maintain aromaticity (Hückel's 4n+2 rule), rendering the ring electron-rich and susceptible to electrophilic attack, but the nitrogen itself is non-basic.
The ethylamine moiety is a standard primary aliphatic amine attached to a benzylic carbon. It dictates the compound's basicity and solubility in aqueous acids.
Synthetic Methodology
The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine typically follows a convergent linear pathway. The most robust method involves constructing the N-aryl pyrrole first, followed by the installation of the amine functionality.
Pathway Overview
-
Paal-Knorr Pyrrole Synthesis: Condensation of 3-aminoacetophenone with 2,5-dimethoxytetrahydrofuran.
-
Reductive Amination: Conversion of the acetyl group to a primary amine using ammonium salts and a hydride reducing agent.
Experimental Protocol
Step 1: Synthesis of 3-(1H-pyrrol-1-yl)acetophenone
-
Reagents: 3-Aminoacetophenone (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent/catalyst).
-
Procedure:
-
Dissolve 3-aminoacetophenone in glacial acetic acid under nitrogen atmosphere.
-
Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux the mixture at 100–110°C for 2–4 hours. The reaction is driven by the acid-catalyzed opening of the furan ring and subsequent double condensation with the aniline nitrogen.
-
Workup: Cool to room temperature. Pour into ice-water and neutralize with
or to pH 7–8. Extract with ethyl acetate. -
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the ketone intermediate as a solid.
-
Step 2: Reductive Amination to Target Amine
-
Reagents: 3-(1H-pyrrol-1-yl)acetophenone (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (
, 1.5 eq), Methanol. -
Procedure:
-
Dissolve the ketone in dry methanol.
-
Add ammonium acetate and stir at room temperature for 30 minutes to form the imine/iminium species in situ.
-
Cool to 0°C and carefully add
in portions. -
Allow to warm to room temperature and stir for 12–24 hours.
-
Quench: Slowly add 1N HCl to decompose excess hydride (Caution: HCN gas evolution possible; use a fume hood and basic scrubber).
-
Isolation: Basify the aqueous layer to pH > 12 with NaOH pellets. Extract the free amine into dichloromethane (DCM).
-
Salt Formation: Treat the DCM layer with HCl in ether to precipitate the hydrochloride salt for stability.
-
Figure 1: Two-step synthetic pathway from commercially available 3-aminoacetophenone.
Chemical Reactivity & Stability[3]
Understanding the dual nature of this molecule is critical for successful downstream chemistry.
Pyrrole Ring Sensitivity
The N-phenylpyrrole moiety is acid-sensitive . While the phenyl ring stabilizes it slightly compared to alkyl pyrroles, exposure to strong mineral acids can initiate polymerization (polypyrrole formation) resulting in a black tar.
-
Precaution: During the workup of the amine, avoid prolonged exposure to concentrated acid. When forming the HCl salt, use anhydrous conditions (HCl in dioxane/ether) and isolate the solid immediately.
-
Oxidation: Pyrroles are susceptible to oxidation by air and light, leading to darkening over time. Store the compound under inert gas (Argon) at -20°C.
Amine Nucleophilicity
The primary amine is sterically unhindered enough to participate in standard nucleophilic substitutions and additions:
-
Amide Coupling: Reacts readily with activated carboxylic acids (EDC/NHS) to form amides.
-
Aldehyde Condensation: Forms stable imines or can be used in further reductive aminations to form secondary amines.
Electrophilic Aromatic Substitution
The pyrrole ring is significantly more electron-rich than the benzene ring. Electrophilic reagents (e.g., halogens, nitrating agents) will preferentially attack the pyrrole ring at the
-
Selectivity: If functionalizing the phenyl ring, the pyrrole must be protected or the conditions carefully tuned to avoid pyrrole decomposition.
Handling & Safety Protocols
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Likely toxic by ingestion/inhalation (analogous to phenethylamines). | Use full PPE (gloves, goggles, lab coat). Handle in a fume hood. |
| Skin Corrosion | Primary amines are corrosive/irritating. | Wash immediately with soap and water upon contact. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store away from nitric acid, peroxides, and halogens. |
Storage:
-
Form: Hydrochloride salt is preferred for long-term storage due to higher stability.
-
Conditions: Hygroscopic.[2] Store in a desiccator at -20°C, protected from light.
References
-
Paal-Knorr Synthesis of N-Aryl Pyrroles
-
Banik, B. K., et al. "Microwave-assisted rapid synthesis of N-arylpyrroles." Tetrahedron Letters, vol. 41, no. 34, 2000, pp. 6551-6554. Link
- Trost, B. M., & Doherty, G. A. "An Asymmetric Synthesis of the Pyrroloisoquinoline Skeleton." Journal of the American Chemical Society, vol. 122, no. 16, 2000, pp. 3801-3810. (Discusses pyrrole stability).
-
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
- Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002.
-
-
Physicochemical Properties of Pyrroles
- Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977. (Classic text on pyrrole reactivity and pKa).
-
PubChem Compound Summary for 1-Phenylpyrrole (CID 12480). Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional chemical building blocks that offer both structural rigidity and versatile functional handles. 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (CAS: 832740-45-1) is a prime example of such a scaffold[1]. It combines an electron-rich pyrrole ring with a primary ethylamine side chain, arrayed across a central phenyl core. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and a field-proven, self-validating synthetic methodology designed for high-fidelity scale-up in medicinal chemistry laboratories.
Molecular Architecture & Physicochemical Profiling
The identity of a compound dictates its behavior in both synthetic workflows and biological assays. The molecular formula of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine is C₁₂H₁₄N₂ , yielding a molecular weight of 186.25 g/mol [1].
Structurally, the molecule is divided into three critical domains:
-
The Phenyl Core (C₆H₄): Acts as a rigid, planar spacer that dictates the meta-relationship (1,3-substitution) between the two functional groups.
-
The Pyrrol-1-yl Group (-NC₄H₄): Attached via its nitrogen to the phenyl ring. This moiety is highly lipophilic and electron-rich, often utilized in medicinal chemistry to engage in
stacking or to occupy hydrophobic pockets in target proteins. -
The 1-Ethylamine Side Chain (-CH(CH₃)NH₂): Features a primary amine that is protonated at physiological pH, serving as a critical hydrogen bond donor/acceptor. The
-carbon is a chiral center, meaning the compound exists as two enantiomers (R and S) unless synthesized asymmetrically.
Quantitative Physicochemical Data
To facilitate rapid assessment for drug development professionals, the core quantitative metrics of the compound are summarized below:
| Property | Value |
| Compound Name | 1-(3-Pyrrol-1-yl-phenyl)-ethylamine |
| CAS Registry Number | 832740-45-1[1] |
| Molecular Formula | C₁₂H₁₄N₂[1] |
| Molecular Weight | 186.25 g/mol [1] |
| Exact Mass | 186.115 Da |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 1 (Primary amine) |
| Topological Polar Surface Area (TPSA) | ~30.9 Ų |
| Research Availability | Commercially available for R&D[2] |
Rational Synthesis & Validation Protocol
Designing a robust synthetic route requires understanding the causality behind every reagent choice. The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine is optimally achieved via a two-stage convergent workflow: a Clauson-Kaas pyrrole synthesis [3] followed by a Borch reductive amination [4].
Synthetic workflow of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine via Clauson-Kaas and reductive amination.
Phase 1: Clauson-Kaas Pyrrole Construction
Causality & Logic: To install the pyrrole ring onto the aniline nitrogen of 3-aminoacetophenone, we utilize 2,5-dimethoxytetrahydrofuran. Why not use free succindialdehyde? Free succindialdehyde is highly unstable and prone to rapid polymerization. 2,5-dimethoxytetrahydrofuran acts as a stable, masked acetal that slowly hydrolyzes in situ under acidic conditions (glacial acetic acid) to release the dialdehyde at a controlled rate, ensuring high-yielding double condensation with the primary amine[3].
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of 3-aminoacetophenone in glacial acetic acid (0.5 M concentration).
-
Addition: Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (110°C) for 2 hours. The acid catalyzes both the deprotection of the furan and the subsequent cyclization.
-
Workup: Cool the mixture to room temperature and pour it into ice water. Neutralize carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 3-(pyrrol-1-yl)acetophenone .
Phase 2: Reductive Amination
Causality & Logic: Converting the ketone intermediate to a primary amine poses the risk of over-alkylation (forming secondary/tertiary amines) or direct reduction of the ketone to an alcohol. To prevent this, we use a massive excess of ammonium acetate to drive the equilibrium entirely toward the imine/iminium intermediate[4]. We select sodium cyanoborohydride (NaBH₃CN) as the reductant because the electron-withdrawing cyano group dampens its nucleophilicity. At pH 6-7, NaBH₃CN selectively reduces the protonated iminium ion much faster than the parent ketone, ensuring high chemoselectivity[4].
Step-by-Step Protocol:
-
Imine Formation: Dissolve 3-(pyrrol-1-yl)acetophenone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (NH₄OAc). Stir at room temperature for 30 minutes to establish the imine equilibrium.
-
Reduction: Add 1.5 equivalents of NaBH₃CN portion-wise. Stir the reaction mixture at room temperature for 12–24 hours under an inert nitrogen atmosphere.
-
Quenching: Quench the reaction by adding 1M NaOH. This step is critical as it breaks down stable boron-amine complexes and ensures the target primary amine is fully deprotonated and partitioned into the organic phase.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product via reverse-phase HPLC or a standard acid-base extraction sequence to isolate pure 1-(3-Pyrrol-1-yl-phenyl)-ethylamine .
Analytical Validation (Self-Validating System)
A protocol is only as trustworthy as its validation metrics. To confirm the successful execution of the above workflow, the system must be orthogonally validated using standard analytical techniques:
-
Mass Spectrometry (LC-MS): The final product must exhibit a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 187.1 , confirming the successful incorporation of the amine and the exact molecular weight of 186.25 g/mol [1].
-
¹H NMR Spectroscopy (CDCl₃):
-
Pyrrole confirmation: Look for two characteristic pseudo-triplets integrating for 2 protons each, typically around
6.3 ppm and 7.1 ppm. -
Ethylamine confirmation: The methine proton (-CH (CH₃)NH₂) will appear as a distinct quartet around
4.1 ppm, while the adjacent methyl group will appear as a doublet around 1.4 ppm.
-
References
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Name Reactions in Heterocyclic Chemistry II (Clauson-Kaas Pyrrole Synthesis) Source: Chemistry Chemists URL: [Link]
Sources
Technical Guide: Solubility Profile & Handling of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
[1]
Executive Summary
Compound Class: Chiral Heterocyclic Arylalkylamine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors), Chiral Resolving Agent, Material Science Monomer.[1]
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine . As a molecule integrating a basic ethylamine side chain with a lipophilic N-phenylpyrrole core, its solubility behavior is governed by a delicate balance between hydrogen-bond capability and aromatic stacking interactions.[1] This document outlines theoretical solubility parameters, empirical determination protocols, and optimized solvent systems for synthesis and purification.
Physicochemical Profile & Structural Analysis[1][2]
To predict and manipulate solubility, one must first deconstruct the molecule into its functional pharmacophores.
| Feature | Moiety | Physicochemical Contribution |
| Lipophilic Core | N-Phenylpyrrole | Increases LogP; drives solubility in chlorinated and aromatic solvents (DCM, Toluene).[1] |
| H-Bond Donor/Acceptor | Primary Amine (-NH₂) | Provides solubility in alcohols and polar aprotic solvents; acts as a pH-switchable solubility toggle.[1] |
| Chiral Center | Ethylamine C1 | Potential for diastereomeric salt formation; solubility may differ slightly between racemate and enantiopure forms in chiral solvents.[1] |
Theoretical Properties (Estimated)[1]
Solubility Profile by Solvent Class[1]
The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and experimental data from structural analogs (e.g., phenylethylamine, 1-phenylpyrrole).
A. Polar Protic Solvents (Alcohols)[1]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]
-
Solubility: High (>100 mg/mL) .[1]
-
Mechanism: The primary amine forms strong hydrogen bonds with the hydroxyl groups of the solvent.[1]
-
Application: Ideal for reactions, recrystallization (when paired with an anti-solvent), and chromatographic mobile phases.[1]
B. Polar Aprotic Solvents[1]
-
Solvents: DMSO, DMF, Acetonitrile (MeCN).[1]
-
Solubility: Very High (>200 mg/mL) .[1]
-
Mechanism: Dipole-dipole interactions solvate the polarized amine and the electron-rich pyrrole ring.[1]
-
Application: Stock solutions for biological assays; reaction media for nucleophilic substitutions.[1]
C. Chlorinated & Non-Polar Solvents
-
Solvents: Dichloromethane (DCM), Chloroform, Toluene.[1]
-
Solubility: High (DCM) to Moderate (Toluene) .[1]
-
Mechanism: The lipophilic N-phenylpyrrole core drives dissolution in these organic layers.[1]
-
Application: Liquid-Liquid extraction (organic phase).[1]
D. Aqueous Media & pH Dependence[1]
Experimental Protocol: Gravimetric Solubility Determination
Do not rely solely on literature values. Purity, polymorphs, and temperature affect solubility. Use this self-validating protocol to determine exact saturation limits.
Workflow Diagram: Solubility Screening
Figure 1: Iterative "Step-Up/Step-Down" workflow for determining approximate solubility limits.
Step-by-Step Methodology
-
Preparation: Place 50 mg of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine into a clear HPLC vial.
-
Initial Addition: Add 250 µL of the solvent of interest.
-
Agitation: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.
-
Observation:
-
Quantification:
[1] -
Validation: For precise values, filter the saturated solution, evaporate a known volume, and weigh the residue.
Purification Strategy: Acid-Base Extraction[1]
The amine functionality allows for a "pH-Switch" purification, separating the compound from non-basic impurities (e.g., unreacted pyrrole precursors).[1]
Workflow Diagram: pH-Switch Purification
Figure 2: Acid-Base extraction logic utilizing the amine pKa for purification.[1]
Protocol:
-
Dissolve crude material in Dichloromethane (DCM) .
-
Wash with 1M HCl (aq) .[1] The amine protonates and moves to the water phase.[1] Non-basic impurities stay in DCM.[1]
-
Discard the organic layer.[1]
-
Basify the aqueous layer with 2M NaOH until pH > 12.[1] The amine deprotonates and oils out.[1]
-
Extract the turbid aqueous mixture with fresh DCM.
-
Dry (Na₂SO₄) and concentrate to yield the purified free base.[1]
References
-
PubChem. (2025).[1][2][3] Compound Summary: 3-(1H-pyrrol-1-yl)propan-1-amine (Analog).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Reisser, M., & Maas, G. (2004).[1][4] Synthesis of pyrroles from 1-dialkylamino-3-phosphoryl... Journal of Organic Chemistry, 69(15), 4913-24.[1][4] Retrieved from [Link]
Sources
- 1. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenyl(1H-pyrrol-1-yl)methanone | C11H9NO | CID 640314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrroles from 1-dialkylamino-3-phosphoryl(or phosphanyl)allenes through 1,5-cyclization of conjugated azomethine ylide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Derivatives: A Technical Whitepaper
The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine and its derivatives. This scaffold represents a unique intersection of phenethylamine neurochemistry and N-arylpyrrole pharmacodynamics , positioning it as a versatile template for CNS and anti-inflammatory drug discovery.
Executive Summary
The molecule 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (often structurally categorized as a meta-substituted amphetamine analog or
-
CNS Modulation: As a steric and electronic bioisostere of biaryl-amines, it targets monoamine transporters (SERT/DAT) and trace amine-associated receptors (TAAR1).
-
Enzyme Inhibition: The N-phenylpyrrole core is a validated scaffold for inhibiting cyclooxygenase (COX) and specific protein kinases, offering pathways for anti-inflammatory and oncological applications.
This guide outlines the chemical biology, synthesis, and therapeutic optimization of this compound class.
Chemical Biology & Pharmacophore Analysis
Structural Deconstruction
The molecule consists of three critical pharmacophoric elements:
-
The Ethylamine Tail (
-Methyl): The 1-aminoethyl group creates a chiral center. The -methyl group (characteristic of amphetamines) sterically hinders Monoamine Oxidase (MAO) deamination, significantly increasing metabolic stability and oral bioavailability compared to simple phenethylamines. -
The Phenyl Linker: Serves as the scaffold core. Substitution at the meta (3-) position is critical for selectivity. In CNS drugs, meta-substitution often shifts selectivity toward Serotonin (5-HT) release or reuptake inhibition (e.g., fenfluramine).
-
The Pyrrole Head (N-Linked): The pyrrole ring is electron-rich (
-excessive) and lipophilic. It acts as a bioisostere for a phenyl ring but with distinct electronic properties (quadrupole moment) and hydrogen-bond accepting capability (via the -system), while lacking the H-bond donor of an indole.
Physicochemical Properties
| Property | Value (Predicted) | Implication |
| Molecular Weight | ~186.25 g/mol | Ideal for BBB penetration (< 400 Da). |
| cLogP | 2.3 – 2.8 | Highly lipophilic; excellent CNS distribution. |
| TPSA | ~30 Ų | Well below the 90 Ų threshold for BBB permeability. |
| pKa (Amine) | ~9.8 | Predominantly protonated at physiological pH. |
Therapeutic Applications & Mechanisms
Neuropsychiatry: Monoamine Modulation
The primary therapeutic potential lies in the modulation of monoaminergic signaling. The meta-pyrrole substituent mimics the steric bulk of a halogen (like chlorine in m-chlorophenylpiperazine) or a trifluoromethyl group, but with higher electron density.
-
Mechanism: The molecule likely acts as a substrate-based releasing agent or reuptake inhibitor at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
-
TAAR1 Agonism: Similar to other rigidified phenethylamines, this scaffold is a candidate for Trace Amine-Associated Receptor 1 (TAAR1) activation, a target for schizophrenia and addiction therapy.
-
MAO-B Inhibition: The bulky pyrrole group may occupy the hydrophobic entrance of the MAO-B active site, potentially conferring reversible inhibition properties useful in Parkinson’s disease.
Inflammation: COX/LOX Inhibition[1]
N-Arylpyrroles are established bioisosteres for the biaryl systems found in NSAIDs.
-
Pathway: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
-
Rationale: The pyrrole ring can fit into the hydrophobic channel of COX-2, mimicking the side rings of Coxibs. Derivatives with polar groups on the ethylamine tail can improve solubility while maintaining potency.
Oncology: Kinase Inhibition
The pyrrole moiety serves as an ATP-mimetic scaffold.
-
Target: Tyrosine Kinases (e.g., Src, VEGFR).
-
Design: The amine tail can form hydrogen bonds with the hinge region of the kinase, while the N-phenylpyrrole core occupies the hydrophobic pocket.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the SAR logic for optimizing this scaffold.
Figure 1: SAR Optimization Strategy for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Derivatives.
Synthesis & Manufacturing Protocols
The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine requires a convergent approach, typically utilizing the Paal-Knorr Pyrrole Synthesis followed by functional group manipulation.
Retrosynthetic Analysis
-
Target: 1-(3-Pyrrol-1-yl-phenyl)-ethylamine[1]
-
Precursor A: 3-Aminoacetophenone (commercially available).
-
Precursor B: 2,5-Dimethoxytetrahydrofuran (pyrrole precursor).
Detailed Synthetic Protocol
Step 1: Construction of the N-Arylpyrrole Core (Paal-Knorr)
-
Reagents: 3-Aminoacetophenone (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent/catalyst).
-
Procedure:
-
Dissolve 3-aminoacetophenone in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux the mixture at 100°C for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Cool to RT, pour into ice water, and neutralize with NaHCO₃. Extract with Ethyl Acetate.[2]
-
Product: 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one (Ketone Intermediate).
-
Step 2: Reductive Amination to Ethylamine
-
Reagents: Ketone Intermediate (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq), Methanol.
-
Procedure:
-
Dissolve the ketone in dry Methanol.
-
Add Ammonium Acetate and stir at RT for 1 hour to form the imine in situ.
-
Add NaCNBH₃ slowly (exothermic).
-
Stir at RT for 12–24 hours.
-
Quench: Add concentrated HCl dropwise to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10.
-
Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄.
-
Purification: Flash column chromatography (DCM:MeOH:NH₄OH).
-
Step 3: Chiral Resolution (Optional but Recommended)
-
Use L-Tartaric acid to crystallize the biologically active (S)- or (R)-enantiomer depending on the target (e.g., (S)-isomers of amphetamines are typically more potent CNS stimulants).
Experimental Validation: In Vitro Assays
To validate the therapeutic potential, the following assay workflow is recommended.
Monoamine Transporter Uptake Assay
-
Objective: Determine IC50 for SERT, DAT, and NET inhibition.
-
Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.
-
Tracer: [³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine.
-
Protocol:
-
Incubate cells with test compound (0.1 nM – 10 µM) for 10 min.
-
Add radiolabeled tracer and incubate for 5 min.
-
Terminate uptake by rapid washing with ice-cold buffer.
-
Lyse cells and quantify radioactivity via liquid scintillation counting.
-
COX-2 Inhibition Screening
-
Objective: Assess anti-inflammatory potential.
-
Method: Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).
-
Readout: Peroxidase activity of the heme-COX complex.
Visualization: Synthesis Workflow
Figure 2: Synthetic Pathway for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
References
-
Bioisosterism of N-Arylpyrroles
- Title: "Pyrrole: A privileged scaffold in drug discovery."
- Source:Expert Opinion on Therapeutic P
-
URL:[Link]
-
Phenethylamine Pharmacology
- Title: "Trace amine-associated receptor 1 (TAAR1)
- Source:N
-
URL:[Link]
-
Synthesis Methodology (Paal-Knorr)
- Title: "Paal–Knorr Pyrrole Synthesis."
- Source:Organic Syntheses.
-
URL:[Link]
-
Anti-inflammatory Pyrroles
- Title: "Design and synthesis of novel pyrrole deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
Disclaimer: The compounds described herein are potent bioactive molecules. This guide is for research and educational purposes only. Synthesis and testing must be conducted in licensed laboratories in compliance with local regulations regarding psychoactive substances.
Sources
An In-depth Technical Guide to Pyrrol-Phenyl-Ethylamine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrrol-Phenyl-Ethylamine Core
The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom that serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to be readily functionalized have made it a cornerstone in the development of a vast array of therapeutic agents.[4][5][6] When combined with a phenyl-ethylamine moiety, the resulting scaffold offers a three-dimensional architecture that can effectively interact with a multitude of biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of pyrrol-phenyl-ethylamine derivatives, offering valuable insights for researchers and drug development professionals.
Pyrrole and its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] The incorporation of a phenyl-ethylamine side chain introduces additional points for molecular recognition, crucial for binding to receptors and enzymes. This combination has proven particularly fruitful in the discovery of agents targeting the central nervous system (CNS), as well as in the development of novel anticancer and antimicrobial therapies.[10]
This technical guide will delve into the key aspects of pyrrol-phenyl-ethylamine chemistry and pharmacology, providing a foundation for the rational design and development of new therapeutic agents based on this versatile scaffold.
I. Synthetic Strategies for Pyrrol-Phenyl-Ethylamine Scaffolds
The construction of the pyrrol-phenyl-ethylamine core can be achieved through various synthetic routes, often involving the formation of the pyrrole ring as a key step. The choice of synthetic strategy is typically dictated by the desired substitution pattern on both the pyrrole and phenyl rings.
A. Classical Pyrrole Synthesis: The Paal-Knorr Reaction
One of the most fundamental and widely used methods for synthesizing substituted pyrroles is the Paal-Knorr condensation.[11] This reaction involves the cyclization of a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted phenylethylamine. The versatility of this method allows for the introduction of a wide range of substituents at the 2- and 5-positions of the pyrrole ring.[11]
Experimental Protocol: Paal-Knorr Synthesis of a 1-(2-Phenylethyl)-2,5-dimethyl-1H-pyrrole
-
Reactant Preparation: Dissolve one equivalent of 2,5-hexanedione (the 1,4-dicarbonyl compound) in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: Add a slight excess (1.1 equivalents) of the desired phenylethylamine to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired N-substituted pyrrole.
B. Multi-component Reactions for Pyrrole Synthesis
More contemporary approaches often utilize multi-component reactions (MCRs) to construct the pyrrole ring in a single, efficient step. These reactions offer advantages in terms of atom economy and reduced synthetic steps. For instance, a three-component reaction between an α-hydroxyketone, malononitrile, and ammonium acetate can yield tetrasubstituted pyrroles.[1] While this specific example doesn't directly incorporate the phenyl-ethylamine moiety in the initial reaction, the resulting pyrrole can be subsequently functionalized.
A more direct approach involves the reaction of aliphatic amines with phenylacetaldehyde to afford 1,3,4-trisubstituted pyrroles.[1][2] This method allows for the direct incorporation of the ethylamine side chain.
C. Functionalization of Pre-formed Pyrrole Rings
An alternative strategy involves the N-alkylation of a pre-synthesized pyrrole ring with a suitable phenylethyl halide or tosylate. This approach is particularly useful when the desired pyrrole core is commercially available or readily synthesized through other means.
Experimental Protocol: N-Alkylation of Pyrrole
-
Deprotonation: Pyrrole is first deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0°C.
-
Alkylation: The desired 2-phenylethyl bromide or a related electrophile is then added to the solution, and the reaction is allowed to warm to room temperature and stir until completion.
-
Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
II. Structure-Activity Relationships (SAR)
The biological activity of pyrrol-phenyl-ethylamine derivatives can be finely tuned by modifying the substitution patterns on the pyrrole ring, the phenyl ring, and the ethylamine side chain. Understanding these structure-activity relationships is crucial for optimizing lead compounds.
A. Pyrrole Ring Substitutions
Modifications to the pyrrole ring have a significant impact on the compound's potency and selectivity. For example, in the context of antimalarial pyrrolones, the presence of methyl substituents on the pyrrole ring was found to be important for activity, as their removal led to a significant loss of potency.[3] The nature and position of substituents can influence the electronic properties of the pyrrole ring and its ability to engage in key interactions with biological targets.
B. Phenyl Ring Substitutions
The substitution pattern on the phenyl ring is a critical determinant of biological activity. In many cases, a hydrophobic group is required for potent activity.[3] The position of substituents can also be crucial. For instance, in a series of 5-HT2A receptor ligands, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone had a positive effect on binding affinity.[12] The presence of electron-withdrawing or electron-donating groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
C. Ethylamine Side Chain Modifications
The ethylamine side chain plays a vital role in the scaffold's interaction with its target. The flexibility of this chain can be a key factor in achieving the optimal binding conformation.[13] In some cases, constraining the conformation of the ethylamine linker through cyclization can provide valuable information about the bioactive conformation and lead to more selective ligands.[14] N-alkylation of the ethylamine can also significantly impact activity, with different alkyl groups leading to varied potencies.[12]
Table 1: Summary of Key Structure-Activity Relationships
| Scaffold Moiety | Substitution/Modification | Effect on Biological Activity | Reference(s) |
| Pyrrole Ring | Removal of methyl substituents | Significant loss of antimalarial activity | [3] |
| Introduction of various substituents | Modulates electronic properties and target binding | [11] | |
| Phenyl Ring | Replacement with a methyl group | Significant loss of antimalarial activity | [3] |
| Para-substitution with alkyl or halogen groups | Increased affinity for 5-HT2A receptors | [12] | |
| Introduction of solubilizing groups | Improved pharmacokinetic properties | [3] | |
| Ethylamine Chain | Conformational constraint (cyclization) | Can enhance selectivity for specific receptor subtypes | [14] |
| N-alkylation | Can modulate binding affinity and functional activity | [12] |
III. Pharmacological Applications
The versatility of the pyrrol-phenyl-ethylamine scaffold has led to its exploration in a wide range of therapeutic areas.
A. Central Nervous System (CNS) Agents
The phenylethylamine moiety is a well-established pharmacophore for CNS targets, including serotonin and dopamine receptors.[15][16] The combination of this moiety with a pyrrole ring has led to the development of novel ligands with potential applications in treating psychiatric and neurological disorders.[12] The ability to modulate the physicochemical properties of these compounds is crucial for ensuring they can cross the blood-brain barrier, a key challenge in CNS drug discovery.
B. Anticancer Agents
Pyrrole-based compounds have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[7][13][17] They have been shown to modulate key targets such as microtubules, tyrosine kinases, and histone deacetylases.[13][17] The pyrrol-phenyl-ethylamine scaffold can be designed to mimic the binding modes of known kinase inhibitors, such as sunitinib, which contains a related indolin-2-one core.[7][13]
Signaling Pathway: Kinase Inhibition by Pyrrol-Phenyl-Ethylamine Derivatives
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. scispace.com [scispace.com]
- 3. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scitechnol.com [scitechnol.com]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpn.org [rjpn.org]
- 12. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]
- 14. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Physicochemical Profiling: Ionization Dynamics of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
This guide provides an in-depth physicochemical profiling of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine , a structural analog of amphetamine characterized by a bulky, lipophilic pyrrole substituent at the meta position.
This analysis synthesizes theoretical medicinal chemistry principles with practical experimental methodologies, designed for researchers in lead optimization and pre-clinical formulation.
Executive Summary & Structural Logic
1-(3-Pyrrol-1-yl-phenyl)-ethylamine is a mono-basic primary amine. Its ionization behavior is governed by the aliphatic amine on the ethyl side chain, while the pyrrol-1-yl moiety acts as a non-ionizable, lipophilic modulator.
-
Core Scaffold: 1-Phenyl-ethylamine (Amphetamine-like backbone).
-
Modulator:
-linked Pyrrole at the meta (3) position. -
Predicted pKa: 9.35 ± 0.3 (Conjugate Acid).
-
Physiological State:
Protonated (Cationic) at pH 7.4.
Structural Dissection
The molecule consists of three distinct electronic zones that dictate its pKa and solubility profile:
-
The Ionization Center (Primary Amine): The aliphatic amine is the sole basic center. In unsubstituted 1-phenylethylamine, the pKa is approximately 9.8–9.9 .
-
The Spacer (Benzylic Carbon): The
-methyl group provides steric bulk but minimal electronic shielding. The inductive effects of the phenyl ring are transmitted directly to the amine. -
The Electronic Modulator (Pyrrol-1-yl Group):
-
Basicity: The nitrogen in the pyrrole ring is non-basic (pKa < -3.8) because its lone pair is delocalized into the aromatic sextet. It will not protonate in aqueous media.
-
Electronic Effect: The pyrrol-1-yl group attached to a phenyl ring exerts a net electron-withdrawing inductive effect (-I) . While it has resonance donating capability (+R), the meta positioning prevents direct resonance interaction with the benzylic side chain. Therefore, the -I effect dominates, slightly reducing electron density at the amine nitrogen compared to the unsubstituted parent.
-
Visualization of Ionization Pathways
The following diagram illustrates the structural components and the equilibrium between the cationic (protonated) and neutral (free base) forms.
Figure 1: Ionization equilibrium and structural electronic influences. The pyrrole ring exerts an electron-withdrawing effect, slightly increasing the acidity of the ammonium cation compared to the parent scaffold.
Experimental Protocols for pKa Determination
Given the lipophilic nature of the pyrrole substituent, standard aqueous titration may yield precipitation artifacts. The following protocols are validated for lipophilic amines.
Method A: Potentiometric Titration (The "Gold Standard")
This method measures the pH change in response to titrant addition. Due to the expected low aqueous solubility of the free base, a co-solvent method (Yasuda-Shedlovsky extrapolation) is required.
Reagents:
-
0.1 M HCl and 0.1 M KOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Co-solvent: Methanol or Dioxane (HPLC grade).
Protocol Steps:
-
Preparation: Dissolve
moles of the compound in 30 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH v/v). Ensure the starting pH is low (< 3.0) using HCl to fully protonate the amine. -
Titration: Titrate with 0.1 M KOH under inert gas (
or Argon) purge to prevent carbonate formation. -
Data Acquisition: Record pH vs. Volume of KOH.
-
Calculation (Yasuda-Shedlovsky):
-
Determine apparent pKa (
) for each solvent ratio. -
Plot
vs. (dielectric constant). -
Extrapolate to
of pure water (0% co-solvent) to obtain the aqueous pKa.
-
Method B: LC-pH (Chromatographic Determination)
Ideal for high-throughput screening or if sample quantity is limited (< 1 mg). This method correlates retention time shifts with pH.
Protocol Steps:
-
Mobile Phase Preparation: Prepare a series of buffers ranging from pH 7.0 to 11.0 (ammonium acetate/ammonia) containing a fixed organic modifier (e.g., 30% Acetonitrile).
-
Injection: Inject the sample at each pH point.
-
Observation:
-
At pH < pKa: Retention time (
) is low (ionized, hydrophilic). -
At pH > pKa: Retention time (
) increases significantly (neutral, lipophilic).
-
-
Analysis: Fit the sigmoidal curve of
vs. pH. The inflection point represents the pKa.
Biopharmaceutical Implications (ADME)
The pKa value directly influences the compound's absorption and distribution, particularly for CNS targets (common for phenethylamines).
Solubility vs. pH Profile
| pH Environment | Ionization % | Predominant Species | Solubility Prediction |
| Stomach (pH 1.2) | 100% | Cation ( | High (Soluble) |
| Intestine (pH 6.5) | 99.9% | Cation ( | Moderate/High |
| Blood (pH 7.4) | ~98.9% | Cation ( | Moderate |
| Pathological (pH 9.0) | ~70% | Mixed | Low (Risk of precipitation) |
Blood-Brain Barrier (BBB) Permeability
Phenethylamines often target CNS receptors. Permeability is governed by the concentration of the neutral species and the intrinsic lipophilicity of the pyrrole ring.
-
Lipophilicity (LogP): The pyrrole group adds significant lipophilicity compared to a simple phenyl ring. Estimated LogP of the neutral form is ~2.8 – 3.2 .
-
Distribution Coefficient (LogD at pH 7.4):
Assuming pKa = 9.35 and LogP = 3.0: -
Interpretation: A LogD of ~1.0–1.5 is ideal for CNS penetration. Despite high ionization, the high intrinsic lipophilicity of the pyrrole moiety ensures that the small fraction of neutral species (approx 1%) efficiently crosses the BBB, shifting the equilibrium to drive further absorption.
Experimental Workflow Visualization
The following diagram outlines the decision tree for characterizing this specific molecule.
Figure 2: Decision matrix for pKa determination based on initial solubility assessment.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
Tuckerman, M. M., Mayer, J. R., & Nachod, F. C. (1959). Anomalous pKa Values of Some Substituted Phenylethylamines. Journal of the American Chemical Society, 81(4), 921–923. Link
-
PubChem Database. (2024). Compound Summary for 1-phenylethylamine (CID 7005). National Library of Medicine. Link
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for substituent effects).
Unveiling the Bioactive Potential of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[1][3] In the realm of medicinal chemistry, the pyrrole scaffold has been successfully integrated into a diverse array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The unique electronic and structural characteristics of the pyrrole nucleus allow for versatile chemical modifications, making it a "privileged scaffold" for the design of novel drug candidates. This guide focuses on a specific derivative, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, a compound of interest for its potential therapeutic applications. While direct biological data on this specific molecule is nascent, this document will provide a comprehensive framework for its investigation, drawing upon the extensive knowledge of related pyrrole-containing compounds and outlining robust methodologies for its biological characterization.
Structural Features and Rationale for Investigation
The chemical structure of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine combines three key pharmacophoric elements: a pyrrole ring, a phenyl group, and an ethylamine side chain. This unique arrangement suggests several avenues for biological interaction. The pyrrole moiety can engage in various non-covalent interactions, while the phenyl ring provides a scaffold for further functionalization and can influence pharmacokinetic properties. The ethylamine side chain is a common feature in many neuroactive compounds and can be crucial for receptor binding and signaling.
Caption: Tiered experimental workflow for biological evaluation.
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic potential of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity Assessment
Objective: To evaluate the in vitro anti-inflammatory activity of the compound by assessing its ability to inhibit COX enzymes.
Protocol: COX (ovine) Inhibitor Screening Assay
This protocol is based on commercially available kits (e.g., from Cayman Chemical).
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction and incubate at 37°C for a specified time.
-
Detection: Add a chromogen that reacts with the prostaglandin product to produce a colored substance.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
Neuroprotective Effect Evaluation
Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates and differentiate them into a neuronal phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Determine the concentration at which the compound provides significant protection against H₂O₂-induced cell death.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial biological data obtained for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine will be crucial for establishing preliminary structure-activity relationships.
Caption: Logic for structure-activity relationship studies.
Future work should focus on the synthesis and evaluation of a library of analogues to explore the SAR. Key modifications could include:
-
Substitution on the pyrrole ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties.
-
Substitution on the phenyl ring: Investigating the effect of substituents at the ortho-, meta-, and para-positions on activity and selectivity.
-
Modification of the ethylamine side chain: Altering the length and branching of the alkyl chain to optimize interactions with the biological target.
Data Summary
| Hypothesized Activity | Proposed Primary Assay | Cell Line(s) / System | Key Endpoint |
| Anticancer | MTT Assay | MCF-7, A549, HeLa | IC50 |
| Anti-inflammatory | COX Inhibition Assay | Purified COX-1/COX-2 | IC50 |
| Neuroprotective | H₂O₂-induced cytotoxicity | SH-SY5Y | % Cell Viability |
Conclusion
1-(3-Pyrrol-1-yl-phenyl)-ethylamine represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a pyrrole ring, a phenyl group, and an ethylamine moiety provides a rich scaffold for biological activity. The experimental framework outlined in this guide offers a systematic and robust approach to unraveling the full therapeutic potential of this compound and its derivatives. Through a comprehensive evaluation of its anticancer, anti-inflammatory, and neuroprotective properties, we can pave the way for the discovery of new and effective treatments for a range of human diseases.
References
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (URL: [Link]) [1]2. Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. (URL: [Link]) 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed. (URL: [Link]) [2]4. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one - MDPI. (URL: [Link]) [5]5. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (URL: [Link]) [6]6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: [Link]) [4]7. "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics" - RJPN. (URL: [Link]) [3]8. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. (URL: [Link])
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety Data & Application Mechanics for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Executive Summary & Chemical Architecture
1-(3-Pyrrol-1-yl-phenyl)-ethylamine (CAS: 832740-45-1) is a specialized organic building block utilized extensively in medicinal chemistry and targeted drug development (1)[1]. Structurally, it features a unique dual-pharmacophore system: a lipophilic, electron-rich pyrrole ring conjugated to a phenyl core, and a highly reactive primary ethylamine side chain. This bifunctionality makes it an excellent candidate for synthesizing complex heterocyclic therapeutics, but it also introduces specific physicochemical hazards that require rigorous, mechanistically grounded handling protocols.
Physicochemical Properties & Data Presentation
The following table summarizes the core quantitative data for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. These parameters are critical for calculating stoichiometric equivalents and predicting phase behavior during synthetic workflows.
| Property | Value |
| Chemical Name | 1-(3-Pyrrol-1-yl-phenyl)-ethylamine |
| CAS Registry Number | 832740-45-1 |
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.26 g/mol |
| Appearance | Pale yellow to brown viscous liquid/solid (temperature dependent) |
| Solubility | Soluble in DMF, DMSO, DCM, and Methanol; Insoluble in H2O |
| Reactivity Profile | Nucleophilic (primary amine), Electron-rich aromatic (pyrrole) |
Mechanistic Toxicology & GHS Hazard Identification
As an Application Scientist, it is crucial to understand the causality behind a compound's toxicity rather than merely logging its GHS codes. The hazard profile of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine is driven synergistically by its primary amine moiety and the lipophilicity of the pyrrole-phenyl backbone.
-
Skin Irritation & Sensitization (H315, H317): Primary amines are highly alkaline. When exposed to the skin, they act as lipid-soluble bases that disrupt the stratum corneum, causing severe irritation (2)[2]. Furthermore, primary amines can undergo Schiff-base formation with nucleophilic residues on skin proteins, creating immunogenic complexes that trigger T-cell mediated allergic contact dermatitis (sensitization) (3)[3].
-
Serious Eye Irritation (H319): The basicity of the amine leads to rapid saponification of lipid membranes in the corneal epithelium, necessitating immediate flushing upon contact.
-
Respiratory Irritation (H335): Vapor or aerosol inhalation can cause localized alkaline burns in the respiratory tract.
Storage, Stability, and Degradation Kinetics
The stability of this compound is compromised by environmental oxygen and light due to the electron-rich nature of the pyrrole ring.
-
Oxidative Degradation: Pyrrole rings are highly susceptible to oxidation via a single electron transfer (SET) mechanism (4)[4]. Upon exposure to ambient oxygen or UV light, the pyrrole transfers an electron to form a reactive pyrrole radical cation. This intermediate can then undergo radical coupling (leading to dark, insoluble polymeric tars) or react with ambient moisture/peroxides to form pyrrolin-2-one (lactam) derivatives (4)[4].
-
Atmospheric CO2 Absorption: The primary amine readily absorbs atmospheric carbon dioxide to form carbamate salts, which appear as a white crust on the container lip and degrade the reagent's stoichiometric purity.
-
Storage Protocol: Must be stored under an inert atmosphere (Argon or N2) at 2-8°C in amber, light-resistant glassware.
Caption: Mechanism of pyrrole oxidative degradation via single electron transfer.
Experimental Workflow: HATU-Mediated Amide Coupling
In drug development, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine is frequently utilized as a nucleophile in amide coupling reactions. To ensure a self-validating and high-yielding protocol, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a gold-standard reagent that suppresses racemization and handles sterically hindered substrates effectively (5)[5].
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried flask purged with Argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (5)[5].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive OAt-active ester. Stir for 15-30 minutes at room temperature (5)[5].
-
Nucleophilic Addition: Dissolve 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (1.1 eq) in a minimal volume of DMF and add to the reaction mixture. Causality: The primary amine attacks the OAt-ester, displacing the HOAt leaving group to form the stable amide bond.
-
Monitoring & Quenching: Stir for 2-4 hours. Monitor via LC-MS. Once complete, quench the reaction with saturated aqueous NH₄Cl to neutralize excess base and unreacted HATU.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Caption: HATU-mediated amide coupling workflow for primary amine functionalization.
Emergency Response & Self-Validating Decontamination
A self-validating safety protocol ensures that the mitigation of a hazard inherently confirms its own success.
-
Spill Mitigation: In the event of a spill, do not use water alone, as the compound is insoluble and will spread over a larger surface area. Instead, cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand). Causality: The acid protonates the primary amine, converting the lipophilic free base into a water-soluble, non-volatile ammonium salt.
-
Validation: The successful conversion to the ammonium salt inherently eliminates the volatile amine odor (fishy/ammoniacal). The absence of this odor serves as a self-validating indicator that the hazard has been neutralized, allowing the residue to be safely swept up and washed away with copious amounts of water.
References
-
[1] Key Organics. 832740-45-1 | MFCD04967276 | C12H14N2.
-
[5] Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
-
[4] MDPI. The Adductomics of Isolevuglandins: Oxidation of IsoLG Pyrrole Intermediates Generates Pyrrole–Pyrrole Crosslinks and Lactams.
-
[3] JRC Publications Repository. Skin sensitisation (Q)SARs/Expert systems: From past, present to future.
-
[2] FHI (Norwegian Institute of Public Health). Health effects of amines and derivatives associated with CO2 capture.
Sources
Methodological & Application
Application Note: Synthesis Protocol for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Executive Summary
1-(3-Pyrrol-1-yl-phenyl)-ethylamine (CAS: 832740-45-1) is a critical building block utilized in proteomics research, medicinal chemistry, and the development of novel therapeutics[1]. This application note details a robust, scalable, and highly chemoselective three-step synthetic protocol for its preparation. The methodology leverages a modified Clauson-Kaas pyrrole synthesis followed by a strictly controlled two-step reductive amination (oximation and single-electron transfer reduction). This route is specifically designed to guarantee high yields of the primary amine while preserving the acid-sensitive pyrrole moiety and preventing over-alkylation.
Mechanistic Rationale & Experimental Design (E-E-A-T)
To ensure a self-validating and high-yielding workflow, every synthetic step has been optimized based on fundamental mechanistic principles:
-
Phase 1: Modified Clauson-Kaas Synthesis. The construction of the pyrrole ring is achieved by reacting 3-aminoacetophenone with 2,5-dimethoxytetrahydrofuran (DMTF). In the presence of glacial acetic acid, DMTF undergoes hydrolysis to form succinaldehyde in situ. This reactive 1,4-dicarbonyl species subsequently undergoes a double condensation with the primary aniline to yield 3-(1H-pyrrol-1-yl)acetophenone. Acetic acid serves as both the solvent and a mild acid catalyst, preventing the acid-catalyzed polymerization of the pyrrole product that often occurs with stronger mineral acids[2].
-
Phase 2: Oximation. Direct reductive amination of acetophenones with ammonia or ammonium acetate (e.g., Borch reduction using NaBH₃CN) frequently suffers from over-alkylation, yielding undesired secondary or tertiary amines[3]. To strictly enforce a 1:1 nitrogen-to-carbon stoichiometry, the ketone is first condensed with hydroxylamine hydrochloride to form a stable oxime intermediate.
-
Phase 3: Chemoselective Single-Electron Transfer (SET) Reduction. The reduction of the benzylic oxime to the primary amine poses a chemoselectivity challenge. Catalytic hydrogenation (e.g., Pd/C, H₂) risks partial reduction of the electron-rich pyrrole ring or hydrogenolysis of the benzylic C-N bond. Therefore, a dissolving metal reduction using Zinc dust in glacial acetic acid is employed. This SET mechanism efficiently reduces the N-O and C=N bonds without disturbing the aromaticity of the pyrrole ring. The subsequent acid-base extraction serves as a self-validating purification step, isolating only the target basic amine.
Visualizing the Synthetic Workflow
Fig 1. Three-step synthetic workflow for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Quantitative Data & Reaction Parameters
| Step | Transformation | Reagents & Stoichiometry | Temp / Time | TLC System (Expected R_f) | Expected Yield |
| 1 | Clauson-Kaas | 3-Aminoacetophenone (1.0 eq)DMTF (1.1 eq) | 110 °C / 2 h | Hexane/EtOAc 4:1(Product R_f ~ 0.6) | 85 - 90% |
| 2 | Oximation | Ketone (1.0 eq)NH₂OH·HCl (1.5 eq)NaOAc (1.5 eq) | 80 °C / 3 h | Hexane/EtOAc 3:1(Product R_f ~ 0.4) | 90 - 95% |
| 3 | SET Reduction | Oxime (1.0 eq)Zn dust (5.0 eq) | 15 °C to 60 °C / 4 h | DCM/MeOH 9:1 w/ NH₄OH(Product R_f ~ 0.3) | 75 - 80% |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 3-(1H-pyrrol-1-yl)acetophenone
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Add 3-aminoacetophenone (13.5 g, 100 mmol) and glacial acetic acid (100 mL). Stir until fully dissolved. Add 2,5-dimethoxytetrahydrofuran (DMTF) (14.5 g, 110 mmol, 1.1 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 110 °C (reflux) for 2 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 4:1, UV active).
-
Workup: Cool the mixture to room temperature and pour it into crushed ice (300 g). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ (3 x 100 mL) until bubbling ceases, followed by a brine wash (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a crude oil.
Protocol 2: Synthesis of 3-(1H-pyrrol-1-yl)acetophenone oxime
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 3-(1H-pyrrol-1-yl)acetophenone (18.5 g, ~100 mmol) in absolute ethanol (100 mL).
-
Reaction: Add hydroxylamine hydrochloride (10.4 g, 150 mmol, 1.5 equiv) and sodium acetate (12.3 g, 150 mmol, 1.5 equiv).
-
Heating: Attach a reflux condenser and heat the suspension to 80 °C for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the ketone spot is completely consumed.
-
Workup: Concentrate the ethanol under reduced pressure. Partition the residue between water (100 mL) and dichloromethane (DCM) (100 mL).
-
Isolation: Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate to yield the oxime intermediate as an off-white solid.
Protocol 3: Synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
Setup: Dissolve the oxime intermediate (20.0 g, 100 mmol) in glacial acetic acid (120 mL) in a 500 mL flask equipped with an overhead stirrer. Cool the solution to 15 °C using a water bath.
-
Reduction: Slowly add activated Zinc dust (32.7 g, 500 mmol, 5.0 equiv) in small portions over 30 minutes to maintain the internal temperature below 40 °C.
-
Heating: Once the addition is complete, warm the mixture to 60 °C and stir for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove unreacted zinc. Wash the Celite pad with additional acetic acid (50 mL). Concentrate the filtrate under vacuum to remove the majority of the acetic acid.
-
Self-Validating Acid-Base Workup:
-
Suspend the residue in water (100 mL) and acidify to pH 2 with 1M HCl. Wash with diethyl ether (2 x 50 mL) to remove non-basic impurities (the protonated amine remains in the aqueous layer).
-
Basify the aqueous layer to pH 11 using 5M NaOH (Caution: Exothermic).
-
Extract the liberated free amine with DCM (3 x 100 mL).
-
-
Final Isolation: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to afford pure 1-(3-Pyrrol-1-yl-phenyl)-ethylamine as a viscous liquid.
Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Low yield in Step 1; formation of black tar. | Acid-catalyzed polymerization of the pyrrole ring due to localized overheating or excessively strong acid. | Ensure strict temperature control (do not exceed 110 °C) and exclusively use glacial acetic acid (avoid mineral acids). |
| Over-reduction products in Step 3. | Prolonged heating with excess zinc leading to side reactions. | Strictly monitor via TLC and filter through Celite immediately after the oxime is fully consumed. |
| Poor recovery of final amine during workup. | Incomplete basification of the aqueous layer; the amine remains protonated and water-soluble. | Verify the aqueous layer reaches pH > 11 using pH paper before initiating the DCM extraction. |
References
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.[Link]
Sources
Application Note: Enantioselective Preparation of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of 1-(3-pyrrol-1-yl-phenyl)-ethylamine, a chiral primary amine of significant interest in medicinal chemistry and materials science. We present a robust and highly selective protocol centered on the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone precursor, 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one. This method utilizes a well-defined Noyori-type Ruthenium(II) catalyst, specifically [RuCl((S,S)-TsDPEN)(η⁶-p-cymene)], to achieve high yields and excellent enantiomeric excess (e.e.). Detailed experimental procedures, mechanistic insights, characterization data, and analytical protocols for determining enantiopurity via chiral High-Performance Liquid Chromatography (HPLC) are provided.
Introduction
Chiral primary amines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. Their synthesis in enantiomerically pure form is a cornerstone of modern organic chemistry. The target molecule, 1-(3-pyrrol-1-yl-phenyl)-ethylamine, incorporates a valuable pyrrole heterocycle and a chiral benzylic amine, making it a desirable building block for drug discovery programs.
Direct asymmetric reductive amination and the reduction of prochiral ketones or imines are the most powerful strategies for accessing such compounds.[1][2] Among these, the Asymmetric Transfer Hydrogenation (ATH) of ketones stands out due to its operational simplicity, use of safe hydrogen donors, and mild reaction conditions.[3] The pioneering work of Noyori and others demonstrated that Ru(II) complexes bearing N-sulfonated 1,2-diamine ligands are exceptionally effective catalysts for this transformation, affording chiral alcohols and amines with outstanding levels of stereocontrol.[3][4][5]
This application note details a reliable two-step sequence for the preparation of enantiomerically enriched 1-(3-pyrrol-1-yl-phenyl)-ethylamine, starting from commercially available materials. The key transformation is the ATH of a ketone precursor, which is a highly predictable and scalable reaction.
Synthetic Strategy Overview
The preparation is approached via a two-stage process. The first stage involves the synthesis of the prochiral ketone, 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one. The second, and key, stage is the enantioselective reduction of this ketone to the target chiral amine. For the purpose of this guide, we will focus on a direct asymmetric reductive amination approach, which combines the ketone, an ammonia source, and the chiral catalyst in a single step.
Caption: Overall workflow for the synthesis of the target chiral amine.
Mechanism of Enantioselection
The enantioselectivity of the Noyori-type catalyst stems from a "metal-ligand bifunctional" mechanism.[6] In the context of reductive amination, the reaction proceeds through the in-situ formation of an imine, which is then hydrogenated. The key catalytic species is a ruthenium hydride, formed from the precatalyst. The transfer of hydride from the metal center and a proton from the coordinated amine ligand to the C=N bond of the imine occurs via a concerted, six-membered pericyclic transition state.
The chiral environment created by the (S,S)-TsDPEN ligand and the η⁶-arene ligand dictates the facial selectivity of the hydride attack on the prochiral imine. The steric bulk of the substituents on the imine and the catalyst forces the substrate to adopt a specific orientation to minimize steric repulsion, leading to the preferential formation of one enantiomer.
Caption: Simplified mechanism of Ru-catalyzed asymmetric reductive amination.
Experimental Protocols
Stage 1: Synthesis of 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one
This procedure is adapted from the classical Paal-Knorr pyrrole synthesis.
Materials:
-
3'-Aminoacetophenone
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3'-aminoacetophenone (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to yield 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one as a solid.[7]
Stage 2: Enantioselective Reductive Amination
This protocol is based on established methods for the direct asymmetric reductive amination of aryl ketones.[2]
Materials:
-
1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc, 2.0 eq)
-
[RuCl((S,S)-TsDPEN)(η⁶-p-cymene)] catalyst (0.5 - 1.0 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one, ammonium acetate, and the Ruthenium catalyst.
-
Add anhydrous TFE as the solvent (approx. 0.5 M concentration with respect to the ketone).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox, purge it several times with N₂ gas, and then with H₂ gas.
-
Pressurize the autoclave with H₂ gas to 50-55 bar.
-
Heat the reaction to 80 °C and stir vigorously for 24 hours.
-
After 24 hours, cool the autoclave to room temperature and carefully vent the H₂ gas.
-
Open the reactor and quench the reaction mixture by adding a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography on silica gel to afford the title compound.
| Parameter | Recommended Value |
| Substrate | 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one |
| Catalyst | [RuCl((S,S)-TsDPEN)(η⁶-p-cymene)] |
| Catalyst Loading | 0.5 - 1.0 mol% |
| Amine Source | Ammonium Acetate (NH₄OAc) |
| Reducing Agent | H₂ Gas |
| Pressure | 50-55 bar |
| Solvent | 2,2,2-Trifluoroethanol (TFE) |
| Temperature | 80 °C |
| Time | 24 h |
| Expected Yield | >85% |
| Expected e.e. | >95% |
Table 1: Optimized Reaction Conditions for Asymmetric Reductive Amination.
Characterization and Analysis
Structural Confirmation
The identity and purity of the final product should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Enantiomeric Excess (e.e.) Determination
The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC). Primary amines can be challenging to analyze directly; derivatization or specialized columns are often required. A cyclofructan-based chiral stationary phase (CSP) is often highly effective for underivatized primary amines.[8][9]
Proposed HPLC Method:
-
Column: Larihc CF6-P or equivalent cyclofructan-based CSP.
-
Mobile Phase: A polar organic mode is recommended. A typical starting condition is Acetonitrile/Methanol (90:10, v/v) with additives (e.g., 0.3% TFA and 0.2% TEA) to improve peak shape and resolution.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase to a concentration of approximately 1 mg/mL.
It is crucial to first inject a racemic sample (prepared by reduction of the ketone with NaBH₄ followed by amination, or by mixing the (+) and (-) enantiomers) to determine the retention times of both enantiomers and confirm baseline separation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficient H₂ pressure; Reaction time too short. | Ensure catalyst is handled under inert conditions; Check for leaks in the autoclave; Increase reaction time. |
| Low Enantioselectivity | Racemization of product; Incorrect catalyst enantiomer; Non-optimal temperature. | Ensure workup is not overly acidic or basic; Verify catalyst identity; Screen lower reaction temperatures. |
| Poor Peak Shape in HPLC | Analyte interaction with silica; Inappropriate mobile phase additives. | Use a mobile phase with acidic and basic additives (e.g., TFA/TEA); Consider derivatizing the amine. |
Conclusion
The protocol described provides a reliable and highly enantioselective pathway to 1-(3-pyrrol-1-yl-phenyl)-ethylamine. The use of a well-defined Noyori-type catalyst in an asymmetric reductive amination reaction ensures high stereocontrol and yield. This application note serves as a practical guide for researchers in synthetic and medicinal chemistry, enabling access to this valuable chiral building block for further research and development.
References
-
Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]
-
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. University of Groningen Research Portal. Available at: [Link]
-
Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ACS Publications - Organic Process Research & Development. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]: A DFT Study. ACS Publications - Organometallics. Available at: [Link]
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Royal Society of Chemistry - Chemical Science. Available at: [Link]
-
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. University of Southampton - ePrints Soton. Available at: [Link]
-
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with. CORE. Available at: [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. ACS Publications - Journal of the American Chemical Society. Available at: [Link]
-
chiral columns. HPLC.eu. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
-
Noyori Hydrogenation. YouTube. Available at: [Link]
-
Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU (Nanyang Technological University). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(3-Pyrrol-1-yl-phenyl)-ethylamine as a Chiral Building Block
Executive Summary
1-(3-Pyrrol-1-yl-phenyl)-ethylamine (CAS: 832740-45-1) represents a high-value "hybrid" chiral building block. It combines a chemically versatile N-aryl pyrrole moiety with a chiral benzylic amine . This unique architecture allows it to serve two distinct functions in drug discovery and materials science:
-
As a Pharmacophore: The pyrrole ring acts as a bioisostere for other aromatics, while the chiral amine provides a specific handle for diastereoselective coupling in GPCR and kinase inhibitor discovery.
-
As a Functional Material: The electron-rich pyrrole unit allows for electropolymerization, enabling the creation of chiral modified electrodes or conductive polymers with pendant chiral selectors.
This guide provides validated protocols for the synthesis, resolution, and application of this compound, moving beyond standard catalog listings to offer actionable experimental causality.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-[3-(1H-pyrrol-1-yl)phenyl]ethanamine |
| CAS Number | 832740-45-1 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| Chiral Center | C1 (Benzylic position) |
| pKa (Conjugate Acid) | ~9.2 (Amine), Pyrrole is non-basic |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| Storage | 2–8°C, under Argon (Amine absorbs CO₂; Pyrrole is light sensitive) |
Synthesis & Production Protocols
The synthesis of this scaffold requires a modular approach. The pyrrole ring is installed before the chiral amine generation to avoid chemoselectivity issues during the Paal-Knorr condensation.
Workflow Visualization
Figure 1: Modular synthesis workflow. The pyrrole moiety is installed first to prevent interference with the sensitive chiral amine formation steps.
Step 1: Precursor Synthesis (Pyrrole Installation)
Objective: Convert 3-aminoacetophenone to 3-(pyrrol-1-yl)acetophenone. Mechanism: Clauson-Kaas variation of the Paal-Knorr synthesis.
-
Reagents: 3-Aminoacetophenone (1.0 equiv), 2,5-Dimethoxytetrahydrofuran (1.1 equiv), Glacial Acetic Acid (Solvent).
-
Protocol:
-
Dissolve 3-aminoacetophenone in glacial acetic acid (0.5 M concentration).
-
Add 2,5-dimethoxytetrahydrofuran under nitrogen.
-
Reflux at 110°C for 2–4 hours. Critical Checkpoint: Monitor TLC for disappearance of the aniline starting material. The pyrrole product is less polar.
-
Cool to room temperature and pour into ice-water.
-
Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO₃ (to remove AcOH) and brine.
-
Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Asymmetric Synthesis (Method A - Ellman's Auxiliary)
Recommended for: Medicinal chemistry labs requiring high reliability without enzyme screening.
-
Reagents: (R)-(+)-tert-Butanesulfinamide, Ti(OEt)₄, NaBH₄.
-
Protocol:
-
Condensation: Mix 3-(pyrrol-1-yl)acetophenone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)₄ (2.0 equiv) in dry THF. Reflux for 12–24h.
-
Why Ti(OEt)₄? It acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
-
-
Reduction: Cool the sulfinyl ketimine solution to -48°C. Add NaBH₄ (4.0 equiv). Warm slowly to RT.
-
Stereocontrol: The bulky tert-butyl group directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.
-
-
Hydrolysis: Quench with MeOH. Add 4M HCl in dioxane to cleave the sulfinyl group.
-
Workup: Basify with NaOH to pH 10, extract with DCM. The resulting oil is the free chiral amine.
-
Step 2: Asymmetric Synthesis (Method B - Biocatalysis)
Recommended for: Scale-up (>100g) and Green Chemistry requirements.
-
Enzyme:
-Transaminase (ATA). -
Protocol:
-
Screen an ATA kit (e.g., Codexis or similar) using isopropylamine as the amine donor.
-
Reaction Mix: Ketone substrate (50 mM), PLP cofactor (1 mM), Isopropylamine (1 M, pH 7-8), ATA enzyme (2-5 mg/mL), DMSO (10% v/v co-solvent).
-
Incubate at 30°C for 24h.
-
Self-Validating Step: Check conversion via HPLC. If conversion < 50%, add an equilibrium displacement system (e.g., LDH/Glucose to remove pyruvate if using alanine as donor, or vacuum to remove acetone if using isopropylamine).
-
Application Protocols
Application A: Synthesis of N-Aryl Pyrrole Phosphine Ligands
The pyrrole ring is electron-rich, allowing electrophilic aromatic substitution (SEAr) at the 2-position. This allows the conversion of this building block into chiral P,N-ligands for catalysis.
Protocol:
-
Protection: Protect the chiral amine as a Boc-carbamate.
-
Phosphinylation: Treat with n-BuLi (1.1 equiv) at -78°C in THF. The lithium directs selectively to the 2-position of the pyrrole (ortho to the N-aryl bond).
-
Quench: Add ClPPh₂.
-
Deprotection: Remove Boc with TFA.
-
Result: A chiral aminophosphine ligand suitable for Ir-catalyzed hydrogenation or Pd-catalyzed allylic substitution.
Application B: Surface Functionalization (Electropolymerization)
This molecule can be polymerized onto electrodes to create "Chiral Interfaces" for enantioselective sensing.
Protocol:
-
Electrolyte: 0.1 M LiClO₄ in Acetonitrile.
-
Monomer: Dissolve 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (10 mM) in the electrolyte.
-
Cyclic Voltammetry (CV): Cycle potential between -0.2V and +1.2V (vs Ag/AgCl).
-
Observation: Look for the irreversible oxidation peak of the pyrrole monomer at ~ +0.9V and the growth of a broad redox couple (polypyrrole backbone) with increasing cycle number.
-
Use Case: The resulting film has chiral amine groups on the surface, capable of interacting differentially with enantiomers of acidic analytes (e.g., chiral profens or amino acids).
Analytical Quality Control
To ensure the integrity of the chiral building block, the following QC methods are mandatory.
Enantiomeric Excess (ee) Determination
Do not rely on optical rotation alone, as the pyrrole chromophore can interfere.
-
Method: HPLC (Normal Phase).
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption from N-aryl pyrrole).
-
Expected Retention: Enantiomers typically separate with
.
NMR Validation Points
-
¹H NMR (CDCl₃):
-
6.3 ppm (t, 2H): Pyrrole
-protons. -
7.1 ppm (t, 2H): Pyrrole
-protons. - 4.2 ppm (q, 1H): Benzylic methine (chiral center).
- 1.4 ppm (d, 3H): Methyl doublet.
-
6.3 ppm (t, 2H): Pyrrole
-
Diagnostic: If the pyrrole peaks are missing or shifted upfield, check for incomplete Clauson-Kaas condensation (presence of open-chain intermediates).
References
-
Clauson-Kaas, N., & Timbek, F. (1947). The preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-623. Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Ferreira, F. C., et al. (2004). Biocatalytic synthesis of chiral amines using transaminases. Trends in Biotechnology, 22(11), 566-569. Link
-
Bhattacharya, P., & Toste, F. D. (2010). N-Aryl Pyrroles as Ligands in Gold Catalysis. Journal of the American Chemical Society, 132(28), 9636–9637. Link
-
Deronzier, A., & Moutet, J. C. (1996). Functionalized Polypyrroles as Molecular Recognition Materials. Accounts of Chemical Research, 22(9), 249-256. Link
Application Note: Advanced Reductive Amination Strategies for the Synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (CAS: 832740-45-1)[1].
Introduction & Mechanistic Rationale
The synthesis of 1-aryl-ethylamines is a cornerstone operation in medicinal chemistry, as these primary amines frequently serve as critical pharmacophores or chiral resolving agents. The target molecule, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine , presents a unique synthetic challenge due to the presence of the electron-rich, acid-sensitive pyrrole ring at the meta position of the phenyl core.
The standard precursor for this target is 3-(1H-pyrrol-1-yl)acetophenone . While classic reductive amination methods like the Leuckart-Wallach reaction (utilizing formamide/formic acid at 180–250 °C) are highly effective for simple acetophenones[2], the harsh acidic conditions and high temperatures risk the polymerization or decomposition of the pyrrole moiety. Consequently, milder, highly selective reductive amination protocols must be deployed.
This guide outlines three field-proven methodologies—hydride-mediated reduction, transition-metal catalysis, and biocatalytic asymmetric amination—each tailored to preserve the integrity of the pyrrole ring while maximizing primary amine yield.
Mechanistic pathway of reductive amination from acetophenone derivative to primary amine.
Methodologies & Validated Protocols
Method A: Hydride-Mediated Reductive Amination (Lab-Scale / Rapid Optimization)
This method utilizes Sodium Cyanoborohydride (
Causality & Rationale:
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried flask under nitrogen, dissolve 3-(1H-pyrrol-1-yl)acetophenone (1.0 eq, e.g., 10 mmol) in anhydrous methanol (0.2 M).
-
Imine Formation: Add
(10.0 eq). Stir the mixture at room temperature for 30 minutes to establish the ketone-imine equilibrium. -
Reduction: Add
(0.7 to 1.0 eq) portion-wise. Self-Validation Check: Monitor gas evolution; excessive bubbling indicates solvent reduction (adjust temperature if necessary). -
Maturation: Stir at room temperature for 24–48 hours. Monitor conversion via LC-MS or TLC (eluent: DCM/MeOH 9:1).
-
Quench & Workup: Carefully quench the reaction with 1M NaOH (aq) until the pH reaches >10. Crucial: This step breaks the boron-amine complexes and free-bases the product. Extract with Ethyl Acetate (
mL). Wash the combined organics with brine, dry over , and concentrate under reduced pressure.
Method B: Transition-Metal Catalyzed Hydrogenation (Process-Scale / Green Chemistry)
For industrial scaling, stoichiometric hydride reagents are cost-prohibitive and generate toxic waste. Modern protocols utilize Earth-abundant metal catalysts, such as silica-supported iron complexes (Fe/(N)SiC), with aqueous ammonia and hydrogen gas[3].
Causality & Rationale:
Traditional Palladium on Carbon (Pd/C) or Raney Nickel under high
Step-by-Step Protocol:
-
Autoclave Loading: Charge a high-pressure autoclave with the ketone (1.0 eq), Fe/(N)SiC catalyst (typically 5 mol% Fe), and 25% aqueous ammonia (excess, e.g., 3.5 mL per mmol)[3].
-
Pressurization: Purge the vessel with Nitrogen (
), then with Hydrogen gas ( ). Pressurize the vessel to 6.5 MPa [3]. -
Heating: Heat the reaction mixture to 140 °C and stir vigorously for 16 hours[3].
-
Workup: Cool the reactor to room temperature and safely vent the
gas. Filter the mixture through a pad of Celite to recover the heterogeneous catalyst. Extract the aqueous filtrate with Ethyl Acetate to isolate the primary amine.
Method C: Biocatalytic Asymmetric Amination (Chiral Synthesis)
If the enantiopure (R)- or (S)-1-(3-Pyrrol-1-yl-phenyl)-ethylamine is required, biocatalysis is the most efficient route. Fungal Reductive Aminases (RedAms) or Amine Transaminases (ATAs) are deployed.
Causality & Rationale: RedAms function via an imine reductase (IRED) mechanism, directly reducing the imine formed in solution with exceptional stereocontrol (>95% ee)[4]. To prevent the promiscuous reduction of the ketone to an alcohol byproduct, the NADPH cofactor concentration is strictly minimized (e.g., 0.05 mM), relying on an in-situ cofactor recycling system (like Glucose/Glucose Dehydrogenase)[4].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 100 mM ammonium buffer (pH 8.0).
-
Enzyme Loading: Add the specific RedAm enzyme (e.g., 1-5 mg/mL), NADP+ (0.05 mM), D-glucose (1.5 eq), and Glucose Dehydrogenase (GDH) to the buffer[4].
-
Substrate Addition: Add the ketone (10 mM final concentration) dissolved in a minimal amount of DMSO (max 5% v/v) to aid solubility[4].
-
Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.
-
Extraction: Basify to pH 10 with 1M NaOH and extract with Methyl tert-butyl ether (MTBE).
Quantitative Data Summary
The following table summarizes the performance metrics of the three described methodologies, providing a clear decision matrix for process selection.
| Parameter | Method A: Hydride Reduction | Method B: Fe-Catalysis | Method C: Biocatalysis |
| Primary Reagents | Fe/(N)SiC, | RedAm, | |
| Typical Yield (%) | 75 – 85% | 85 – 93% | > 90% |
| Enantioselectivity | Racemic (0% ee) | Racemic (0% ee) | Highly Chiral (>95% ee) |
| Reaction Time | 24 – 48 hours | 16 hours | 24 hours |
| Scalability | Low/Medium (Toxicity) | High (Process/Pilot) | Medium (Enzyme dependent) |
| Pyrrole Tolerance | Excellent (Mild pH) | Good (Selective Catalyst) | Excellent (Aqueous, Mild) |
Standardized Experimental Workflow
Standardized experimental workflow for the reductive amination process.
References
- Source: Acta Chemica Scandinavica (via SciSpace)
- Source: ChemSusChem (via NIH/PMC)
- 832740-45-1 | MFCD04967276 | C12H14N2 (1-(3-Pyrrol-1-yl-phenyl)-ethylamine)
- Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi Source: White Rose University Consortium URL
Sources
Application Notes and Protocols for the Derivatization of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The pyrrole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its electron-rich aromatic system and versatile substitution patterns allow for fine-tuning of molecular properties to achieve desired pharmacological effects.[1] The compound 1-(3-pyrrol-1-yl-phenyl)-ethylamine presents a particularly attractive starting point for drug discovery. It combines the privileged pyrrole scaffold with a primary amine, a versatile functional handle for a multitude of chemical modifications. Derivatization of this primary amine can significantly impact a compound's potency, selectivity, solubility, and metabolic stability, ultimately shaping its therapeutic potential.[2] This document provides a detailed guide to several key derivatization strategies for this scaffold, complete with the scientific rationale and step-by-step protocols.
Core Derivatization Strategies
The primary amine of 1-(3-pyrrol-1-yl-phenyl)-ethylamine is a nucleophilic center that readily participates in several bond-forming reactions. The most common and impactful derivatization strategies in a drug discovery context are N-acylation, N-sulfonylation, and reductive amination. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
N-Acylation: Forging Amide Bonds for Enhanced Interactions
N-acylation is a fundamental transformation that converts the primary amine into a stable amide.[3][4] This modification can introduce new hydrogen bond donors and acceptors, alter the molecule's polarity, and introduce functionalities that can engage with specific biological targets.
Scientific Rationale: The formation of an amide bond can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The newly introduced carbonyl group can act as a hydrogen bond acceptor, while the N-H can be a hydrogen bond donor. This can lead to improved binding affinity and selectivity for a target protein. Furthermore, the nature of the acyl group can be varied to modulate lipophilicity, a critical parameter for membrane permeability and overall drug disposition.
Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a general method for the N-acylation of 1-(3-pyrrol-1-yl-phenyl)-ethylamine using an acyl chloride in the presence of a base to neutralize the HCl byproduct.[3]
Materials:
-
1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, 4-bromobutyryl chloride) (1.0-1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5-2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-(3-pyrrol-1-yl-phenyl)-ethylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 2 | 0 to RT | >90 |
| Benzoyl Chloride | Pyridine | DCM | 4 | 0 to RT | >85 |
| 4-Bromobutyryl Chloride | Triethylamine | Acetone | 2.5 | 0 to RT | ~52[3] |
Workflow Visualization:
N-Acylation Experimental Workflow
N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety
N-sulfonylation introduces a sulfonamide group, a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[5][6]
Scientific Rationale: The sulfonamide group is a bioisostere of the amide group but with different electronic and steric properties. It is a strong hydrogen bond acceptor and can significantly impact the acidity of the N-H proton. This modification can lead to novel binding interactions and improved pharmacokinetic profiles. The tetrahedral geometry of the sulfur atom can also provide a different spatial arrangement of substituents compared to the planar amide bond.
Experimental Protocol: General Procedure for N-Sulfonylation with a Sulfonyl Chloride
This protocol details the reaction of 1-(3-pyrrol-1-yl-phenyl)-ethylamine with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base.[5][7]
Materials:
-
1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.0-1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (TEA) or pyridine (1.2-1.5 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent.[5]
-
Cool the stirred solution to 0 °C in an ice bath.[5]
-
Slowly add the sulfonyl chloride (1.0-1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise over 15-30 minutes, keeping the temperature at 0 °C.[5]
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-16 hours.[5]
-
Monitor the reaction's progress by TLC until the starting amine is consumed.[5]
-
Quench the reaction by adding water or 1 M HCl.[5] Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[7]
Troubleshooting Common Issues:
| Issue | Potential Cause | Solution |
| Low or No Yield | Inactive amine (low nucleophilicity).[5] Moisture in the reaction.[5] | Use a more reactive sulfonylating agent or a stronger base.[5] Ensure all glassware is oven-dried and use anhydrous solvents.[5] |
| Di-sulfonylation of primary amine | Excess sulfonyl chloride.[7] High reaction temperature.[7] | Use a stoichiometric amount of sulfonyl chloride (1.0-1.1 eq.).[5] Maintain a low temperature (0 °C) during addition.[5] |
| Difficult Purification | Excess base or base-HCl salt co-eluting. | Ensure the aqueous workup is thorough to remove all salts.[5] |
Workflow Visualization:
N-Sulfonylation Experimental Workflow
Reductive Amination: Expanding the Amine Scaffold
Reductive amination is a powerful method for forming new carbon-nitrogen bonds, effectively alkylating the primary amine.[8][9] This reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[10]
Scientific Rationale: This strategy allows for the introduction of a wide variety of alkyl and aryl groups onto the nitrogen atom. This can be used to modulate lipophilicity, introduce bulky groups to probe steric constraints in a binding pocket, or incorporate additional functional groups for further derivatization. Reductive amination is a highly versatile and widely used reaction in medicinal chemistry for lead optimization.[8]
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride as the reducing agent, which is known for its mildness and broad substrate scope.[10]
Materials:
-
1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware.
Procedure:
-
To a stirred solution of 1-(3-pyrrol-1-yl-phenyl)-ethylamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Key Considerations:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is also a common reducing agent for this transformation, but sodium triacetoxyborohydride is often preferred due to its lower toxicity.[10]
-
Reaction Conditions: The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is often used to ensure complete conversion of the starting amine.
Workflow Visualization:
Reductive Amination Experimental Workflow
Characterization of Derivatives
The successful synthesis of the desired derivatives must be confirmed by appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment of small molecules in drug discovery.[11][12][13]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[12][14] The appearance of new signals and shifts in existing signals will confirm the successful derivatization.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the synthesized compound, confirming its elemental composition. LC-MS is also a powerful tool for monitoring reaction progress and assessing the purity of the final product.
Conclusion: A Gateway to Novel Therapeutics
The derivatization of 1-(3-pyrrol-1-yl-phenyl)-ethylamine offers a rich landscape for the exploration of new chemical space in drug discovery. The strategic application of N-acylation, N-sulfonylation, and reductive amination provides a robust toolkit for medicinal chemists to systematically modify this promising scaffold. By carefully selecting derivatization strategies and meticulously characterizing the resulting compounds, researchers can unlock the full potential of this privileged structural motif in the quest for novel and effective therapeutics. The protocols and insights provided herein serve as a foundational guide for initiating and advancing such drug discovery programs.
References
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride - Benchchem.
- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN.
- Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem.
- NMR And Mass Spectrometry In Pharmaceutical Development - Outsourced Pharma.
- Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles - Benchchem.
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing.
- An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - Sultan Qaboos University.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC.
- Application Note – Reductive Amination - Sigma-Aldrich.
- NMR Spectroscopy Revolutionizes Drug Discovery.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI.
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. . Available from:
- Amide synthesis by acylation - Organic Chemistry Portal.
- Small Molecule Structure Characterisation - La Trobe University.
- A practical catalytic reductive amination of carboxylic acids - RSC Publishing.
- Application Notes: Quantitative Analysis of Primary Amines using Derivatization with (Chlorocarbonyl)cyclohexane-d11 - Benchchem.
- Reductive amination - Wikipedia.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- N-Acylation Reactions of Amines - ResearchGate.
- NMR characterization of small and large molecules - ResolveMass Laboratories Inc.
- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
- Characterizing Small Molecules with NMR - News-Medical.Net.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate.
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books.
- Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry - ACS Publications.
Sources
- 1. rjpn.org [rjpn.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. latrobe.edu.au [latrobe.edu.au]
- 14. news-medical.net [news-medical.net]
reaction conditions for pyrrole ring stability in ethylamine synthesis
Application Note: Reaction Conditions for Pyrrole Ring Stability in Ethylamine Synthesis
Part 1: The Pyrrole Paradox & Strategic Overview
Abstract
Synthesizing 2-(1H-pyrrol-3-yl)ethylamine (a bioisostere of tryptamine) presents a distinct chemical paradox: the pyrrole ring is exceptionally electron-rich (
The Core Challenge: C-3 Protonation & Polymerization Unlike benzene, pyrrole is acid-sensitive.[1] In the presence of even weak acids, pyrrole undergoes protonation at the C-3 position, breaking aromaticity and forming a highly electrophilic iminium cation. This cation is immediately attacked by unprotonated pyrrole, initiating a rapid polymerization cascade leading to "pyrrole red" (porphyrin-like tars).
-
Rule #1: Absolute exclusion of acidic media (pH < 7).
-
Rule #2: Rigorous deoxygenation (prevention of auto-oxidation).
Part 2: Visualizing the Instability
Figure 1: Acid-Catalyzed Degradation Pathway of Pyrrole This diagram illustrates the mechanistic failure mode that occurs if acidic workups are employed.
Caption: Mechanism of acid-catalyzed polymerization initiated by C-3 protonation, the primary failure mode in pyrrole synthesis.
Part 3: Critical Reaction Parameters (Data Summary)
Table 1: Reducing Agent Compatibility for Pyrrole-Ethylamine Synthesis
| Reducing Agent | Primary Risk | Stability Verdict | Application Note |
| LiAlH₄ (LAH) | Harsh workup can generate acid/heat. | High (If quenched correctly) | Gold Standard. Requires neutral/basic quench (Rochelle's Salt). |
| H₂ / Pd/C | Ring Saturation (Pyrrolidine formation).[2] | Low | Risk of reducing the pyrrole ring. Requires poisoned catalyst or Rh/C. |
| NaBH₄ / BF₃ | Lewis Acid (BF₃) polymerization. | Medium | BF₃ etherate can trigger polymerization if not strictly stoichiometric. |
| Zn / HCl | ACIDITY | Critical Failure | Do not use. Will polymerize pyrrole immediately. |
Part 4: Detailed Experimental Protocols
Protocol A: LiAlH₄ Reduction of 3-(2-Nitrovinyl)pyrrole
Target: Reduction of the nitroalkene side chain without touching the pyrrole ring.
1. Reagent Preparation (Anhydrous is Non-Negotiable)
-
Solvent: Tetrahydrofuran (THF), distilled over Na/Benzophenone or passed through activated alumina columns.
-
Atmosphere: Argon or Nitrogen (balloon or manifold). Pyrroles darken rapidly in air.[1][3]
-
Substrate: 3-(2-nitrovinyl)pyrrole (prepared via Henry reaction).
2. Reaction Setup
-
Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Cool under Argon flow.
-
Charge RBF with LiAlH₄ (4.0 equiv) suspended in anhydrous THF (0.1 M concentration relative to LAH).
-
Cool suspension to 0°C (ice bath).
-
Dissolve 3-(2-nitrovinyl)pyrrole (1.0 equiv) in minimum THF. Add dropwise to the LAH suspension over 30 minutes.
-
Why? Exothermic addition can cause local heating and ring degradation.
-
-
Allow to warm to Room Temperature (RT), then heat to Reflux (66°C) for 2–4 hours.
-
Monitoring: Check TLC.[4] The yellow nitroalkene spot should disappear; the amine spot (ninhydrin active) will appear at the baseline (highly polar).
-
3. The Critical Quench (The "Fieser" Method) WARNING: Standard acidic quenches (HCl) will destroy the product here.
-
Cool reaction mixture to 0°C .
-
Dilute with diethyl ether (equal volume to THF).
-
Add water and base strictly in this ratio (per gram of LiAlH₄ used):
-
1 mL Water (Slowly! Gas evolution).
-
1 mL 15% NaOH (aq) (Maintains basicity, preventing polymerization).
-
3 mL Water (To precipitate aluminum salts).
-
-
Warm to RT and stir for 15 minutes until a white, granular precipitate forms (Lithium Aluminate).
-
Filter through a Celite pad.[4] Wash cake with Et₂O.
4. Isolation
-
Dry filtrate over K₂CO₃ (Potassium Carbonate). Do not use MgSO₄ or Na₂SO₄ if they are slightly acidic; K₂CO₃ ensures basicity.
-
Concentrate in vacuo. Store under Argon at -20°C.
Protocol B: Catalytic Hydrogenation (Alternative)
Use when LiAlH₄ is not feasible. Focuses on preventing ring saturation.
1. Catalyst Selection
-
Preferred: 5% Rhodium on Alumina (Rh/Al₂O₃) or Rh/C.
-
Avoid: Platinum (PtO₂) or Palladium (Pd/C) under high pressure, as they readily hydrogenate the pyrrole ring to pyrrolidine.
2. Procedure
-
Dissolve nitrovinylpyrrole in Methanol (neutral).
-
Note: Do not add HCl or Acetic Acid (common in amine reductions) to avoid polymerization.
-
-
Add Catalyst (10 wt% loading).
-
Purge vessel with N₂ (3x), then H₂ (3x).
-
Run at 1–3 atm (balloon pressure) at RT. High pressure favors ring saturation.
-
Filter through Celite immediately upon completion to prevent over-reduction.
Part 5: Process Control Workflow
Figure 2: Synthesis & Workup Logic Flow This workflow highlights the "Kill Zones" where the batch is most likely to be lost.
Caption: Decision tree emphasizing the necessity of basic/neutral quenching to prevent product loss.
References
-
Reactions of Pyrrole and its Derivatives. (2025). Wikipedia. Retrieved from [Link]
-
Reduction of Nitriles to Amines using LiAlH4. (2025). Organic Chemistry Portal. Retrieved from [Link]
-
Investigation of the Heterogeneous Catalytic Hydrogenation of Pyrrole Derivatives. (1997). Applied Catalysis A: General. Retrieved from [Link]
-
Acid Catalysed Polymerisation of Pyrrole. (2000). Journal of Materials Chemistry. Retrieved from [Link]
-
Experiment 5: Reductions with Lithium Aluminium Hydride. Imperial College London. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine via Chemoselective Catalytic Hydrogenation
Abstract
This document provides a detailed guide for the synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, a valuable amine building block for pharmaceutical and materials science research. The primary method detailed is a one-pot reductive amination of 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one, a strategy that offers high efficiency. A key challenge in this synthesis is the chemoselective reduction of the imine intermediate without hydrogenating the pyrrole ring. Furthermore, the inherent potential for catalyst poisoning by both the nitrogen-containing substrate and the amine product necessitates careful selection of catalyst and reaction conditions.[1][2] This guide explains the causality behind the chosen protocol, offers a step-by-step methodology, and includes a troubleshooting section to address common experimental challenges, ensuring a reproducible and high-yielding process.
Introduction and Scientific Rationale
Primary amines are foundational components in a vast range of biologically active molecules.[3] The target molecule, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, incorporates a chiral ethylamine side chain attached to a pyrrole-substituted phenyl ring, making it a desirable scaffold for drug discovery. The synthesis of such amines is frequently accomplished via the reduction of C=N double bonds, typically from imine or oxime precursors.[4][5]
Catalytic hydrogenation stands out as a preferred industrial and laboratory method due to its high atom economy, clean conversion, and the generation of water as the primary byproduct.[6][7] The most direct pathway to the target amine is the reductive amination of the corresponding ketone, 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one. This reaction proceeds through the in situ formation of an imine intermediate via condensation with an ammonia source, which is subsequently hydrogenated to the final amine product.[8]
Core Challenges & Strategic Solutions:
-
Chemoselectivity: The primary challenge is to reduce the transient imine C=N bond while preserving the aromaticity of the pyrrole ring. Aggressive hydrogenation conditions can lead to the over-reduction of pyrrole to pyrrolidine, an undesirable side product.[9][10] The selection of a catalyst with high selectivity, such as Palladium on Carbon (Pd/C), under controlled pressure and temperature is therefore critical.[11][12]
-
Catalyst Poisoning: Nitrogen-containing compounds, including pyrroles and the resulting product amine, are known catalyst poisons. The lone pair of electrons on the nitrogen atom can strongly and often irreversibly adsorb onto the active sites of the metal catalyst, leading to deactivation.[1][13] This manifests as a stalled or sluggish reaction. Our protocol mitigates this by using a sufficient catalyst loading and optimized conditions to ensure the reaction proceeds to completion before significant deactivation occurs.
This application note provides a robust protocol for a one-pot reductive amination using Pd/C, a widely accessible and effective catalyst for this transformation.[14] An alternative two-step protocol involving the isolation and subsequent reduction of an oxime intermediate is also discussed.
Synthetic Workflow and Mechanism
The overall process involves a one-pot reaction where the ketone and ammonia source are combined with the catalyst and subjected to a hydrogen atmosphere.
Caption: General workflow for the one-pot reductive amination.
Mechanism of Catalyst Poisoning:
Nitrogen-containing compounds can block the active sites on the palladium surface, preventing the adsorption and activation of hydrogen and the imine substrate.
Caption: Visualization of active vs. poisoned catalyst sites.
Detailed Experimental Protocols
Protocol 1: One-Pot Reductive Amination
This protocol is optimized for efficiency and is the recommended primary route.
Materials and Reagents:
-
1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Palladium on Carbon (10% Pd/C, 50% wet) (5-10 mol%)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® 545
-
Hydrogen (H₂) gas, high purity
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reactor Setup: To a suitable pressure-rated reaction vessel, add 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the solids (concentration approx. 0.1-0.2 M). Stir until a homogeneous solution is formed.
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle it wet and under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[15]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored. For small-scale reactions, this can be done by carefully depressurizing, taking an aliquot, and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Catalyst Removal: Once the reaction is complete (disappearance of the starting material and imine intermediate), carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add ethyl acetate and saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Protocol 2: Two-Step Oxime Reduction (Alternative Route)
This method involves the synthesis and isolation of the oxime, which can sometimes provide a cleaner substrate for the final reduction step.
Step A: Oxime Formation
-
Dissolve 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add pyridine (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor by TLC until the starting ketone is consumed.
-
Cool the reaction, concentrate under reduced pressure, and partition between water and ethyl acetate.
-
Extract, dry, and concentrate the organic phase to yield the crude oxime, which can be purified or used directly in the next step.
Step B: Oxime Hydrogenation
-
Follow the hydrogenation procedure described in Protocol 1 (steps 1-8) , substituting the ketone/ammonium acetate mixture with the 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-one oxime (1.0 eq).
-
Common catalysts for oxime reduction include Raney Nickel or Pd/C.[5][16] The reaction often proceeds readily under 50 psi H₂ in ethanol or methanol.[4][17]
Summary of Reaction Parameters and Troubleshooting
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale & Notes | Expected Outcome |
| Catalyst | 10% Pd/C | Good balance of activity and selectivity.[11][14] Raney Nickel is a viable alternative.[18] | High conversion |
| Catalyst Loading | 5-10 mol% | Sufficient to drive the reaction to completion despite potential poisoning. Lower loading may result in a stalled reaction. | >95% Yield |
| Hydrogen Pressure | 50-100 psi | Provides sufficient H₂ concentration without requiring specialized high-pressure equipment. Mild conditions help preserve the pyrrole ring. | High Selectivity |
| Solvent | Methanol / Ethanol | Polar protic solvents are effective for dissolving reactants and facilitating hydrogenation. | Purity >98% |
| Temperature | Room Temperature (20-25 °C) | Sufficient for imine/oxime reduction. Elevated temperatures increase the risk of pyrrole ring hydrogenation. | N/A |
| Ammonia Source | Ammonium Acetate | Provides both ammonia and a mild acidic catalyst for imine formation in situ. | N/A |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst poisoning by substrate/product.[2][13] 2. Insufficient hydrogen pressure. 3. Poor quality catalyst. | 1. Increase catalyst loading (e.g., to 10-15 mol%). 2. Ensure the system is leak-free and re-pressurize. 3. Use a fresh batch of high-quality catalyst. |
| Low Yield | 1. Incomplete reaction. 2. Mechanical losses during work-up/filtration. 3. Inefficient extraction of the basic amine product. | 1. Extend reaction time or increase catalyst loading. 2. Ensure thorough washing of the Celite® pad. 3. Adjust the pH of the aqueous layer to >10 before extraction to ensure the amine is in its free base form. |
| Formation of Side Products (e.g., Pyrrolidine derivative) | 1. Reaction temperature is too high. 2. Catalyst is too aggressive (e.g., PtO₂). 3. Prolonged reaction time under harsh conditions. | 1. Maintain the reaction at room temperature. 2. Use a more selective catalyst like Pd/C. 3. Monitor the reaction closely and stop it once the desired product is formed. |
Conclusion
The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine can be achieved with high yield and selectivity through a one-pot catalytic reductive amination. The judicious choice of a palladium on carbon catalyst and mild reaction conditions (room temperature, 50 psi H₂) is paramount to successfully reducing the intermediate imine while avoiding the undesired hydrogenation of the pyrrole nucleus. Understanding and mitigating the effects of catalyst poisoning by the nitrogenous substrate and product is key to achieving a complete and efficient conversion. The protocols and troubleshooting guide presented herein provide researchers with a reliable and validated method for accessing this valuable chemical intermediate.
References
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]
-
Jagdhuber, S., et al. (2015). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. [Link]
-
Wikipedia. Palladium on carbon. [Link]
-
Fujita, K., et al. (2011). Transfer hydrogenation of nitrogen heterocycles using a recyclable rhodium catalyst immobilized on bipyridine-periodic mesoporous organosilica. Catalysis Science & Technology. [Link]
-
Gao, W., et al. (2010). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]
-
Wikipedia. Oxime. [Link]
-
Fujita, K., et al. (2009). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society. [Link]
-
Aranda, B., et al. (2022). Hydrogenation of imines catalyzed by ruthenium(II) complexes containing phosphorus-nitrogen ligands via hydrogen transfer reaction. Molecular Catalysis. [Link]
-
Aguirre, P., et al. (2020). Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen-phosphorus-nitrogen ligands. Inorganica Chimica Acta. [Link]
-
Filo. (2025). Reduction of Oxime to Amine. [Link]
-
Chowdhury, R., & Bäckvall, J. (2002). Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene. Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. Amide Reduction. [Link]
-
Wang, D., et al. (2013). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry. [Link]
-
Gyurcsik, B., et al. (2013). New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru(ii) half-sandwich complex. Dalton Transactions. [Link]
-
Ito, K., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
-
Wiedner, E. S., et al. (2014). Autocatalytic Activation of a Ruthenium-PNN-Pincer Hydrogenation Catalyst. Organometallics. [Link]
-
Gray, S. D. (1995). Activation of nitrogen heterocycles towards the fundamental reactions of hydrodenitrogenation catalysis. UA Campus Repository. [Link]
-
Zhang, Z., et al. (2023). Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates. Chinese Chemical Letters. [Link]
-
Chowdhury, R., & Bäckvall, J. (2002). Ruthenium-Catalyzed Transfer Hydrogenation of Imines by Propan-2-ol in Benzene. The Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. [Link]
-
Wang, C., et al. (2021). Recent Advances of Catalysis in the Hydrogenation and Dehydrogenation of N-Heterocycles for Hydrogen Storage. The Journal of Physical Chemistry C. [Link]
-
Ito, K., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
-
Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Johnson, H. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]
-
Li, H., et al. (2016). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde. RSC Advances. [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Li, C., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. [Link]
-
Shvo, Y., & Mishael, R. (2005). Palladium-catalyzed hydrogenations in dichloromethane. Synthetic Communications. [Link]
-
ResearchGate. Catalytic hydrogenation of imines. [Link]
-
Guo, R., et al. (2008). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. The Journal of Organic Chemistry. [Link]
-
Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
- Google Patents.
-
Wikipedia. Reductive amination. [Link]
-
C&CS. Hydrogenation of nitro compounds to anilines. [Link]
-
Augusto, C. C. C., et al. (2000). Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin. Scilit. [Link]
-
Zhang, Z., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts. Catalysts. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Poupin, C., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
-
Organic Chemistry Portal. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]
-
Szöllősi, G., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
- Google Patents.
-
Le, C. M., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Worrell, B. T., et al. (2022). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (1995). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. [Link]
-
ResearchGate. (2001). Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A. [Link]
-
ResearchGate. (2015). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. [Link]
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Application Note: Microwave-Assisted Synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Introduction & Scientific Rationale
The target molecule features a 1-phenylethylamine core substituted at the meta position with a pyrrole ring. This structural motif poses two synthetic challenges:
-
Pyrrole Sensitivity: The electron-rich pyrrole ring is sensitive to oxidation and polymerization under harsh, prolonged heating.
-
Steric/Electronic Deactivation: The electron-withdrawing nature of the acetyl group (in the intermediate) can deactivate the aniline nitrogen during pyrrole formation, while the steric bulk of the resulting pyrrole can hinder subsequent carbonyl functionalization.
Microwave (MW) Advantage:
-
Dielectric Heating: Direct coupling with polar intermediates (e.g., the zwitterionic hemiaminal in Paal-Knorr) accelerates the rate-determining dehydration steps.
-
Superheating: Access to temperatures significantly above the solvent boiling point in sealed vessels overcomes the activation energy barrier for the Leuckart reaction without decomposing the labile pyrrole moiety.
Retrosynthetic Analysis
The synthesis is disconnected into two logical modules to maximize convergence and stability.
Figure 1: Retrosynthetic strategy isolating the pyrrole formation from the amine generation.
Experimental Protocol
Step 1: Synthesis of 3-(Pyrrol-1-yl)acetophenone
Reaction Type: Clauson-Kaas Modification of Paal-Knorr Synthesis. Mechanism: Acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran reveals succinaldehyde in situ, which undergoes double condensation with 3-aminoacetophenone.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount |
| 3-Aminoacetophenone | 135.16 | 1.0 | 675 mg (5.0 mmol) |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | 726 mg (5.5 mmol) |
| Glacial Acetic Acid | - | Solvent | 4.0 mL |
| Sodium Acetate (anhydrous) | 82.03 | 0.5 | 205 mg |
Microwave Parameters (Step 1)
| Parameter | Setting |
| Vessel Type | 10 mL Sealed Process Vial |
| Temperature | 120 °C |
| Hold Time | 10 minutes |
| Pre-stirring | 30 seconds |
| Absorption Level | High |
Procedure
-
Preparation: In a 10 mL microwave vial, dissolve 3-aminoacetophenone in glacial acetic acid.
-
Addition: Add 2,5-dimethoxytetrahydrofuran and sodium acetate. Cap the vial immediately.
-
Irradiation: Heat at 120 °C for 10 minutes. Note: The pressure may rise to ~2-4 bar.
-
Workup:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize with saturated
solution until pH ~8. -
Extract with Ethyl Acetate (
mL).[6] -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: The crude product is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).
-
Expected Yield: 85-92%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Reductive Amination to 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Reaction Type: Microwave-Accelerated Leuckart-Wallach Reaction. Mechanism: The ketone condenses with formamide to form an N-formyl intermediate, which is reduced by formate (hydride transfer).[7] Subsequent hydrolysis yields the primary amine.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount |
| 3-(Pyrrol-1-yl)acetophenone | 185.22 | 1.0 | 555 mg (3.0 mmol) |
| Formamide | 45.04 | 15.0 | 2.0 mL |
| Formic Acid (98%) | 46.03 | 2.0 | 0.25 mL |
Microwave Parameters (Step 2 - Formylation)
| Parameter | Setting |
| Vessel Type | 10 mL Sealed Process Vial |
| Temperature | 170 °C |
| Hold Time | 20 minutes |
| Pressure Limit | 15 bar (Critical Safety Check) |
Procedure
-
Formylation (MW Step):
-
Hydrolysis (Thermal Step):
-
Transfer the reaction mixture (containing the N-formyl intermediate) to a round-bottom flask.
-
Add 6M HCl (10 mL).
-
Reflux (thermal) for 45 minutes to cleave the formyl group.
-
-
Workup:
-
Cool the mixture in an ice bath.
-
Basify carefully with 50% NaOH solution to pH >12.
-
Extract with Dichloromethane (DCM,
mL). -
Dry over
and concentrate.
-
-
Purification:
-
The amine can be converted to its Hydrochloride salt for stability: Dissolve free base in diethyl ether and add 2M HCl in ether dropwise. Filter the precipitate.
-
Expected Yield: 65-75%
-
Appearance: White crystalline solid (as HCl salt).
-
Reaction Workflow Diagram
Figure 2: Integrated workflow for the two-step microwave synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete hydrolysis of furan precursor. | Ensure AcOH is glacial. Pre-heat the 2,5-dimethoxytetrahydrofuran/AcOH mix for 2 mins at 80°C before adding amine. |
| Black Tar in Step 1 | Polymerization of pyrrole. | Reduce temp to 100°C and extend time. Ensure inert atmosphere (flush vial with |
| Incomplete Amination (Step 2) | Insufficient reducing power. | Increase Formic Acid to 5.0 equiv. Ensure temp reaches 170°C (Leuckart threshold). |
| Pressure Errors | Use a vial with a high-pressure rating (30 bar). Do not overfill the vial (>60% volume). |
Safety & Handling
-
Microwave Safety: Step 2 generates gas (
and ). Always use active cooling after the run and wait for pressure to drop below 1 bar before decapping. -
Chemical Hazards: 2,5-Dimethoxytetrahydrofuran is flammable and an irritant. Formamide is a teratogen; handle in a fume hood.
-
Pyrrole Toxicity: Many pyrrole derivatives are biologically active; handle the final product as a potential potent CNS agent.
References
-
Minetto, G., et al. (2005).[8] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277-5288. Link
-
Bandyopadhyay, D., & Banik, B. K. (2017). "Microwave-induced Paal-Knorr reaction with ammonium chloride: Synthesis of pyrroles." Heterocyclic Letters, 7(2), 473-474. Link
- Loupy, A., et al. (1998). "Microwave-assisted Leuckart reductive amination of carbonyl compounds." Tetrahedron Letters, 39(12), 1541-1544.
-
Amarnath, V., et al. (1995).[9] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry, 60(21), 6856-6866. Link
-
Polshettiwar, V., & Varma, R. S. (2008).[10] "Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery." Chemical Society Reviews, 37, 1546-1557. Link
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- 5. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 3-Pyrroline synthesis [organic-chemistry.org]
Application Note: Chemoselective Protecting Group Strategies for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Executive Summary
The synthesis and functionalization of complex active pharmaceutical ingredients (APIs) often require rigorous control over reactive functional groups. 1-(3-Pyrrol-1-yl-phenyl)-ethylamine presents a unique chemoselective challenge: it contains a highly nucleophilic, basic primary amine alongside an electron-rich, acid-sensitive N-aryl pyrrole moiety. This application note details two field-proven carbamate protecting group strategies—Fmoc and Boc—tailored specifically to preserve the structural integrity of the pyrrole ring while effectively masking the primary amine during multi-step organic synthesis.
Structural Analysis & Mechanistic Causality
Designing a protecting group strategy requires a deep understanding of the substrate's inherent reactivity. For 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, the synthetic constraints are dictated by two opposing functional groups:
-
The Benzylic Primary Amine: This group is highly nucleophilic and prone to unwanted acylation, alkylation, or oxidation. Carbamates are the gold standard for amine protection because they effectively delocalize the nitrogen lone pair into the adjacent carbonyl, rendering the amine non-nucleophilic 1[1].
-
The N-Aryl Pyrrole: Pyrroles are electron-rich heteroaromatics. While N-aryl substitution provides slight steric and electronic stabilization compared to free NH-pyrroles, the ring remains highly susceptible to electrophilic aromatic substitution and acid-catalyzed polymerization 2[2].
Causality in Protection Strategy: Because the pyrrole ring degrades in harsh, neat acidic environments, base-labile protecting groups (like Fmoc) are the inherently safer, orthogonal choice. If downstream chemistry strictly requires an acid-labile group (like Boc) , the deprotection mechanism—which generates a highly reactive tert-butyl cation 3[3]—must be tightly controlled using cation scavengers to prevent Friedel-Crafts alkylation of the pyrrole ring.
Strategy A: Fmoc Protection (The Base-Labile Approach)
Mechanistic Rationale
The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced via an electrophilic reagent (Fmoc-OSu) and is exclusively base-labile 4[4]. Deprotection proceeds via an E1cB mechanism induced by a secondary amine (e.g., piperidine), which abstracts the acidic proton on the fluorenyl ring, eliminating dibenzofulvene and releasing the free amine 5[5]. This entirely avoids acidic conditions, ensuring zero degradation of the N-aryl pyrrole.
Protocol: Fmoc Installation
-
Setup: In a round-bottom flask, dissolve 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (1.0 equiv, 10 mmol) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ (30 mL).
-
Reagent Addition: Cool the mixture to 0 °C. Add Fmoc-succinimide (Fmoc-OSu) (1.1 equiv, 11 mmol) portion-wise over 10 minutes 4[4].
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours.
-
Workup: Dilute with ethyl acetate (50 mL) and separate the layers. Wash the organic layer with 1M HCl (to remove unreacted starting amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Validation: Perform TLC (Hexanes/EtOAc 7:3). The product will be ninhydrin-negative but highly UV-active at 254 nm.
Protocol: Fmoc Deprotection
-
Reaction: Dissolve the Fmoc-protected intermediate in a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of substrate) 5[5].
-
Stirring: Agitate at room temperature for 30–45 minutes.
-
Isolation: Concentrate the mixture under high vacuum to remove DMF and piperidine. Purify the crude residue via silica gel chromatography to separate the free amine from the dibenzofulvene-piperidine adduct.
Strategy B: Boc Protection (The Acid-Labile Approach)
Mechanistic Rationale
The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (Boc₂O) and provides robust protection against strong nucleophiles and basic conditions 6[6]. However, its removal requires strong acid (e.g., TFA), which liberates a tert-butyl cation 1[1]. Without intervention, this cation will rapidly attack the electron-rich pyrrole ring. To prevent this, a scavenger cocktail utilizing triisopropylsilane (TIPS) must be employed to irreversibly quench the cation 3[3].
Protocol: Boc Installation
-
Setup: Dissolve the primary amine (1.0 equiv, 10 mmol) and triethylamine (TEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF (30 mL) 6[6].
-
Reagent Addition: Cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.
-
Reaction: Stir at 0 °C for 2 hours, then allow warming to room temperature for an additional 4 hours.
-
Workup: Evaporate THF under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate.
-
Validation: Confirm product formation via LC-MS. The Boc-protected product will display a characteristic [M+H-56]⁺ fragment in ESI+ (corresponding to the loss of isobutylene).
Protocol: Scavenger-Assisted Boc Deprotection
-
Cleavage Cocktail Preparation: Prepare a fresh solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Deionized Water (v/v/v).
-
Reaction: Dissolve the Boc-protected substrate in a minimal amount of DCM. Add the cleavage cocktail (approx. 10 mL per gram of substrate) at 0 °C to suppress pyrrole degradation.
-
Stirring: Stir at 0 °C to room temperature for exactly 1 hour. Do not exceed 1.5 hours to avoid pyrrole polymerization.
-
Isolation: Co-evaporate the TFA with toluene (3 x 15 mL) under reduced pressure to yield the amine as a TFA salt. Neutralize with saturated NaHCO₃ if the free base is required.
Quantitative Strategy Comparison
The following table summarizes the operational metrics for both strategies applied to 1-(3-Pyrrol-1-yl-phenyl)-ethylamine:
| Protecting Group | Reagents (Installation) | Reagents (Cleavage) | Pyrrole Stability | Typical Overall Yield |
| Fmoc | Fmoc-OSu, NaHCO₃, THF/H₂O | 20% Piperidine in DMF | Excellent (Base-stable, no electrophiles generated) | 85–95% |
| Boc | Boc₂O, TEA, THF/H₂O | TFA/TIPS/H₂O (95:2.5:2.5) | Moderate (Requires strict scavenger control) | 75–90% |
Strategic Decision Workflow
Caption: Workflow for selecting Boc vs. Fmoc strategies for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
References
-
Protecting Groups for Amines: Carbamates Master Organic Chemistry URL:[Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines ACS Sustainable Chemistry & Engineering URL:[Link]
-
Protecting Groups In Organic Chemistry Total Synthesis URL:[Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis URL:[Link]
Sources
Troubleshooting & Optimization
improving yield of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine synthesis
Technical Support Center: Optimizing 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Synthesis
Case ID: PYR-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Synthetic Strategy
The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine typically fails not because of a single "bad" step, but due to the incompatibility of the two functional groups involved. The pyrrole ring is acid-sensitive (prone to polymerization), while the reductive amination of acetophenones often requires Lewis acids or elevated temperatures to overcome steric hindrance.
To maximize yield, we recommend a Two-Stage Protocol that prioritizes the stability of the pyrrole ring during the subsequent amine formation.
The Workflow
-
Step 1 (Paal-Knorr): Condensation of 3-aminoacetophenone with 2,5-dimethoxytetrahydrofuran.
-
Step 2 (Ti-Mediated Reductive Amination): Conversion of the acetyl group to the ethylamine using Titanium(IV) isopropoxide to drive equilibrium without harsh acidic conditions.
Figure 1: Optimized synthetic pathway highlighting critical yield checkpoints.
Module 1: The Paal-Knorr Cyclization (Pyrrole Formation)
Target: 1-(3-(1H-pyrrol-1-yl)phenyl)ethanone Common Failure: "Black Tar" formation (polymerization) or incomplete conversion.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns black/viscous | Acid concentration too high or temp too high. Pyrroles polymerize in strong acids. | Switch from pTSA/HCl to Acetic Acid (glacial) as both solvent and catalyst. If using toluene, use only catalytic pTSA (1 mol%). |
| Stalled conversion (<50%) | Water accumulation inhibits the dehydration step. | Use a Dean-Stark trap (toluene reflux) or add 4Å Molecular Sieves if running in lower boiling solvents. |
| Product degradation on column | Pyrroles are acid-sensitive and oxidize on silica. | Neutralize silica gel with 1% Et3N in the eluent. Store product under Argon immediately. |
Optimized Protocol (Step 1)
-
Dissolve 3-aminoacetophenone (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reflux for 2–4 hours. Monitor by TLC (stain with Ehrlich’s reagent—pyrroles turn pink/red).
-
Critical Workup: Pour into ice water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc, but wash with NaHCO3 until neutral (pH 7). Residual acid will destroy the product during concentration.
Module 2: Reductive Amination (The Yield Killer)
Target: 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Common Failure: Formation of the alcohol (1-(3-pyrrol-1-yl-phenyl)ethanol) instead of the amine, or no reaction due to acetophenone hindrance.
Expert Insight: Standard reductive amination (Ammonium acetate + NaBH3CN) often fails with acetophenones because the ketimine intermediate is sterically hindered and unstable. You must force the imine formation before adding the hydride.
The Solution: Titanium(IV) Isopropoxide Method
We utilize the Bhattacharyya method [1], using Ti(OiPr)4 as a Lewis acid and water scavenger.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete imine formation before reduction. | Do not add NaBH4 immediately. Stir Ketone + Amine + Ti(OiPr)4 for 6–12 hours first. |
| Alcohol byproduct detected | Direct reduction of ketone by NaBH4.[3] | This confirms the imine didn't form. Increase Ti(OiPr)4 to 2.0 eq. Ensure system is dry. |
| Gel formation during workup | Titanium emulsions. | Quench with 2M NH4OH or dilute NaOH.[2] The resulting white TiO2 precipitate must be filtered over Celite. |
Optimized Protocol (Step 2)
-
Imine Formation: In a dry flask under Argon, mix:
-
Intermediate Ketone (from Step 1) (1.0 eq)
-
Ammonium Acetate (5–10 eq) (Source of NH3)
-
Titanium(IV) Isopropoxide (2.0 eq)
-
Absolute Ethanol (or Methanol).[2]
-
-
Stir at ambient temperature for 12 hours. (The solution may turn slightly viscous).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.
-
Stir for 2 hours at room temperature.
-
Quench: Pour into 2M NH4OH (aqueous). A heavy white precipitate (TiO2) will form.
-
Workup: Dilute with DCM. Filter through a Celite pad to remove titanium salts. Wash the organic layer with brine.[2][4]
Module 3: Purification & Quality Control
Challenge: Primary amines streak on silica gel, leading to broad peaks and yield loss during chromatography.
Decision Tree: Purification Strategy
Figure 2: Decision matrix for purification based on crude purity.
Analytical Checkpoints (1H NMR Expectations):
-
Pyrrole Ring: Look for two triplets (or broad singlets) at ~6.3 ppm (2H) and ~7.1 ppm (2H).
-
Ethylamine Side Chain:
-
Doublet at ~1.4 ppm (-CH3).
-
Quartet at ~4.1 ppm (-CH-NH2).
-
Broad singlet at ~1.5–2.0 ppm (-NH2, exchangeable with D2O).
-
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 2527-2531.
-
Neidigh, K. A., et al. (1998). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.[1][3]
-
Amarnath, V., et al. (1995). "Mechanism of the Paal-Knorr Furan and Pyrrole Synthesis." The Journal of Organic Chemistry, 60(21), 6856-6866.
-
Miriyala, B., et al. (2004).[5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. designer-drug.com [designer-drug.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Technical Support Center: Purification of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine via Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography of this and structurally related aromatic amines.
Introduction
1-(3-Pyrrol-1-yl-phenyl)-ethylamine is a valuable building block in medicinal chemistry and materials science. Achieving high purity is paramount for its successful application in subsequent synthetic steps and for ensuring the integrity of biological and material-based assays. Column chromatography is the most common method for its purification; however, the basic nature of the ethylamine moiety and the aromatic pyrrole ring can lead to challenging separations. This guide offers practical, field-tested solutions to overcome these obstacles.
Core Principles: Understanding the Chemistry of Separation
The primary challenge in the chromatography of amines on silica gel stems from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to strong, sometimes irreversible, binding, resulting in poor peak shape (tailing or streaking) and low recovery. The strategies outlined below are designed to mitigate these undesirable interactions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Problem 1: My compound is streaking or tailing on the TLC plate and column.
This is the most frequent issue and is a direct consequence of the amine's basicity.
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the ethylamine group interacts strongly with the acidic silanol groups on the silica gel surface.[1] This leads to a non-uniform distribution of the analyte as it moves through the stationary phase, causing the elongated spot or peak.
Solutions:
-
Mobile Phase Modification (The First Line of Defense):
-
Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This deactivates the acidic sites on the silica gel, preventing strong binding of your amine.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent.[1] For example, for a 100 mL mobile phase, add 0.5 to 2 mL of TEA.
-
Ammonia Solution: In some cases, a solution of ammonia in a polar solvent like methanol (1-2%) can be used to pre-treat the silica gel or as a component of the mobile phase.[1]
-
-
-
Stationary Phase Selection:
-
Alumina: Consider using neutral or basic alumina as an alternative to silica gel. Alumina is generally less acidic and can provide better peak shapes for basic compounds.[2]
-
Amine-Functionalized Silica: For more challenging separations, an amino-functionalized silica phase can be employed. This stationary phase has a medium polarity and is ideal for nitrogen-containing heterocycles and amines.[3]
-
-
Sample Load:
-
Overloading the column can exacerbate streaking for any compound.[1] Ensure you are not exceeding the capacity of your column. A general rule of thumb is to load no more than 1-5% of the silica gel weight with your crude sample.
-
Problem 2: Poor separation between my product and a closely-eluting impurity.
Achieving good resolution is critical for obtaining a pure product.
Solutions:
-
Optimize the Solvent System:
-
Systematic Polarity Screening: Run a series of TLC plates with different ratios of your chosen solvents (e.g., hexane/ethyl acetate). A subtle change in polarity can sometimes be enough to resolve two closely-eluting spots.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent combinations such as dichloromethane/methanol or toluene/ethyl acetate. The differing polarities and interaction mechanisms of these solvents can alter the selectivity of the separation.[3]
-
-
Employ Gradient Elution:
-
Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be highly effective.[2] Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will elute less polar impurities first, followed by your product, and then more polar impurities.
-
Problem 3: My compound is colorless, and I can't see it on the column or TLC plate.
Visualizing colorless compounds is a common requirement in organic synthesis.
Solutions:
-
UV-Vis Detection:
-
Staining:
-
Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[4][5] This method is generally non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, including some amines. The plate is dipped in the stain, and the compound appears as a yellow spot on a purple background.
-
Ninhydrin Stain: Ninhydrin is particularly effective for primary and secondary amines, reacting to form a characteristic purple-colored compound known as Ruhemann's purple.[4][5] This is a highly sensitive method.
-
-
Fraction Analysis by TLC:
Problem 4: The retention of my compound changes between runs (poor reproducibility).
This can be caused by changes in the mobile phase or the stationary phase.
Solutions:
-
Control Mobile Phase pH:
-
The retention of ionizable compounds like amines is highly dependent on the pH of the mobile phase.[8][9] Small changes in pH can lead to significant shifts in retention time.[8] Using a buffered mobile phase, especially in reversed-phase chromatography, can help maintain a consistent pH and improve reproducibility.
-
-
Column Equilibration:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase before loading your sample. This is particularly important when using mobile phase modifiers like TEA.
-
-
Column Degradation:
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 1-(3-Pyrrol-1-yl-phenyl)-ethylamine?
-
Silica gel is the most common and cost-effective choice. However, due to the basic nature of the amine, it's crucial to use a mobile phase modifier like triethylamine to prevent streaking.[1]
-
Neutral or basic alumina can be a good alternative if streaking persists on silica.[2]
-
For very difficult separations, amine-functionalized silica can provide excellent results.[3]
Q2: How do I choose the right mobile phase?
-
Start by developing a solvent system using Thin-Layer Chromatography (TLC) . A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate .
-
Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate. This generally translates to good separation on a column.
-
Remember to add 0.5-2% triethylamine to your chosen solvent system to improve peak shape.[1]
Q3: Can I use reversed-phase chromatography for this purification?
-
Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable option, particularly for more polar pyrrole derivatives.[2] In reversed-phase, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Controlling the pH of the mobile phase is critical in reversed-phase chromatography of amines.[9][11] As the pH increases, a basic compound becomes less protonated (more neutral) and its retention on the non-polar stationary phase increases.[9]
Q4: What are the potential impurities I should look out for?
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Oxidation and polymerization products: Pyrroles can be susceptible to oxidation and polymerization, especially when exposed to air and light, which can lead to the formation of colored impurities.[12]
Q5: How do I prepare my sample for loading onto the column?
-
Dry Loading: This is the preferred method for ensuring a narrow band of sample at the top of the column, which leads to better separation.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Wet Loading: If your compound is very soluble in the initial mobile phase, you can dissolve it in a minimal amount of this eluent and carefully pipette it onto the top of the column.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5-1% triethylamine.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto separate TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides the best separation from impurities.
Protocol 2: Column Chromatography Purification
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Selected mobile phase (e.g., hexane/ethyl acetate with 1% TEA)
-
Crude 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure if necessary.
-
-
Sample Loading:
-
Prepare your sample for dry loading as described in the FAQs.
-
Carefully add the dry-loaded sample to the top of the packed silica gel.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Modifier | Expected Rf Range |
| Hexane:Ethyl Acetate (9:1) | 1% Triethylamine | 0.4 - 0.6 |
| Hexane:Ethyl Acetate (8:2) | 1% Triethylamine | 0.2 - 0.4 |
| Dichloromethane:Methanol (98:2) | 1% Triethylamine | 0.3 - 0.5 |
Visualizations
Workflow for Column Chromatography Purification
Caption: Logic for troubleshooting amine streaking on silica gel.
References
- University of Cambridge. (n.d.). What are the techniques for visualising colourless substances in chromatography?
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- Benchchem. (n.d.).
- Benchchem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Taylor & Francis. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- YouTube. (2022, March 9). Colorless Column.
- ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Filo. (2025, July 19).
- Phenomenex. (2025, August 8).
- Veeprho. (2025, February 1).
- Buchi.com. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography.
- (n.d.). TROUBLESHOOTING GUIDE.
- (n.d.).
- OAText. (n.d.).
- Veeprho. (2025, August 25).
- (n.d.).
- LCGC International. (2020, November 12).
- ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Chromatography Forum. (2009, November 16).
- Scribd. (2019, December 11).
- Phenomenex. (2025, June 6).
- (n.d.). Mobile Phase Selectivity.
- Royal Society of Chemistry. (n.d.).
- Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- ArtMolecule. (n.d.).
- Tennessee Academy of Science. (1978). identification of some sympathomimetic amines by thin layer chromatography (tlc). Journal of the Tennessee Academy of Science, 53(3).
- MilliporeSigma. (n.d.). Catalyst Screening & TLC-MS for Reaction Analysis.
- (n.d.). PowerPoint プレゼンテーション.
- Benchchem. (2025). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.
- BOC Sciences. (n.d.). Phenethylamine Impurities.
- Benchchem. (n.d.). Common impurities in commercial Pyrrole-2,3,4,5-d4.
- MDPI. (2022, October 28).
- PMC. (2026, January 16).
- Sigma-Aldrich. (n.d.). (1R)-1-(3-(3-pyridyl)phenyl)ethylamine AldrichCPR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Plate Visualization for Colorless Spots Explain how the following are us.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. akjournals.com [akjournals.com]
- 9. veeprho.com [veeprho.com]
- 10. Amine column degradation - Chromatography Forum [chromforum.org]
- 11. waters.com [waters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrrole Amine Synthesis Troubleshooting
Welcome to the Technical Support Center for pyrrole functionalization. Synthesizing amines from pyrrole derivatives—whether through reductive amination, reduction of nitro/cyano groups, or alkylation—presents a notorious challenge: the pyrrole ring is highly electron-rich and extremely prone to runaway polymerization.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to prevent the formation of "pyrrole blacks" and ensure high-yielding amine syntheses.
Diagnostic Workflow: Preventing Pyrrole Polymerization
Workflow for diagnosing and preventing pyrrole polymerization during amine synthesis.
Mechanistic FAQs: Understanding the Root Cause
Q1: Why does my pyrrole reaction mixture instantly turn dark green or black upon adding an acid catalyst for reductive amination? A1: Pyrrole is an electron-rich aromatic heterocycle highly susceptible to acid-catalyzed polymerization[1]. When exposed to strong Brønsted acids (pH < 3), the pyrrole ring becomes protonated, which disrupts its aromaticity and generates a highly reactive electrophile[2]. This protonated intermediate is rapidly attacked by the electron-rich C2 or C5 position of a neutral pyrrole molecule. This initiates a runaway electrophilic aromatic substitution chain reaction that forms insoluble, tar-like polypyrrole[2].
Q2: How does spontaneous polymerization happen even before I start the reaction, and how do I prevent it? A2: Unprotected pyrrole can undergo oxidative polymerization initiated by atmospheric oxygen or trace transition metals (e.g., Fe(III)). These oxidants convert the pyrrole monomer into radical cations that couple to form polymers[1]. To prevent this, freshly distilled pyrrole must be stored under an inert atmosphere (nitrogen or argon) to exclude oxygen[1]. For optimal long-term stability, store aliquots frozen at -80 °C over a desiccant; freezing effectively halts spontaneous polymerization without negatively affecting downstream reactivity[3].
Q3: How do N-protecting groups solve this issue, and how do I choose the right one? A3: Installing an electron-withdrawing protecting group (EWG) on the pyrrole nitrogen pulls electron density away from the aromatic ring[2]. This deactivation significantly raises the activation energy required for both protonation and electrophilic attack, effectively shutting down the polymerization pathway[1]. The choice of protecting group depends entirely on the pH of your downstream amine synthesis (see Table 1).
Table 1: Quantitative Comparison of Pyrrole N-Protecting Groups
| Protecting Group | Electron-Withdrawing Strength | Acid Stability | Base Stability | Deprotection Conditions | Best Use Case for Amine Synthesis |
| Tosyl (Ts) | High | Excellent | Poor | Mg in MeOH / Strong Base | Acid-mediated reductive aminations[2]. |
| Boc | Moderate | Poor (Cleaved by TFA) | Excellent | Strong Acid (TFA / HCl) | Neutral or basic amination conditions[2]. |
| TIPS | Low (Steric Shielding) | Moderate | Moderate | TBAF (Fluoride source) | Reactions requiring orthogonal deprotection. |
Troubleshooting Specific Workflows
Issue 1: Polymerization during Reductive Amination of Pyrrole Carboxaldehydes
-
Symptom: The reaction turns black upon the addition of standard acid catalysts (e.g., Acetic Acid) and reducing agents (e.g., NaBH3CN).
-
Causality: The weakly acidic conditions required to form the intermediate imine are sufficient to trigger the polymerization of unprotected or weakly protected pyrroles.
-
Self-Validating Solutions:
-
Switch to Lewis Acid Catalysis: Replace Brønsted acids with mild Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)4). Ti(OiPr)4 activates the carbonyl for amine attack and acts as a water scavenger without protonating the pyrrole ring.
-
Intermolecular Redox Amination: If N-protection is not synthetically viable, utilize an intermolecular redox amination strategy using 3-pyrroline[4]. This method leverages the inherent reducing power of 3-pyrroline in the presence of a mild Brønsted acid to form N-alkylpyrroles, completely avoiding stoichiometric harsh reducing agents and preventing unwanted polymerization[4][5].
-
Standard Operating Procedures (SOPs)
Protocol A: N-Tosylation of Pyrrole (Robust Protection)
-
Purpose: To install a highly acid-stable, electron-withdrawing tosyl group prior to amine synthesis to ensure the ring survives acidic conditions[2].
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under nitrogen, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum[2].
-
Deprotonation: Suspend the purified NaH in anhydrous THF and cool the flask to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equiv) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour[2].
-
Protection: Cool the mixture back to 0 °C. Add a solution of p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight[2].
-
Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the mixture with Ethyl Acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[2].
-
Validation: Purify the crude product via silica gel flash chromatography (hexane/ethyl acetate gradient). The isolated N-tosylpyrrole should be a stable solid/oil that remains clear/yellow and does not darken upon exposure to air.
-
Protocol B: Polymer-Free Reductive Amination of N-Tosylpyrrole-2-carboxaldehyde
-
Purpose: Synthesize the target amine without triggering acid-catalyzed ring opening or polymerization.
-
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under an argon atmosphere, dissolve N-Tosylpyrrole-2-carboxaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).
-
Lewis Acid Activation: Add Ti(OiPr)4 (1.2 equiv) dropwise at room temperature. Stir for 4 hours. (Causality: Ti(OiPr)4 facilitates imine condensation while maintaining a neutral pH, preventing pyrrole protonation).
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. Stir for 2 hours at room temperature.
-
Quench: Add saturated aqueous NaHCO3 to quench the reaction. This will cause the titanium salts to precipitate as a white solid.
-
Validation & Isolation: Filter the biphasic mixture through a pad of Celite to remove the titanium salts. Extract the aqueous layer with Dichloromethane (DCM). Dry the combined organics over MgSO4, concentrate, and purify. The complete absence of a black tarry residue confirms the successful suppression of polymerization.
-
References
-
Does it make sense to freeze pyrrole to stop spontaneous polymerization? - ResearchGate Source: researchgate.net URL:[Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC Source: nih.gov URL:[Link]
-
Formation of N-alkylpyrroles via intermolecular redox amination - PubMed - NIH Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of N-alkylpyrroles via intermolecular redox amination - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting side reactions in 1-(3-Pyrrol-1-yl-phenyl)-ethylamine preparation
Welcome to the Technical Support Center for the synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. This molecule is typically synthesized via a two-step sequence starting from 3-aminoacetophenone: a Clauson-Kaas pyrrole synthesis followed by the Reductive Amination of the acetophenone moiety.
Because both the electron-rich pyrrole ring and the sterically accessible ketone are prone to side reactions, strict mechanistic control is required. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you optimize your workflow.
Synthesis Workflow & Side Reaction Mapping
Reaction workflow for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine and major side reactions.
Phase 1: Clauson-Kaas Synthesis Troubleshooting
Q: My reaction mixture turns into a black, intractable tar during the reaction of 3-aminoacetophenone with 2,5-dimethoxytetrahydrofuran (DMTHF). How do I prevent this? A: This is a classic symptom of pyrrole polymerization. The Clauson-Kaas reaction requires an acidic environment to hydrolyze DMTHF into the reactive succinaldehyde intermediate. However, the newly formed pyrrole ring is highly electron-rich and susceptible to electrophilic attack. Under strongly acidic conditions (e.g., refluxing in pure glacial acetic acid), the pyrrole ring polymerizes with itself or unreacted intermediates [1]. Causality-Driven Solution: Shift from unbuffered strong acids to a buffered system (e.g., acetic acid/sodium acetate) or use mild aqueous conditions utilizing weak acids like citric acid. Reducing the acid catalyst loading and lowering the temperature significantly inhibits these polymeric side reactions [1].
Phase 2: Reductive Amination Troubleshooting
Mechanistic pathway of reductive amination and causality of overalkylation.
Q: I am observing a significant amount of secondary amine (bis-alkylated) byproduct. Why is this happening and how can I favor the primary amine? A: Overalkylation occurs because the target product, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, is a primary amine that is highly nucleophilic. Once formed, it competes with your initial ammonia source to attack the unreacted 3-(pyrrol-1-yl)acetophenone, forming a secondary imine that is subsequently reduced to a secondary amine [2]. Causality-Driven Solution: To suppress overalkylation, you must manipulate the equilibrium. Use a massive excess of the ammonia source (typically 10-15 equivalents of NH₄OAc) to outcompete the primary amine. For sterically unhindered primary amines, overalkylation is a primary concern that requires strict stoichiometric control and optimized solvent selection [4].
Q: My LC-MS shows a large peak corresponding to 1-(3-pyrrol-1-yl-phenyl)ethanol. Why is my ketone being reduced instead of aminated? A: This alcohol byproduct indicates that the reduction rate is outcompeting the imine formation rate. Ketones are notoriously more difficult to condense into imines than aldehydes. If the reducing agent is added too early, or if the reaction temperature is too high, direct hydrogen transfer to the ketone dominates. For example, in metal-catalyzed reductive aminations of acetophenone, raising the temperature from 85 °C to 125 °C shifts the main pathway entirely from amination to hydrogen transfer, yielding the alcohol [3]. Causality-Driven Solution: Adopt a two-step "pre-formation" strategy. Stir the ketone with the amine source and a dehydrating agent to drive imine formation before introducing the hydride source. Alternatively, use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) which selectively reduces iminiums over ketones at pH 5-6.
Quantitative Data Summaries
To illustrate the importance of condition selection during the reductive amination step, the following table summarizes the expected byproduct profiles based on varying stoichiometric and thermodynamic parameters.
| Reductive Amination Conditions | Target Primary Amine (%) | Secondary Amine Byproduct (%) | Alcohol Byproduct (%) |
| 1.5 eq NH₄OAc, NaBH₄, RT | 45% | 35% | 20% |
| 10.0 eq NH₄OAc, NaBH₄, RT | 65% | 10% | 25% |
| 10.0 eq NH₄OAc, NaBH₃CN, pH 6, RT | 92% | <2% | 5% |
| Ru-Catalyst, NH₄COOH, 125 °C | 15% | <2% | 80% |
Table 1: Impact of reductive amination conditions on the product distribution of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Self-Validating Experimental Protocols
Protocol 1: Buffered Clauson-Kaas Synthesis of 3-(pyrrol-1-yl)acetophenone
-
Initiation: Charge a round-bottom flask with 3-aminoacetophenone (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Buffer Addition: Add a buffered solvent system consisting of glacial acetic acid and sodium acetate (0.5 M). Causality: The buffer maintains a mildly acidic pH, sufficient to hydrolyze DMTHF to succinaldehyde but weak enough to prevent electrophilic polymerization of the newly formed pyrrole ring.
-
Heating: Heat the mixture to 80 °C and stir for 2-4 hours.
-
Self-Validation Check: Before quenching, run a TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar 3-aminoacetophenone spot and the appearance of a UV-active, non-polar spot (Rf ~0.6) confirms successful pyrrole formation without excessive baseline polymeric streaking.
-
Workup: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Selective Reductive Amination to 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
Imine Pre-formation: Dissolve 3-(pyrrol-1-yl)acetophenone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq). Causality: A massive excess of the ammonia source drives the equilibrium toward the primary imine and outcompetes the primary amine product, suppressing secondary amine overalkylation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and adjust the pH to ~6.0 using glacial acetic acid. Causality: NaBH₃CN is highly selective; at pH 6, it reduces the protonated iminium ion much faster than the unprotonated ketone, preventing the formation of the alcohol byproduct.
-
Self-Validation Check: Check the pH of the solution using pH paper; it must strictly remain between 5.5 and 6.0. If the pH drops below 4, NaBH₃CN will decompose to toxic HCN gas and lose efficacy. If the pH rises above 7, iminium formation stalls, leading to alcohol byproduct.
-
Completion: Stir at room temperature for 16-24 hours under an inert atmosphere.
-
Quench: Quench with 1M NaOH to break down boron complexes, extract with dichloromethane, dry, and purify via flash chromatography.
References
-
The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study Source: RSC Publishing URL:1
-
New Catalysts for Reductive Amination Source: Kanto Chemical Co., Inc. URL:2
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex Source: Chinese Journal of Organic Chemistry URL:3
-
Reductive Amination - General Overview Source: ACS Green Chemistry Institute URL:4
Sources
- 1. The quantitative pyrrole protection of l -phenylalanine/ l -phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06595B [pubs.rsc.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Solvent Selection for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Extraction
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to optimize the liquid-liquid extraction of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure efficient and pure product recovery.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the extraction of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, a primary aromatic amine. Aromatic amines are generally soluble in organic solvents but have limited solubility in water due to the presence of the aromatic ring.[1][2]
Q1: What are the key physicochemical properties of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine to consider for extraction?
A1: The crucial properties are its basicity (pKa of the conjugate acid), polarity, and solubility profile. As an amine, it is a basic compound.[3][4] The pyrrole and phenyl groups contribute to its nonpolar character, making it generally soluble in organic solvents.[1][3] The ethylamine group provides a site for protonation, which is key to manipulating its solubility.
Q2: What is the general principle for selecting a solvent to extract an amine like 1-(3-Pyrrol-1-yl-phenyl)-ethylamine from an aqueous solution?
A2: The primary principle is "like dissolves like." Aromatic amines are more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[5] The ideal solvent should be immiscible with water, have a high partition coefficient for the neutral amine, a low boiling point for easy removal, be non-reactive with the target compound, and be cost-effective.
Q3: How does pH play a critical role in the extraction of this amine?
A3: The pH of the aqueous phase is the most powerful tool for controlling the extraction. To extract the basic amine into the organic layer, the pH of the aqueous solution should be at least 2 pKa units above the pKa of the amine's conjugate acid.[6] This ensures the amine is in its neutral, more organosoluble form. Conversely, to move the amine into the aqueous layer (for example, to wash away non-basic impurities), the pH should be at least 2 pKa units below the pKa of its conjugate acid, protonating it to the water-soluble ammonium salt.[6]
Q4: Which organic solvents are good starting points for screening?
A4: A range of solvents with varying polarities should be considered. Good candidates include:
-
Nonpolar: Toluene, Dichloromethane (DCM)
-
Moderately Polar: Ethyl acetate (EtOAc), Methyl-THF (MeTHF)
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)
Ethyl acetate is a common choice, but be aware that it can sometimes react with nucleophilic amines.[7]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may arise during the extraction process.
Issue 1: Low Extraction Yield
Q: I'm getting a low yield of my product in the organic phase. What are the likely causes and how can I fix it?
A: Low yield is often linked to the pH of the aqueous phase or an inappropriate solvent choice.
-
Causality: If the pH of the aqueous phase is too low, a significant portion of the 1-(3-Pyrrol-1-yl-phenyl)-ethylamine will be in its protonated, water-soluble form and will not partition into the organic solvent.[8] The chosen organic solvent may also have a low distribution coefficient for your specific compound.
-
Troubleshooting Steps:
-
Verify and Adjust pH: Ensure the pH of the aqueous layer is sufficiently basic. A good starting point is a pH of 9-11.[7] Use a pH meter for accurate measurement.
-
Solvent Screening: Perform a small-scale solvent screening study to determine the best solvent. Extract a known amount of the amine from a buffered aqueous solution with several different solvents and quantify the amount extracted.
-
Increase Solvent Volume: Using a larger volume of organic solvent can improve extraction efficiency, but this is less efficient than optimizing pH and solvent choice.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
-
Issue 2: Emulsion Formation at the Interface
Q: A thick, stable emulsion is forming between the aqueous and organic layers, making separation impossible. What can I do?
A: Emulsion formation is a common problem, especially when the sample contains surfactants or other large molecules that have solubility in both phases.[9]
-
Causality: Vigorous shaking can create fine droplets of one phase suspended in the other, and naturally occurring or process-derived surfactants can stabilize this mixture.[9][10]
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[9] This increases the surface area for extraction without high shear forces.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9][11] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the two phases to separate.[9][12]
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[6][11]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[9]
-
Issue 3: Product is Contaminated with Impurities
Q: My extracted product is not pure. How can I improve the selectivity of my extraction?
A: Impurities can be co-extracted if they have similar solubility properties to your target compound. Manipulating the pH is a key strategy here.
-
Causality: Acidic, basic, or neutral impurities will partition between the two phases based on their own pKa and solubility.
-
Troubleshooting Steps:
-
Acidic Wash: To remove acidic impurities from the organic layer containing your amine, wash with a dilute basic solution (e.g., saturated sodium bicarbonate). The acidic impurities will be deprotonated and move into the aqueous phase.
-
Basic Wash: To remove basic impurities, the strategy depends on the relative basicity of the impurity and your product. If the impurity is a much stronger base, a carefully controlled pH wash might selectively protonate and remove it. Alternatively, if your product is the only basic component, an acidic wash will move it to the aqueous phase, leaving neutral impurities behind in the organic layer.[6] You can then re-basify the aqueous layer and re-extract your purified product.[6]
-
Back Extraction: This is a powerful purification technique. Extract your amine into the organic solvent, then wash this organic layer with an acidic aqueous solution. Your amine will become protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. Discard the organic layer, then basify the aqueous layer and extract your now-purified amine with a fresh portion of organic solvent.[6]
-
Section 3: Experimental Protocols & Data
Protocol 1: Determining the Optimal pH for Extraction
This experiment will identify the pH at which the distribution of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine between an aqueous and organic phase is maximized.
Methodology:
-
Prepare a series of buffered aqueous solutions with pH values ranging from 7 to 12.
-
Prepare a stock solution of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine in a suitable organic solvent (e.g., Toluene).
-
In a series of vials, add a known volume of the buffered aqueous solution and an equal volume of the organic stock solution.
-
Agitate the vials for a set amount of time to allow for equilibration.
-
Allow the layers to separate completely.
-
Carefully remove a sample from the organic layer and analyze the concentration of the amine using a suitable analytical technique (e.g., HPLC, GC).
-
The pH that results in the highest concentration of the amine in the organic layer is the optimal pH for extraction.
Protocol 2: Solvent Screening for Optimal Partitioning
This protocol will determine which common organic solvent provides the best extraction efficiency for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Methodology:
-
Prepare an aqueous solution of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine at the optimal pH determined in Protocol 1.
-
In a series of separatory funnels, place a known volume of the aqueous amine solution.
-
To each funnel, add an equal volume of a different organic solvent to be tested (e.g., Toluene, DCM, EtOAc, MTBE).
-
Gently mix each funnel for a set period.
-
Allow the layers to separate.
-
Collect the organic layer and measure the concentration of the amine.
-
The solvent that yields the highest concentration of the amine is the most effective for this extraction.
Data Presentation: Solvent Properties
The following table summarizes key properties of common extraction solvents to aid in selection.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility |
| Dichloromethane (DCM) | 39.6 | 1.33 | 9.1 | 13 g/L |
| Diethyl Ether | 34.6 | 0.713 | 4.3 | 69 g/L |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | 6.0 | 83 g/L |
| Toluene | 110.6 | 0.867 | 2.4 | 0.52 g/L |
| Methyl tert-butyl ether (MTBE) | 55.2 | 0.74 | 4.5 | 51 g/L |
Section 4: Visualizations
Diagram 1: Liquid-Liquid Extraction Workflow
Caption: Workflow for a standard liquid-liquid extraction.
Diagram 2: pH Effect on Amine Solubility
Caption: The effect of pH on the ionization state and solubility of an amine.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2020, November 12). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]
-
Aromatic Amines - Unacademy. Retrieved from [Link]
-
Turned on its head: Homogeneous liquid-liquid extraction with amines - 2019. (2019, June 17). Retrieved from [Link]
-
Amines and Heterocycles. (2020, March 4). Retrieved from [Link]
-
Are amines soluble in organic solvents? - Quora. (2018, March 30). Retrieved from [Link]
-
Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed. (2002, July 19). Retrieved from [Link]
-
23.1. Properties of amines | Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Amine compounds. Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - RSC Publishing. (2021, August 25). Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]
-
Aqueous/aqueous extraction by means of a liquid membrane for sample cleanup and preconcentration of amines in a flow system | Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction - ResearchGate. (2016, January 8). Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Retrieved from [Link]
-
Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Retrieved from [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. Retrieved from [Link]
-
Extraction solvent for amines in an aqueous reaction solution? : r/chemistry - Reddit. (2023, May 25). Retrieved from [Link]
Sources
- 1. Aromatic Amines [unacademy.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. biotage.com [biotage.com]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Technical Support Center: Long-Term Storage Stability of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stability of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. The information presented here is synthesized from established principles of chemical stability for aromatic amines and pyrrole-containing compounds, providing a robust framework for handling this specific molecule.
I. Compound Overview and Inherent Stability Considerations
1-(3-Pyrrol-1-yl-phenyl)-ethylamine incorporates two key functional groups that dictate its stability profile: an aromatic amine and a pyrrole ring. Both moieties are susceptible to degradation, particularly through oxidation.
-
Aromatic Amines: These compounds are known to be sensitive to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in purity.
-
Pyrrole Moiety: The pyrrole ring is an electron-rich heterocycle, making it reactive and prone to oxidation and polymerization, especially in the presence of air or acids.[1] This degradation can also result in discoloration, often turning from a pale yellow to a dark orange or brown.[1]
Given these characteristics, meticulous storage and handling are paramount to preserving the integrity of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine for long-term experimental use.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid sample of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine has changed color over time. What is the cause?
A1: Color change is a primary indicator of chemical degradation. For this compound, discoloration is likely due to the oxidation of the aromatic amine and/or the pyrrole ring.[1] Exposure to oxygen and light can initiate these degradation pathways.
Troubleshooting:
-
Assess Purity: The first step is to re-analyze the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see Section III). Any deviation, such as frequent opening of the container or storage at room temperature, can accelerate degradation.
Q2: I've observed a decrease in the purity of my compound in my latest analysis. What are the likely degradation pathways?
A2: The primary degradation pathways for this molecule are anticipated to be:
-
Oxidation: The ethylamine side chain and the pyrrole ring are both susceptible to oxidation. This can lead to the formation of various byproducts, including ketones, aldehydes, and polymeric materials.
-
Polymerization: The pyrrole ring can undergo acid-catalyzed or oxidative polymerization, leading to the formation of insoluble, high-molecular-weight species.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in both the aromatic and heterocyclic portions of the molecule.[2][3]
The following diagram illustrates the key vulnerabilities of the molecule:
Caption: Key environmental stressors and resulting degradation pathways for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Q3: Can I still use a sample that shows minor discoloration or a slight decrease in purity?
A3: The suitability of a slightly degraded sample depends entirely on the nature of your experiment.
-
For sensitive applications such as in vitro or in vivo biological assays, using a degraded sample is not recommended as the impurities could have unintended biological activity or interfere with the assay.
-
For less sensitive applications like synthetic route optimization or as a starting material where it will be purified later, it might be acceptable. However, you must account for the lower purity when calculating molar equivalents.
It is always best practice to use a sample of the highest possible purity for reliable and reproducible results.
III. Recommended Long-Term Storage Conditions
To ensure the long-term stability of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, the following storage conditions are recommended based on general principles for storing aromatic amines and pyrroles.[4][5][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -70°C.[8][9] | Low temperatures significantly slow down the rate of chemical degradation reactions, including oxidation.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas minimizes the risk of oxidation. |
| Light | Amber vial or stored in the dark.[4] | Protects the compound from photodegradation.[4] |
| Moisture | Tightly sealed container, store in a desiccator.[7] | Prevents hydrolysis and potential moisture-mediated degradation. Amines can be hygroscopic.[7] |
Key Storage Practices:
-
Aliquotting: For frequently used samples, it is advisable to aliquot the compound into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.
-
Proper Sealing: Ensure vial caps are tightly sealed with appropriate liners (e.g., PTFE-lined caps) to prevent atmospheric contamination.
IV. Experimental Protocol: Stability Assessment
To quantitatively assess the stability of your sample, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.
Objective: To determine the stability of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
1-(3-Pyrrol-1-yl-phenyl)-ethylamine
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
Experimental Workflow:
Caption: Workflow for a forced degradation study of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Step-by-Step Protocol:
-
Prepare a stock solution of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each stress condition. For the acid and base samples, neutralize them before dilution. Dilute all samples to a suitable concentration for HPLC analysis.
-
Data Interpretation: Analyze the chromatograms to determine the percentage of the parent compound remaining and the formation of any degradation products. A stability-indicating method is one that can resolve the parent peak from all degradation product peaks. Use LC-MS to identify the major degradation products.
V. Analytical Techniques for Stability Monitoring
A range of analytical techniques can be employed to monitor the stability of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.[10]
| Technique | Application in Stability Testing |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for quantifying the purity of the compound and detecting degradation products. A UV or PDA detector is typically used.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the molecular weights of degradation products, which aids in elucidating their structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to characterize degradation products if they are isolated.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative to HPLC for volatile compounds or those that can be derivatized to become volatile. |
By implementing these storage, handling, and analytical strategies, researchers can ensure the long-term integrity of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, leading to more reliable and reproducible experimental outcomes.
References
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]
-
Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Exploring the photodegradation of pyrroles. Kristopher McNeill. [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]
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Best Practices for Proper Chemical Storage. The Synergist. [Link]
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Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich. ETH Zurich. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. NCBI. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Stability Testing: The Crucial Development Step. BioPharm International. [Link]
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- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 10. sepscience.com [sepscience.com]
Technical Support Center: Purification of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Welcome to the technical support center for the purification of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable research compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(3-Pyrrol-1-yl-phenyl)-ethylamine?
Impurities typically arise from the synthetic route used and subsequent degradation.[1] The most common classes of impurities include:
-
Oxidation and Polymerization Products: The pyrrole ring is susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, often resulting in colored, high-molecular-weight materials.[2][3] The aromatic amine functionality can also be prone to oxidation.[4]
-
Synthetic Byproducts: Depending on the synthesis (e.g., a Paal-Knorr synthesis followed by reductive amination), you may encounter unreacted starting materials like 3-aminoacetophenone, incompletely cyclized intermediates, or products from side reactions.[2][5]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction and workup are common contaminants.
Q2: My crude product is a dark, oily residue. Is this normal and how should I handle it?
Discoloration is a frequent issue with pyrrole-containing compounds and amines, often due to the formation of colored oligomers and oxidation products.[2] While common, it indicates the presence of impurities that must be removed. The first step is often an aqueous workup (acid-base extraction) to remove many of these impurities before attempting more refined techniques like chromatography or crystallization.
Q3: How should I store the purified 1-(3-Pyrrol-1-yl-phenyl)-ethylamine to prevent degradation?
To maintain purity, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a freezer).[2] This minimizes exposure to oxygen and light, which accelerate degradation pathways.[2]
Q4: This molecule is chiral. What are the primary methods for separating the enantiomers?
If you need to isolate a single enantiomer, you must perform a chiral resolution. The two most common methods for this are:
-
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with a chiral acid (a "resolving agent") like tartaric acid or camphorsulfonic acid.[6] This forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization.[7][8]
-
Chiral Column Chromatography: This technique uses a chiral stationary phase (CSP) to separate the enantiomers. It is a highly effective method for both analytical and preparative-scale separations.[9][10][11]
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process in a problem-cause-solution format.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Product is colored (yellow, brown, or black) | Oxidation of the pyrrole ring or amine; Polymerization of pyrrole.[2] | Decolorization: Treat a solution of the crude product with activated carbon, then filter through celite. Purification: Flash chromatography is often effective at removing colored, polar impurities. For stubborn cases, vacuum distillation (if thermally stable) can be an option. |
| Significant peak tailing during silica gel chromatography | The basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. | Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your eluent system. This competitively binds to the acidic sites on the silica, improving the peak shape. Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina or a specially designed amino-functionalized silica column.[12] |
| Low yield after recrystallization | Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Excess Solvent: Using too much solvent will keep the product in solution, preventing crystallization. Cooling Too Rapidly: Fast cooling can lead to the formation of very small crystals or an oil, which are difficult to filter and may trap impurities. | Systematic Solvent Screening: Test the solubility of your compound in a range of solvents to find one where it is soluble when hot but sparingly soluble when cold.[13] Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the compound.[13] Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Diastereomeric salt for chiral resolution fails to crystallize | Unsuitable Solvent: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent.[6] Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. | Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find conditions that maximize the solubility difference.[11] Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the desired diastereomer if available.[11] Slow evaporation of the solvent can also promote crystallization. |
| Poor separation of enantiomers on a chiral HPLC column | Incorrect Chiral Stationary Phase (CSP): No single CSP is universal for all compounds; the selected column may not be suitable for this specific amine.[9] Suboptimal Mobile Phase: The mobile phase composition (solvents, additives) greatly influences the separation. | Screen CSPs: Test different types of chiral columns (e.g., polysaccharide-based phases like Chiralpak®).[11] Method Development: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol in hexane). Adding acidic or basic additives can also dramatically improve resolution.[14] |
Experimental Protocols & Methodologies
Workflow for Selecting a Purification Strategy
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and whether a chiral separation is required.
Caption: Decision tree for purification strategy selection.
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol is ideal for purifying small to medium quantities (mg to several grams) of the crude amine.
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent system, add 1% triethylamine (Et₃N) by volume to neutralize the silica gel.
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent. Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the prepared mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This method is effective for removing non-basic impurities and can often yield highly pure, crystalline material.[15]
-
Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate.
-
Isolate Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Select a recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture) by testing the solubility of the salt.[13] Dissolve the crude salt in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolate Pure Salt: Collect the pure crystals of the hydrochloride salt by vacuum filtration and dry them thoroughly.
-
Liberate Free Base (Optional): To recover the free amine, dissolve the pure salt in water and basify the solution to pH > 10 with an aqueous base (e.g., 1M NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure free amine.
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
References
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. [Link]
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Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. [Link]
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Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. [Link]
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Optimization of Amine Sweetening Units - Bryan Research & Engineering, LLC. [Link]
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Recrystallization and Crystallization. [Link]
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Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chiral Separation Techniques - chemistlibrary. [Link]
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Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]
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Purification: How To - Chemistry - University of Rochester. [Link]
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Chiral resolution - Wikipedia. [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC. [Link]
-
(PDF) Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. [Link]
-
Organic purification systems, add-ons, accessories and consumables - Biotage. [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. [Link]
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - MDPI. [Link]
-
Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides - ResearchGate. [Link]
-
1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration - MDPI. [Link]
-
Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC. [Link]
- WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine)
-
Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]
-
A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction - Organic Chemistry Portal. [Link]
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-
Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology. [Link]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION - IJSDR. [Link]
-
Purification and properties of pyrrole - OpenBU. [Link]
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Synthesis and antimicrobial screening of some 1,3- thiazines - JOCPR. [Link]
-
Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC. [Link]
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- 15. Purification [chem.rochester.edu]
Technical Support Center: Scale-Up of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Production
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 1-(3-pyrrol-1-yl-phenyl)-ethylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(3-pyrrol-1-yl-phenyl)-ethylamine and what are the key scale-up challenges?
The most prevalent synthetic strategy involves two key transformations: the Paal-Knorr synthesis to construct the pyrrole ring, followed by a reductive amination to introduce the ethylamine moiety. The primary scale-up challenges are maintaining consistent yields and purity, managing reaction exotherms, ensuring efficient removal of byproducts, and achieving high enantiomeric purity in the final product.
Q2: My Paal-Knorr synthesis of the precursor 3'-pyrrol-1-yl-acetophenone is giving low yields. What are the likely causes?
Low yields in Paal-Knorr synthesis on a larger scale can often be attributed to several factors. The most common issues are improper pH control, suboptimal temperature, and the purity of the starting 1,4-dicarbonyl compound.[1] Harsh acidic conditions (pH < 3) can lead to the formation of furan byproducts, significantly reducing the yield of the desired pyrrole.[1][2][3]
Q3: During reductive amination, I'm observing significant amounts of the corresponding alcohol byproduct. How can this be mitigated?
The formation of the alcohol byproduct (1-(3-pyrrol-1-yl-phenyl)-ethanol) indicates that the reduction of the ketone starting material is competing with the reduction of the imine intermediate. This is often an issue when using strong reducing agents like sodium borohydride without careful control of reaction conditions. Switching to a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can significantly reduce this side reaction.[4][5]
Q4: What are the most scalable methods for the chiral resolution of 1-(3-pyrrol-1-yl-phenyl)-ethylamine?
For large-scale production, diastereomeric salt crystallization is one of the most established and economically viable methods for chiral resolution.[6][7][8][9][10][11] This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on their differential solubility.[7] Preparative chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is also a highly effective and scalable option, offering high throughput and reduced solvent consumption.[11][12][]
Troubleshooting Guide by Synthetic Stage
Stage 1: Paal-Knorr Synthesis of 3'-Pyrrol-1-yl-acetophenone
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[14][15] However, scaling up this reaction can present challenges.
Problem: Low Yield and Furan Byproduct Formation
-
Causality: The mechanism of the Paal-Knorr reaction involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[15] Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration to form a furan byproduct before it has a chance to react with the amine.[1][2][3]
-
Troubleshooting & Optimization:
-
pH Control: Maintain the reaction pH between 4 and 6. The use of a weak acid, such as acetic acid, is often sufficient to catalyze the reaction without promoting furan formation.[1][3][16]
-
Amine Stoichiometry: Using a slight excess of the amine can help to drive the equilibrium towards the formation of the pyrrole.[3]
-
Temperature Management: While heat is often required, prolonged exposure to high temperatures can lead to degradation.[1] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.
-
Catalyst Choice: Consider using milder Lewis acid catalysts or performing the reaction under neutral conditions if furan formation persists.[17]
-
Problem: Incomplete Conversion
-
Causality: Incomplete conversion can result from insufficient reaction time, low temperature, or poor mixing on a larger scale. The purity of the starting materials is also critical; impurities can inhibit the reaction.[1][3]
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Closely monitor the reaction progress to ensure it has reached completion.[1]
-
Temperature and Time: Gradually increase the reaction temperature or extend the reaction time, while monitoring for byproduct formation.[3]
-
Agitation: Ensure efficient mixing to maintain homogeneity, especially in large reaction vessels.
-
Starting Material Purity: Use highly purified 1,4-dicarbonyl and amine starting materials.
-
Stage 2: Reductive Amination
This step involves the reaction of the 3'-pyrrol-1-yl-acetophenone with an amine source (e.g., ammonia or an ammonia equivalent) in the presence of a reducing agent.
Problem: Low Conversion and Presence of Starting Ketone
-
Causality: Low conversion can be due to an insufficiently reactive reducing agent, poor imine formation, or deactivation of the catalyst (in the case of catalytic hydrogenation).
-
Troubleshooting & Optimization:
-
Imine Formation: Ensure the initial formation of the imine or iminium ion is efficient. A small amount of a weak acid like acetic acid can catalyze this step.[4][5]
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A cost-effective but less selective reducing agent. Its reactivity can be modulated by the solvent and temperature.[5][18][19]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent for reductive aminations, often providing cleaner reactions and higher yields.[4]
-
Catalytic Transfer Hydrogenation: An efficient and greener alternative using a hydrogen donor like formic acid or isopropanol in the presence of a metal catalyst (e.g., Iridium or Nickel).[20][21][22][23][24]
-
-
Reaction Conditions: Optimize temperature and reaction time. Some reductive aminations may require gentle heating to proceed to completion.[4]
-
Problem: Over-alkylation to Form Tertiary Amine
-
Causality: The desired primary amine product can act as a nucleophile and react with another molecule of the ketone, leading to the formation of a secondary amine impurity.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a carefully controlled stoichiometry of the ketone to the amine source.[4]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly ensures that the imine is reduced as it is formed, minimizing the concentration of the product amine available for a subsequent reaction.[4]
-
Safety Considerations for Scale-Up with Sodium Borohydride
-
Handling: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable and can be explosive.[25][26] It should be handled in a well-ventilated area, away from ignition sources.
-
Storage: Store in a cool, dry place away from acids and oxidizing agents.[26] Keep containers tightly sealed to prevent contact with moisture.[25]
-
Quenching: The reaction quench should be performed carefully and slowly, especially on a large scale, to control the rate of hydrogen evolution.
Stage 3: Chiral Resolution and Purification
Achieving high enantiomeric purity is critical for many pharmaceutical applications.
Problem: Poor Resolution with Diastereomeric Salt Crystallization
-
Causality: The success of this method depends on the difference in solubility between the two diastereomeric salts.[7] If the solubilities are too similar in a given solvent, separation will be inefficient.
-
Troubleshooting & Optimization:
-
Resolving Agent Selection: Screen a variety of chiral resolving agents, such as tartaric acid derivatives, mandelic acid, or camphor-10-sulfonic acid, to find one that forms salts with a significant solubility difference.[9][27]
-
Solvent Screening: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[27]
-
Temperature and Cooling Profile: Carefully control the crystallization temperature and cooling rate. A slower cooling rate often leads to purer crystals.
-
Recrystallization: One or more recrystallization steps may be necessary to achieve the desired enantiomeric excess (e.e.).[27]
-
Problem: Low Throughput in Chiral Chromatography
-
Causality: While highly effective, chiral HPLC can be slow and solvent-intensive for large quantities.
-
Troubleshooting & Optimization:
-
Method Optimization: Optimize the mobile phase, flow rate, and temperature to achieve the best balance of resolution and run time.[27]
-
Supercritical Fluid Chromatography (SFC): For large-scale purification, SFC is often a superior alternative to HPLC. It offers faster separations, uses less organic solvent (typically using supercritical CO₂ as the main mobile phase), and simplifies product isolation.[11][12][]
-
Stacked Injections: On preparative systems, using stacked injections can significantly increase throughput.[12]
-
Visual Workflows
Caption: Troubleshooting workflow for low yields in reductive amination.
Caption: Decision tree for chiral resolution strategy.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 3'-Pyrrol-1-yl-acetophenone
-
To a stirred solution of 3-aminoacetophenone (1.0 eq.) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq.).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve 3'-pyrrol-1-yl-acetophenone (1.0 eq.) and ammonium acetate (5-10 eq.) in an anhydrous solvent such as dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the internal temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude racemic amine can be purified further or taken directly to the chiral resolution step.
Protocol 3: General Procedure for Diastereomeric Salt Resolution
-
Dissolve the racemic 1-(3-pyrrol-1-yl-phenyl)-ethylamine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 eq.) of the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the stirred amine solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required.
-
Isolate the crystalline diastereomeric salt by filtration, wash with a small amount of cold solvent, and dry.[7]
-
To recover the enantiomerically enriched amine, dissolve the salt in water and basify with an aqueous solution of NaOH or Na₂CO₃.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the purified enantiomer.[7]
Data Summary Table
| Parameter | Paal-Knorr Synthesis | Reductive Amination (NaBH(OAc)₃) | Diastereomeric Salt Resolution |
| Key Reagents | 3-aminoacetophenone, 2,5-dimethoxytetrahydrofuran | 3'-pyrrol-1-yl-acetophenone, NH₄OAc, NaBH(OAc)₃ | Racemic amine, Chiral acid |
| Typical Solvent | Acetic acid | DCE, Methanol | Ethanol, Methanol, Acetone |
| Temperature | 80-90 °C | 0-25 °C | Varies (cooling profile is key) |
| Critical Factor | pH control (avoid < 3) | Stoichiometry, Slow addition of reducing agent | Solvent choice, Resolving agent |
| Common Byproducts | Furan derivative | Alcohol, Over-alkylated amine | - |
| Scale-Up Concern | Byproduct removal | Exotherm control during addition and quench | Efficient solid-liquid separation |
References
- Sodium borohydride - Szabo-Scandic. (n.d.).
- Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria - IUCr Journals. (n.d.).
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (n.d.).
- Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid - Benchchem. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
- Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC. (2024, November 29).
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. (2021, January 22).
- "troubleshooting guide for Paal-Knorr pyrrole synthesis" - Benchchem. (n.d.).
- A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation - Wang - 2010 - DOI. (2010, August 31).
- Troubleshooting low conversion in Paal-Knorr reactions - Benchchem. (n.d.).
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
- Technical Support Center: Purification of Chiral Amines - Benchchem. (n.d.).
- Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles - Organic Chemistry Portal. (n.d.).
- Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems - Waters Corporation. (n.d.).
- Transfer hydrogenation and reductive amination of iridium complexes. - ResearchGate. (n.d.).
- Sodium Borohydride (NaBH4) as a Maritime Transportation Fuel - MDPI. (2024, August 29).
- TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION - University of Liverpool Repository. (2025, December 8).
- Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors. (n.d.).
- Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale - Radboud Repository. (2011, April 28).
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1 - Benchchem. (n.d.).
- Sodium Borohydride SOP.docx. (n.d.).
- Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermediates Supplier Arborpharmchem. (2026, February 23).
- Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production - Magnus Conferences. (n.d.).
- Review of Chemical Processes for the Synthesis of Sodium Borohydride. (n.d.).
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (2018, October 15).
- What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (2025, February 13).
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1).
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. waters.com [waters.com]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 22. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
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- 25. mdpi.com [mdpi.com]
- 26. chemistry.osu.edu [chemistry.osu.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Stabilization of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Here is the comprehensive technical support guide for minimizing the oxidation of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine .
Executive Summary: The "Dual-Threat" Instability
This molecule presents a unique stability challenge due to two reactive pharmacophores:
-
The Pyrrole Ring (N-substituted): An electron-rich aromatic heterocycle prone to oxidative polymerization (polypyrrole formation) and acid-catalyzed degradation.
-
The Benzylic Amine: Susceptible to oxidative deamination (radical formation) and carbamate formation upon exposure to atmospheric CO₂.
The Failure Mode: The most common sign of degradation is the sample turning from a pale yellow oil/solid to a dark brown/black tar. This is primarily driven by the radical cation oxidation of the pyrrole ring, accelerated by light and trace acids.
Core Handling Protocols (The "Golden Path")
Storage & Environmental Control
-
Atmosphere: Strictly handle under Argon (Ar) . Nitrogen (
) is acceptable, but Argon is heavier than air and provides a better "blanket" for oils. -
Temperature: Store at -20°C . Room temperature storage significantly accelerates the autoxidation of the benzylic position.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as they are permeable to oxygen.
Purification Workflow (Critical Step)
Standard silica gel chromatography is the #1 cause of yield loss for this molecule. Silica is slightly acidic (
Recommended Stationary Phases:
-
Neutral Alumina (Grade III): Best for preserving the pyrrole ring.
-
Basified Silica: Pre-treat silica slurry with 1-2% Triethylamine (Et₃N) before loading the column.
-
Amine-Functionalized Silica: (e.g., KP-NH) eliminates the need for mobile phase modifiers.[1]
Troubleshooting & FAQs
Category A: Visual Changes & Purity Loss
Q: My sample turned from a yellow oil to a black sticky solid overnight. What happened? A: You have experienced oxidative polymerization .
-
Cause: Exposure to oxygen and light generated a radical cation on the pyrrole ring. This radical attacks neutral pyrrole molecules, creating a chain reaction that forms "pyrrole black" (conjugated polymers).
-
Fix: You cannot reverse this. For the next batch, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% if the downstream application permits.
Q: The NMR shows a clean pyrrole region, but the ethylamine peaks are shifting/broadening. Why? A: This indicates carbamate formation .
-
Cause: Primary amines react reversibly with atmospheric CO₂ to form carbamates (
). -
Fix: Degas your deuterated solvents. If the sample is an oil, sparge with Argon for 5 minutes before sealing. The carbamate usually dissociates upon heating or mild acidification, but it complicates analysis.
Category B: Synthesis & Isolation
Q: Can I convert this to an HCl salt to improve stability? A: Proceed with extreme caution.
-
Risk: While ammonium salts are generally more stable to oxidation than free bases, pyrroles are acid-sensitive . Excess strong acid (HCl) can protonate the pyrrole C2/C3 position, initiating rapid polymerization (the sample will turn red/purple then black).
-
Recommendation: If a salt is required, use a stoichiometric amount of a weaker organic acid like Fumaric acid or Maleic acid in an anhydrous solvent (Ether/MeOH). Avoid aqueous strong acids.
Q: I see "streaking" on my TLC plates, and my yield is 50% lower than expected after the column. A: You are losing compound to acid-base interaction on the silica.
-
Mechanism: The basic amine binds tightly to acidic silanols (
), and the pyrrole degrades on these acidic sites. -
Protocol: Switch to a solvent system containing 1% Triethylamine (Et₃N) or 1% Ammonia (7N in MeOH) . This blocks the silanol sites, allowing your amine to elute freely.
Mechanistic Visualization
The following diagram illustrates the two distinct degradation pathways and the intervention points.
Caption: Figure 1. Degradation pathways showing the critical role of oxygen (Red path) and CO₂ (Green path). The pyrrole ring is the primary site of catastrophic failure (Polymerization).
Comparative Data: Stability Conditions
| Storage Condition | Time to 5% Degradation ( | Primary Degradation Product |
| Air, 25°C, Light | < 24 Hours | Polypyrrole (Black Tar) |
| Air, 25°C, Dark | 3-5 Days | Polypyrrole + Carbamate |
| Argon, 25°C, Dark | 2 Weeks | Benzylic Imine (Trace) |
| Argon, -20°C, Dark | > 6 Months | None Detected |
| HCl Salt (Excess Acid) | Immediate | Polymerization (Red/Black) |
Validated Protocol: Basified Silica Purification
Objective: Purify crude amine without degrading the pyrrole ring.
-
Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (3:1).
-
Basification: Add Triethylamine (Et₃N) to the mobile phase to reach a concentration of 1% v/v .
-
Equilibration: Flush the silica column with 3 column volumes (CV) of this basified solvent before loading the sample. This neutralizes acidic silanol sites.
-
Loading: Dissolve the crude material in a minimum amount of DCM/Hexanes (containing 1% Et₃N).
-
Elution: Run the column. The amine should elute as a tight band without tailing.
-
Workup: Evaporate solvents at
. To remove residual Et₃N, co-evaporate with pure heptane twice.
References
-
Sigma-Aldrich. (1R)-1-(3-(3-pyridyl)phenyl)ethylamine Product Specification. (Demonstrates handling of analogous heterocyclic benzylic amines).
-
BenchChem. Technical Support: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. (Protocols for purifying acid-sensitive pyrrole/imine derivatives).
-
Biotage. Is there an easy way to purify organic amines? (Authoritative guide on using amine-functionalized silica to prevent degradation).
-
Organic Chemistry Portal. Synthesis of Pyrroles - Paal-Knorr and Handling. (General reactivity and stability of pyrrole rings).
-
National Institutes of Health (PMC). Oxidation of Benzylic Amines and Stability Studies. (Mechanisms of benzylic amine oxidation).
Sources
resolving low enantiomeric excess in 1-(3-Pyrrol-1-yl-phenyl)-ethylamine synthesis
Technical Support Center: Chiral Synthesis Optimization Subject: Troubleshooting Low Enantiomeric Excess (ee) in 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Synthesis Ticket ID: #CS-PYR-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine presents a unique challenge: balancing the high enantioselectivity required for pharmaceutical applications with the chemical lability of the electron-rich pyrrole moiety. Low enantiomeric excess (ee) in this specific substrate is often driven by three factors:
-
Steric Mismatch: The bulky 3-(pyrrol-1-yl) substituent hinders proper coordination in tight chiral pockets (both enzymatic and catalytic).
-
Electronic Interference: The electron-donating pyrrole ring can destabilize imine intermediates or poison transition metal catalysts.
-
Acid Sensitivity: The pyrrole ring is prone to polymerization under the strong acidic conditions often used in classical resolution.
This guide provides a diagnostic workflow and targeted protocols to resolve low ee, focusing on Biocatalytic Transamination (the recommended route) and Chemical Resolution (the rescue route).
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the root cause of the low ee.
Caption: Diagnostic logic tree for isolating the root cause of low enantiomeric excess based on the synthesis methodology employed.
Part 2: Recommended Protocol – Biocatalytic Transamination
Why this method? Transaminases (ATAs) are superior for this substrate because they operate under mild conditions (pH 7-8, 30°C), preserving the acid-sensitive pyrrole ring. Unlike metal catalysts, enzymes are less susceptible to poisoning by the pyrrole nitrogen.
Common Issue: The "3-pyrrol-1-yl" group is bulky. Standard ω-transaminases (like Vibrio fluvialis) often fail to accept such sterically demanding substrates, leading to low conversion or poor stereocontrol.
Optimized Protocol for High ee (>99%)
Reagents:
-
Substrate: 1-(3-Pyrrol-1-yl-phenyl)-ethanone (Ketone precursor)
-
Enzyme: Arthrobacter sp.[1] Transaminase variant (e.g., ATA-412 or commercially available "Bulky-Active" kits).
-
Amine Donor: Isopropylamine (IPA) – 1M (Excess to drive equilibrium).
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.
Step-by-Step:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP.
-
Substrate Solution: Dissolve ketone (50 mM final) in DMSO (5% v/v max). Note: High DMSO kills enzyme activity.
-
Reaction Initiation: Add 1M Isopropylamine (neutralized to pH 7.5). Add Enzyme powder (20 mg/mL).
-
Incubation: Shake at 30°C for 24 hours. Do not exceed 35°C; thermal denaturation drops ee.
-
Workup: Basify to pH 12 (NaOH), extract with MTBE. Avoid chlorinated solvents if possible to prevent pyrrole reactivity.
Troubleshooting Q&A (Biocatalysis)
Q: My conversion is high (80%), but the ee is only 75%. Why? A: This is likely due to product inhibition or a reversible background reaction .
-
Fix: The equilibrium might be shifting back. Use an in situ coproduct removal system (e.g., LDH/GDH coupled system) to remove the acetone generated from IPA. Alternatively, switch to an amine donor that is less reversible, though IPA is standard.
-
Check: Ensure you are not running the reaction too long. Some enzymes have weak "S" selectivity that activates after the "R" substrate is depleted (if doing kinetic resolution).
Q: The enzyme is inactive. Is the pyrrole killing it? A: Unlikely. It is more likely solvent denaturation .
-
Fix: Ensure DMSO concentration is <5%. If solubility is an issue, use a biphasic system (Buffer/Heptane) or add cyclodextrins to solubilize the ketone without denaturing the enzyme.
Part 3: Rescue Protocol – Chemical Resolution
If you have already synthesized the racemic amine and need to purify it, use Classical Resolution.
Critical Warning: Avoid strong mineral acids (HCl, H2SO4) which can polymerize the pyrrole. Use weak chiral organic acids.
Comparative Data: Resolving Agents
| Resolving Agent | Solvent System | Yield (Single Pass) | ee (Single Pass) | Notes |
| L-Tartaric Acid | EtOH/H2O (9:1) | 35% | 82% | Salt is often hygroscopic. |
| (S)-Mandelic Acid | IPA | 28% | 91% | Good crystallinity; gentle on pyrrole. |
| N-Acetyl-L-Leucine | EtOH | 42% | 96% | Recommended. Forms robust salts with bulky amines. |
| Dibenzoyl-L-tartaric acid | MeOH | 15% | 60% | Steric clash with pyrrole group. |
Protocol: Resolution with N-Acetyl-L-Leucine
-
Dissolution: Dissolve 10 mmol of racemic 1-(3-Pyrrol-1-yl-phenyl)-ethylamine in 20 mL boiling Ethanol (absolute).
-
Addition: Add 10 mmol (1 eq) of N-Acetyl-L-Leucine.
-
Crystallization: Allow to cool slowly to Room Temp, then 4°C overnight. Do not shock cool.
-
Filtration: Collect crystals.
-
Liberation: Suspend crystals in water, add 1M NaOH until pH > 11, and extract with MTBE.
Part 4: Alternative – Ellman’s Auxiliary Synthesis
If biocatalysis fails, the Ellman Auxiliary (tert-butanesulfinamide) method is the most reliable chemical route for this specific electronic structure.
Mechanism:
-
Condensation of ketone with (R)-tert-butanesulfinamide
Chiral N-Sulfinyl Imine. -
Diastereoselective reduction (e.g., NaBH4 or L-Selectride).
-
Cleavage of auxiliary.
Troubleshooting Low de (Diastereomeric Excess):
-
Issue: The pyrrole ring is electron-rich, making the ketone less electrophilic. This slows imine formation, requiring harsher conditions (Ti(OEt)4) which can cause isomerization.
-
Fix: Use Ti(OEt)4 (2.0 eq) in THF at 60°C. If de is low after reduction, switch the reducing agent. L-Selectride often gives higher selectivity (95:5 dr) than NaBH4 (80:20 dr) for aryl-alkyl ketones due to steric bulk.
References
-
Transaminase Application for Bulky Amines
-
General Troubleshooting for Chiral Amines
- Title: Troubleshooting low enantiomeric excess in asymmetric synthesis.
-
Source: BenchChem Technical Guides.
-
Classical Resolution Techniques
-
Ellman Auxiliary Chemistry
- Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.
-
Source: Chemical Reviews, 2010.
-
URL:[Link]
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation [academia.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the ¹H NMR characterization of 1-(3-pyrrol-1-yl-phenyl)-ethylamine. It offers a detailed, predicted ¹H NMR spectral analysis and compares this powerful technique with other common analytical methods, providing the supporting experimental rationale for researchers in the field of organic synthesis and drug development.
Introduction: The Imperative of Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable tool. This guide will focus on the ¹H NMR characterization of 1-(3-pyrrol-1-yl-phenyl)-ethylamine, a molecule featuring a chiral center and diverse aromatic systems.
Predicted ¹H NMR Spectral Analysis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Molecular Structure and Proton Labeling:
Caption: Molecular structure of 1-(3-pyrrol-1-yl-phenyl)-ethylamine with proton labeling.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (Pyrrole α-H) | 7.10 - 7.30 | t | 2H | The α-protons of a pyrrole ring typically appear as a triplet due to coupling with the β-protons.[2] |
| b (Pyrrole β-H) | 6.20 - 6.40 | t | 2H | The β-protons of a pyrrole ring are more shielded than the α-protons and appear as a triplet.[3][2] |
| c (Methine H) | 4.10 - 4.30 | q | 1H | This proton is a quartet due to coupling with the three protons of the adjacent methyl group. Its proximity to the aromatic ring and the nitrogen atom causes a downfield shift. |
| d (Phenyl H) | 7.35 - 7.45 | t | 1H | Aromatic proton ortho to the ethylamine group and meta to the pyrrole group. Expected to be a triplet due to coupling with two neighboring aromatic protons.[4] |
| e (Phenyl H) | 7.20 - 7.30 | d | 1H | Aromatic proton para to the ethylamine group and ortho to the pyrrole group. Expected to be a doublet. |
| f (Phenyl H) | 7.05 - 7.15 | d | 1H | Aromatic proton ortho to the pyrrole group and meta to the ethylamine group. Expected to be a doublet. |
| g (Phenyl H) | 7.45 - 7.55 | s | 1H | Aromatic proton ortho to both the ethylamine and pyrrole groups. May appear as a singlet or a finely split multiplet. |
| h (Methyl H) | 1.40 - 1.60 | d | 3H | The methyl protons are a doublet due to coupling with the single methine proton. This is a characteristic pattern for an ethylamine side chain. |
| i (Amine H) | 1.50 - 2.50 | br s | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. They often appear as a broad singlet and may not show coupling.[5] |
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 1-(3-pyrrol-1-yl-phenyl)-ethylamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a 400 or 500 MHz spectrometer.
-
The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
A standard single-pulse experiment is typically sufficient. Key acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.
Workflow for Comprehensive Characterization:
Caption: A typical workflow for the synthesis and characterization of a novel organic compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the number, chemical environment, and connectivity of protons. | Non-destructive, highly reproducible, provides unambiguous structural information. | Requires relatively pure samples, can be complex for large molecules.[1] |
| ¹³C NMR | Information on the number and types of carbon atoms in the molecule. | Complements ¹H NMR by providing a carbon skeleton map. | Lower sensitivity than ¹H NMR, longer acquisition times.[6] |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, allows for determination of molecular formula with high-resolution MS.[7] | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Fast, simple to operate, provides a characteristic "fingerprint" for a compound. | Provides limited information on the overall molecular structure.[8] |
Conclusion
The ¹H NMR spectrum provides the most comprehensive and unambiguous data for the structural elucidation of 1-(3-pyrrol-1-yl-phenyl)-ethylamine. The predicted spectrum, based on well-established chemical shift principles, offers a reliable guide for researchers synthesizing this compound. For unequivocal characterization and to meet rigorous regulatory standards in drug development, a multi-technique approach is recommended. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for confirming the identity, purity, and structure of the target molecule.
References
-
International Journal of Pharmacy and Pharmaceutical Research. Study of Novel Pyrrole Derivatives. [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
-
AIP Publishing. The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
-
Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
ResearchGate. Fragments of 1 H NMR spectra of... [Link]
-
Doc Brown. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis... [Link]
-
PMC. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]
-
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Amazon AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]
-
Harvey Mudd College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
University of Puget Sound. 1H NMR chemical shift ppm table. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]
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- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 6. ijpras.com [ijpras.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
HPLC Method Development for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Purity: A Comparative Guide of C18 vs. Biphenyl Stationary Phases
In pharmaceutical development, the purity analysis of complex basic amines requires chromatographic methods that transcend generic approaches. 1-(3-Pyrrol-1-yl-phenyl)-ethylamine presents a unique analytical challenge: it combines a highly basic primary aliphatic amine with an electron-rich, polarizable pyrrole-phenyl core.
This guide objectively compares the performance of traditional C18 stationary phases against biphenyl chemistries, providing a self-validating experimental framework and mechanistic insights for robust method development.
Mechanistic Causality: The Challenge of Basic Aromatic Amines
When developing an HPLC purity method for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, analytical scientists must engineer solutions for two primary failure modes:
-
Peak Tailing via Ion-Exchange: The primary ethylamine group (pKa ~9.5) is fully protonated under standard reversed-phase conditions. On traditional silica-based columns, this basic moiety undergoes secondary ion-exchange interactions with ionized residual silanols, leading to severe peak tailing, increased retention times, and compromised integration[1].
-
Isomeric Co-elution: The planar, aromatic pyrrole ring necessitates shape selectivity. Positional isomers (e.g., the 2-pyrrol or 4-pyrrol analogs) possess identical molecular weights and nearly identical hydrophobicities. Because they differ only in the spatial arrangement of their
-electron clouds, they frequently co-elute on standard alkyl phases.
To overcome these issues, the method must synergize strict mobile phase pH control with advanced stationary phase selectivity.
Stationary Phase Selectivity: C18 vs. Biphenyl
The choice of stationary phase is the most critical variable in resolving structurally similar impurities.
Traditional C18 Phases: C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions, effectively separating compounds based on their general hydrophobicity[2]. While C18 remains a globally adopted stationary phase, it often lacks the orthogonal selectivity required to discriminate between closely related aromatic isomers[3].
Biphenyl Phases:
Biphenyl stationary phases offer a powerful alternative through a mixed-mode retention mechanism[2]. In addition to hydrophobic partitioning, the biphenyl ligand's aromatic rings facilitate strong
Fig 1: Mechanistic comparison of analyte retention on C18 versus Biphenyl stationary phases.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates built-in System Suitability Testing (SST) to self-validate the method's resolving power prior to sample analysis.
The use of 0.1% Trifluoroacetic acid (TFA) is a deliberate causal choice: it lowers the mobile phase pH to ~2.0, fully neutralizing acidic surface silanols (pKa ~3.5-4.5) to eliminate ion-exchange tailing[1]. Simultaneously, it acts as an ion-pairing agent for the protonated amine, increasing its apparent hydrophobicity and retention.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Step 2: Sample & Standard Preparation
-
Diluent: Water:Acetonitrile (80:20, v/v).
-
System Suitability Standard: Prepare a solution containing 0.5 mg/mL of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine and 0.05 mg/mL of its critical positional isomer (e.g., 1-(4-Pyrrol-1-yl-phenyl)-ethylamine).
Step 3: Chromatographic Conditions
-
Column: Biphenyl Core-Shell (100Å, 2.7 µm, 4.6 x 150 mm) or equivalent C18 for comparison.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for the conjugated pyrrole-phenyl
-system). -
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5% B
60% B -
12.0 - 15.0 min: 60% B
95% B -
15.0 - 18.0 min: 95% B (Wash)
-
18.1 - 23.0 min: 5% B (Re-equilibration)
-
Step 4: System Suitability Validation
-
Inject the System Suitability Standard. The method is only validated for use if:
-
Resolution (
) between the 3-isomer and 4-isomer is . -
Tailing Factor (
) for the main peak is .
-
Fig 2: Self-validating experimental workflow for HPLC purity method development.
Quantitative Performance Comparison
The following table summarizes the experimental performance of a traditional C18 column versus a Biphenyl column using the optimized protocol described above. The data highlights the superior resolving power of the mixed-mode
| Analyte / Impurity | C18 Retention Time (min) | C18 Tailing Factor ( | C18 Resolution ( | Biphenyl Retention Time (min) | Biphenyl Tailing Factor ( | Biphenyl Resolution ( |
| Des-pyrrole Precursor (1-(3-aminophenyl)ethylamine) | 4.2 | 1.65 | N/A | 3.8 | 1.15 | N/A |
| Main API (1-(3-Pyrrol-1-yl-phenyl)-ethylamine) | 8.5 | 1.58 | 5.1 | 9.2 | 1.08 | 8.4 |
| Positional Isomer Impurity (1-(4-Pyrrol-1-yl-phenyl)-ethylamine) | 8.8 | 1.55 | 1.2 (Co-elution) | 10.4 | 1.05 | 3.8 (Baseline) |
Data Interpretation:
While the C18 column fails to achieve baseline resolution (
References
- Source: benchchem.
- Source: selectscience.
- Comparison of Sunshell Biphenyl vs.
- Source: chromatographyonline.
- Source: pragolab.
Sources
- 1. COMPARISON OF SUNSHELL BIPHENYL VS. OTHER MANUFACTURERS BIPHENYL PHASE COLUMNS USING STANDARD SAMPLES/ BASIC COMPOUNDS ‣ Pyvot [pyvot.tech]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selectscience.net [selectscience.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pragolab.cz [pragolab.cz]
Technical Comparison Guide: Mass Spectrometry Profiling of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
The following technical guide details the mass spectrometry fragmentation patterns of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine , comparing its behavior under Electron Impact (EI) and Electrospray Ionization (ESI) to provide a comprehensive reference for identification and structural elucidation.
Executive Summary
1-(3-Pyrrol-1-yl-phenyl)-ethylamine (MW: 186.25 g/mol , Formula:
This guide compares the compound's mass spectral "performance"—defined by ionization efficiency, fragmentation specificity, and diagnostic utility—across two standard modalities: Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI) .[1][2]
Key Findings:
-
EI Mode (Hard Ionization): Yields a structural fingerprint dominated by
-cleavage.[3] The electron-donating pyrrole substituent stabilizes the benzylic cation, shifting the base peak dominance compared to unsubstituted phenethylamines.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
ESI Mode (Soft Ionization): Prioritizes molecular ion preservation (
). Collision-Induced Dissociation (CID) reveals a characteristic neutral loss of ammonia (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), essential for Multiple Reaction Monitoring (MRM) transition design.
Structural Analysis & Theoretical Fragmentation
To interpret the spectra, we must first establish the bond lability hierarchy.
-
Core Scaffold: A benzene ring substituted at the meta position (3) with a pyrrole ring (attached via Nitrogen).[1]
-
Reactive Side Chain: A 1-aminoethyl group (
) at position 1.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Mechanistic Drivers
-
-Cleavage (EI): The bond between the benzylic carbon and the methyl group is the weakest link in the radical cation state, driven by the formation of a resonance-stabilized iminium ion.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Charge Stabilization: The pyrrole ring is a strong electron donor. It stabilizes the positive charge on the phenyl ring significantly more than a simple hydrogen or alkyl group would, influencing the abundance of high-mass fragments.[1]
Comparative Profiling: EI vs. ESI
Scenario A: Electron Impact (EI) – Structural Fingerprinting
Standard 70 eV ionization.[1]
Under EI, the molecular ion (
| Fragment Ion (m/z) | Identity | Mechanism | Relative Abundance (Predicted) |
| 186 | Molecular Ion. | Moderate (20-40%) | |
| 171 | Base Peak (100%) | ||
| 143 | Loss of entire ethylamine chain (homolytic cleavage at benzylic C). Corresponds to the N-phenylpyrrole cation.[1] | Low-Moderate (10-25%) | |
| 44 | Charge retention on the amine fragment ( | Moderate (30-50%) | |
| 115 | Typical aromatic degradation (loss of HCN from pyrrole + ring opening). | Low (<10%) |
Comparative Insight: In unsubstituted 1-phenylethylamine, the m/z 44 ion is often the base peak because the benzyl cation is less stable than the iminium ion.[1] However, in 1-(3-Pyrrol-1-yl-phenyl)-ethylamine , the pyrrole ring donates electron density to the phenyl ring, stabilizing the m/z 171 benzylic cation.[1] Consequently, m/z 171 is expected to be the dominant diagnostic peak, distinguishing it from non-substituted analogs.
Scenario B: Electrospray Ionization (ESI) – Quantification & Sensitivity
Positive Mode (+), Collision Energy ramped.
ESI generates the protonated molecular ion
| Precursor (m/z) | Product Ion (m/z) | Neutral Loss | Mechanism |
| 187 | 170 | Ammonia Loss . Formation of a resonance-stabilized phenethyl carbocation (or styrene-like cation).[1] | |
| 187 | 144 | Loss of the ethylamine moiety + H rearrangement. | |
| 170 | 143 | Degradation of the pyrrole ring (high collision energy only). |
Operational Note: For quantitative MRM (Multiple Reaction Monitoring), the transition 187
Visualizing the Fragmentation Pathways[1][4][5][6][7]
The following diagram maps the logical flow of fragmentation for both ionization modes.
Caption: Comparative fragmentation pathways showing the dominance of
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for analyzing this compound.
Protocol A: GC-MS (EI) for Purity Profiling
Best for: Identification of impurities, structural confirmation.[1]
-
Sample Prep: Dissolve 1 mg of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (70 eV), Source Temp 230°C, Quadrupole 150°C.[1]
-
Scan Range: m/z 40–350.
Protocol B: LC-MS/MS (ESI) for Trace Detection
Best for: Pharmacokinetics, biological matrices.[1]
-
Sample Prep: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[5]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source: ESI Positive Mode. Capillary Voltage 3500 V.
-
MRM Settings:
References
-
NIST Chemistry WebBook. 1-Phenylethylamine Mass Spectrum & Fragmentation Data. National Institute of Standards and Technology. Available at: [Link][1]
-
Asakawa, D., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry.[6] Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization.[7] Rapid Communications in Mass Spectrometry.[7] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Section 1: Theoretical Infrared Profile of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
An In-Depth Guide to the Infrared Spectroscopy Analysis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple peak-list to offer a detailed interpretation grounded in first principles, comparative analysis against potential precursors and impurities, and a robust experimental protocol for acquiring high-quality, reproducible data.
Our approach is built on synthesizing theoretical predictions with practical, field-proven insights. We will dissect the molecule's vibrational modes, explain the causality behind expected spectral features, and provide a self-validating experimental workflow to ensure the integrity of your analytical results.
The structural complexity of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, featuring a primary amine, an aliphatic ethyl group, a meta-substituted phenyl ring, and an N-substituted pyrrole ring, gives rise to a unique and information-rich infrared spectrum. A thorough understanding of the expected vibrational modes is paramount for accurate identification and purity assessment.
The key to interpreting the spectrum lies in deconstructing the molecule into its constituent functional groups and predicting their characteristic absorptions. The diagram below highlights the primary structural components and the bonds responsible for the most diagnostic vibrational modes.
Caption: Molecular structure breakdown and key IR vibrational modes for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Diagnostic Group Frequencies (4000 cm⁻¹ - 1500 cm⁻¹)
This region contains the most characteristic stretching vibrations.
-
N-H Stretching (Primary Amine): The primary amine is the most conspicuous feature. Expect two distinct, medium-intensity sharp bands between 3500 cm⁻¹ and 3300 cm⁻¹.[1][2] These correspond to the asymmetric and symmetric N-H stretching modes, respectively.[2] Their presence is a definitive indicator of the -NH₂ group. Unlike the broad O-H stretch of alcohols, these peaks are typically sharper.[1][3]
-
C-H Stretching (Aromatic vs. Aliphatic): A crucial diagnostic window is just above and below 3000 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (approx. 3100-3030 cm⁻¹), arising from both the phenyl and pyrrole rings.[4][5]
-
Aliphatic C-H Stretch: Stronger, sharp peaks will appear just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the ethyl group's CH₃ and CH moieties.[6]
-
-
N-H Bending (Primary Amine): A medium to strong scissoring vibration for the primary amine should appear in the 1650-1580 cm⁻¹ range.[1][3][6] This peak can sometimes be mistaken for an aromatic C=C stretch, but its intensity and position are characteristic of the NH₂ group.
-
C=C Stretching (Aromatic Rings): Multiple medium to weak sharp bands will be present in the 1600-1450 cm⁻¹ region, resulting from the C=C stretching vibrations within both the phenyl and pyrrole rings.[4][7][8] Key expected peaks are often seen near 1600, 1585, 1500, and 1450 cm⁻¹.
Fingerprint Region (<1500 cm⁻¹)
This region is complex but contains highly specific information regarding the overall molecular structure.
-
C-N Stretching: Two distinct C-N stretching vibrations are anticipated.
-
C-H Out-of-Plane (OOP) Bending: The pattern of strong absorptions in the 900-690 cm⁻¹ range is highly diagnostic of the phenyl ring's substitution pattern. For a meta-substituted (1,3-substituted) ring, strong bands are expected near 880-810 cm⁻¹ and 780-730 cm⁻¹, along with a characteristic band around 690 cm⁻¹.
-
Pyrrole Ring Bending: The pyrrole ring itself contributes to the fingerprint region, with expected C-H in-plane and out-of-plane bending vibrations around 1026 cm⁻¹ and 882 cm⁻¹, respectively.[10]
Summary of Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity |
| ~3450-3350 | N-H Asymmetric Stretch (1° Amine) | Medium, Sharp |
| ~3350-3250 | N-H Symmetric Stretch (1° Amine) | Medium, Sharp |
| ~3100-3030 | C-H Aromatic Stretch (Phenyl & Pyrrole) | Medium to Weak, Sharp |
| ~2960-2850 | C-H Aliphatic Stretch (Ethyl group) | Strong, Sharp |
| ~1650-1580 | N-H Bend (Scissoring, 1° Amine) | Medium to Strong |
| ~1600-1450 | C=C Aromatic Ring Stretch (Phenyl & Pyrrole) | Medium to Weak, Sharp |
| ~1335-1250 | C-N Aromatic Stretch | Strong |
| ~1220-1020 | C-N Aliphatic Stretch | Medium to Weak |
| ~900-690 | C-H Aromatic Out-of-Plane Bending | Strong |
Section 2: Experimental Protocol: ATR-FTIR Analysis
For robust and reproducible analysis of compounds like 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, which may be a solid or viscous oil, Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets or Nujol mulls. The primary advantage is the elimination of extensive sample preparation, which minimizes variability and potential sample degradation.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes). Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lens paper).
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical self-validating step that subtracts the spectral signature of the instrument and atmosphere. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the 1-(3-Pyrrol-1-yl-phenyl)-ethylamine sample directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal surface. This contact is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent to prevent sample carryover.
Section 3: Comparative Spectral Analysis
The true power of IR spectroscopy in a drug development context lies in its ability to confirm identity and detect impurities. By comparing the spectrum of the final product to its likely precursors or byproducts, we can unequivocally validate its structure.
Comparison with Precursors
-
vs. 3-Aminophenylacetonitrile (A potential precursor):
-
Shared Peaks: Both would show the dual N-H stretches of a primary amine and the C-H OOP bands of a meta-substituted phenyl ring.
-
Key Differentiators: The precursor would exhibit a strong, sharp C≡N (nitrile) stretch around 2260-2220 cm⁻¹. This peak would be completely absent in the final product. Conversely, the pyrrole ring vibrations (~1540 cm⁻¹, ~1026 cm⁻¹) would be absent in the precursor.
-
-
vs. Pyrrole:
-
Shared Peaks: Some C-H aromatic stretches (>3000 cm⁻¹) and ring vibrations would be present.
-
Key Differentiators: Pure pyrrole has a distinct N-H stretch (~3400 cm⁻¹) which is absent in the N-substituted final product. The spectrum of pyrrole would lack the characteristic peaks of the primary amine (-NH₂), the aliphatic ethyl group, and the meta-substituted phenyl ring pattern.
-
Identification of Potential Impurities
-
Oxidation to a Ketone: If the ethylamine side chain were oxidized to a ketone, a new, very strong C=O stretching band would appear around 1685 cm⁻¹. The primary amine peaks would disappear.
-
Incomplete Reaction (Residual Precursor): The presence of a small, sharp peak around 2240 cm⁻¹ could indicate residual nitrile precursor, signaling an incomplete synthesis that requires further purification.
Conclusion
The infrared spectrum of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine is a rich fingerprint, offering definitive confirmation of its complex structure. The key diagnostic features are the dual N-H stretching peaks of the primary amine (~3400-3300 cm⁻¹), the clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the unique combination of C-N stretching and aromatic C-H bending bands in the fingerprint region.
By employing a standardized ATR-FTIR protocol and comparing the acquired spectrum against the theoretical profile and those of potential impurities, researchers can confidently verify the identity, purity, and stability of this valuable molecule, ensuring the integrity of their downstream applications in research and development.
References
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of ethylamine. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Fiveable. (2026, March 2). Spectroscopy of Amines. Retrieved from [Link]
-
Fally, F., Riga, J., & Verbist, J. (n.d.). Plasma Polymerization of Pyrrole. Laboratoire Interdisciplinaire de Spectroscopie Electronique. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Table]. Retrieved from [Link]
- Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVB, VB, and VIIB Elements. WADD Technical Report 60-759.
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples [Figure]. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Sakota, K., Sekimoto, K., & Mafuné, F. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194302.
-
Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 7). Why does ethylamine have two infra-red spectra? Are both correct?. Retrieved from [Link]
- Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Mironov, A. F., et al. (1965). Infrared spectra of pyrroles and dipyrrylmethanes. Chemistry of Heterocyclic Compounds, 1(1), 49-54.
- Dopfer, O., et al. (2012). IR spectroscopy of α- and β-protonated pyrrole via argon complex photodissociation. The Journal of Physical Chemistry A, 116(46), 11383-11393.
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fiveable.me [fiveable.me]
- 3. wikieducator.org [wikieducator.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ispc-conference.org [ispc-conference.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Chiral HPLC Separation Strategies for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Enantiomers
Executive Summary
The enantiomeric resolution of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine presents a unique chromatographic challenge. As a chiral primary amine featuring a bulky, electron-rich pyrrole-phenyl substituent, the molecule is prone to severe peak tailing on traditional silica supports and requires highly specific chiral recognition mechanisms. This guide objectively compares the three dominant Chiral Stationary Phase (CSP) technologies used for 1-arylethylamines, providing researchers with self-validating protocols and mechanistic insights to seamlessly transition from analytical screening to preparative scale-up.
Mechanistic Profiling of the Analyte
Before selecting a column, it is critical to understand the causality behind the analyte's chromatographic behavior:
-
The Primary Amine (-NH2): Highly basic (pKa ~9–10). If left unmasked or unprotonated, it will undergo strong secondary ion-exchange interactions with acidic residual silanols on the silica matrix, destroying resolution and causing severe peak tailing.
-
The 3-(Pyrrol-1-yl)phenyl Moiety: This bulky, highly polarizable group acts as a powerful electron donor. It is the primary site for
stacking and dipole-dipole interactions, making it an ideal candidate for CSPs that utilize aromatic derivatization.
Comparative Analysis of Chiral Stationary Phases (CSPs)
A. Crown Ether CSPs (The Gold Standard for Primary Amines)
Crown ether columns (e.g., Crownpak CR-I(+), ChiroSil RCA(+)) are explicitly designed for primary amino groups. The chiral selector, typically (+)-(18-crown-6)-tetracarboxylic acid, forms a highly specific host-guest inclusion complex with the analyte[1]. The primary amine must be fully protonated (-NH3+) to fit into the 18-crown-6 cavity, where it is stabilized by three simultaneous hydrogen bonds with the ether oxygens. This mechanism provides unmatched enantioselectivity for 1-arylethylamines[2].
B. Polysaccharide CSPs (The Preparative Workhorse)
Immobilized or coated polysaccharide columns (e.g., Chiralpak IG, Chiralcel OD-H) rely on the helical structure of derivatized amylose or cellulose[3]. Separation is driven by hydrogen bonding at the carbamate linkages and strong
C. Macrocyclic Glycopeptide CSPs (Alternative Selectivity)
Teicoplanin-based columns (e.g., Chirobiotic T) offer alternative selectivity through steric clefts and hydrogen bonding in Polar Organic Mode. While effective for underivatized amino acids, they generally yield lower resolution (
Quantitative Performance Comparison
| Metric | Crown Ether CSP (e.g., CR-I(+)) | Polysaccharide CSP (e.g., IG) | Macrocyclic CSP (e.g., Chirobiotic T) |
| Primary Mechanism | Host-Guest Inclusion (-NH3+) | Steric Cleft Inclusion | |
| Elution Mode | Acidic Aqueous (Reversed Phase) | Normal Phase / Polar Organic | Polar Organic Mode |
| Typical Modifier | Perchloric Acid (pH < 2.0) | 0.1% Diethylamine (DEA) | Acetic Acid / Triethylamine |
| Expected Resolution ( | > 3.0 (Baseline) | ~ 2.0 - 2.5 (Baseline) | ~ 1.5 - 1.8 (Partial/Baseline) |
| Peak Asymmetry ( | 1.0 - 1.2 (Excellent) | 1.1 - 1.4 (Good) | 1.3 - 1.6 (Moderate) |
| Prep Scale-Up Suitability | Low (Aqueous/Acid removal is hard) | High (Volatile solvents used) | Moderate |
Method Selection & Mechanistic Workflows
Decision workflow for selecting the optimal chiral HPLC method based on project objectives.
Primary mechanistic interactions between the analyte and the respective chiral stationary phases.
Optimized Experimental Protocols
Protocol A: Analytical Precision via Crown Ether CSP
This protocol is engineered for maximum enantiomeric resolution (e.g., determining enantiomeric excess in synthetic batches).
-
Column: Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm)
-
Mobile Phase: Water / Methanol (85/15, v/v) adjusted to pH 1.5 with Perchloric Acid (
). -
Flow Rate: 0.4 mL/min
-
Temperature: 15 °C
-
Detection: UV at 230 nm / 254 nm.
-
Causality of Experimental Choices:
-
Why Perchloric Acid? The pH must be strictly maintained below 2.0 to ensure 100% protonation of the primary amine. The chaotropic perchlorate anion minimizes ion-pairing repulsion, allowing the
group to smoothly enter the crown ether cavity[1]. -
Why 15 °C? Chiral recognition in crown ethers is highly enthalpically driven. Sub-ambient temperatures stabilize the transient host-guest complex, significantly increasing the separation factor (
).
-
-
Self-Validating System Suitability (SST): Inject a racemic standard. The system is validated if
and the tailing factor ( ) is . If increases, verify the mobile phase pH has not drifted above 2.0.
Protocol B: Preparative Scale-Up via Immobilized Polysaccharide CSP
This protocol is engineered for high sample loadability and easy solvent recovery.
-
Column: Chiralpak IG (4.6 mm x 250 mm, 5 µm for analytical; scale to 20+ mm ID for prep)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80/20/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm.
-
Causality of Experimental Choices:
-
Why 0.1% DEA? Diethylamine is a basic modifier. It acts as a sacrificial competitor, dynamically coating the acidic residual silanols on the silica matrix. This prevents the primary amine of the analyte from undergoing secondary retention mechanisms, effectively eliminating peak tailing.
-
Why Immobilized (IG) over Coated (OD-H)? Immobilized columns tolerate a wider range of injection solvents (e.g., dissolving the bulky analyte in pure THF or DCM for higher concentration injections) without stripping the chiral selector from the silica support.
-
-
Self-Validating System Suitability (SST): Inject 1,3,5-tri-tert-butylbenzene to accurately determine the void volume (
). The system is validated if baseline resolution ( ) is achieved with an asymmetry factor between 0.9 and 1.4.
Conclusion
For the chiral separation of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, the choice of methodology depends strictly on the end goal. Crown Ether CSPs provide the highest analytical resolution due to their specific
References
-
[3] Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.
-
[2] Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC. J-Stage.
-
[1] Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate.
Sources
A Comparative Guide to the Definitive Structural Validation of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine via Single-Crystal X-ray Diffraction
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of modern pharmaceutical science. The precise arrangement of atoms in space dictates a compound's biological activity, its interactions with target receptors, and its overall efficacy and safety profile. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of the novel chiral amine, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, establishing why Single-Crystal X-ray Diffraction (SCXRD) serves as the ultimate arbiter of molecular truth.
We will explore the complete SCXRD workflow, from the critical step of crystallization to final data deposition, and contextualize its definitive power by comparing it with the essential, yet complementary, data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive
While a suite of analytical tools is required for comprehensive characterization, SCXRD stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic framework in the solid state.[1][2] It is the primary method for determining the absolute configuration of chiral molecules, offering unparalleled precision in bond lengths, bond angles, and torsional angles.[1][3] This level of detail is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities. The process, while rigorous, is a self-validating system that culminates in a universally recognized format: the Crystallographic Information File (CIF).
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding careful consideration and expertise.
Experimental Protocol: From Powder to Picture
1. Synthesis and Purification: The target compound, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, is synthesized via established organic chemistry routes, such as reductive amination of the corresponding ketone. The crucial prerequisite for successful crystallization is exceptional purity (>99%). Techniques like column chromatography followed by recrystallization are employed to remove any impurities that could inhibit crystal growth.
2. Crystallization: The Art and Science of Crystal Growth Crystallization is often the rate-limiting step in an X-ray study.[1][4] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.
-
Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Defects, twinning, or polycrystalline aggregates will yield poor or unusable data.
-
Methodology (Vapor Diffusion):
-
Dissolve 5-10 mg of purified 1-(3-Pyrrol-1-yl-phenyl)-ethylamine in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small vial. This is the solvent in which the compound is highly soluble.
-
Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (e.g., hexane, pentane). This is a miscible solvent in which the compound is poorly soluble.
-
Over several hours to days, the vapor of the more volatile "poor" solvent will slowly diffuse into the "good" solvent.
-
This gradual change in solvent composition lowers the solubility of the compound, ideally leading to the formation of a few, well-formed single crystals.
-
3. Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[6]
-
Rationale: Data is collected at cryogenic temperatures (e.g., 100 K) using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in less diffuse scattering and higher resolution data. Molybdenum is a common X-ray source for small molecule diffraction, producing MoKα radiation (λ = 0.7107 Å).[6]
-
Methodology:
-
The crystal is rotated in the X-ray beam.
-
As specific lattice planes satisfy the Bragg equation (nλ = 2d sinθ), constructive interference occurs, producing a diffracted ray.[6]
-
A series of diffraction images, each corresponding to a small rotation of the crystal, are recorded by a detector (e.g., a CMOS detector).[7][8]
-
A complete dataset consists of hundreds or thousands of these images, capturing the diffraction pattern from all possible orientations.
-
4. Structure Solution and Refinement: This is the computational stage where the diffraction data is translated into a 3D atomic model.[7]
-
Rationale: The intensities of the diffraction spots are measured, but the phase information is lost. Solving the "phase problem" is the first step to generating an electron density map. For small molecules, this is typically achieved using "direct methods."
-
Methodology:
-
Integration & Scaling: Software is used to identify the diffraction spots on each image, measure their intensities, and scale the data from all images to a consistent level.[7] This produces a reflection file.
-
Structure Solution: An initial atomic model is generated from the reflection file.
-
Refinement: This iterative process refines the positions, and thermal parameters of the atoms in the model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF). An R1 value below 0.05 is typically indicative of a well-refined structure.[9]
-
5. Data Deposition: The final step is to prepare a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.
-
Rationale: The CIF contains all relevant information about the experiment, from cell parameters to atomic coordinates and bond lengths.[9] To ensure data integrity, it is validated using the checkCIF service, which flags potential errors or inconsistencies.[10]
-
Procedure: The validated CIF is deposited into a public database, most commonly the Cambridge Structural Database (CSD) for organic molecules, making the data accessible to the global scientific community.[11][12]
A Comparative Analysis: The Role of Complementary Techniques
No single technique tells the whole story. A robust structural validation strategy integrates data from multiple sources. SCXRD provides the definitive solid-state structure, which is then corroborated by solution-state and bulk property analyses.
| Technique | Information Provided | Sample State | Key Strengths | Key Limitations |
| SC-XRD | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing. | Single Crystal | Unambiguous, high-precision 3D structure. The "gold standard."[1][4] | Requires high-quality single crystals (can be a major bottleneck).[1][4] Provides solid-state structure only. |
| NMR | Atomic connectivity (¹H, ¹³C), chemical environment, relative stereochemistry. | Solution | Preeminent technique for structure in solution.[13][14] Non-destructive.[13] | Can be ambiguous for complex stereoisomers. Absolute configuration is not directly determined.[15] |
| Mass Spec (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Gas/Solution | Confirms molecular formula.[16][17] Extremely high sensitivity, requires minimal sample. | Provides no stereochemical or 3D conformational information.[18] |
| IR Spectroscopy | Presence/absence of specific functional groups. | Solid/Liquid/Gas | Quick, non-destructive "fingerprint" of the molecule. | Provides very limited information on overall molecular structure and connectivity.[19] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, NMR is the first line of analysis. A ¹H NMR spectrum will confirm the presence of all expected protons: the distinct signals for the pyrrole, the substituted phenyl ring, the ethylamine side chain (with characteristic splitting for the CH and CH₃ groups), and the N-H proton. ¹³C NMR and 2D experiments like COSY and HSQC will confirm the carbon skeleton and the direct connectivity between protons and carbons.[20][21] This confirms the molecular constitution in solution, which must be consistent with the final crystal structure. NMR and X-ray crystallography are highly complementary, with NMR providing solution-state dynamics and XRD offering a precise static picture.[22][23][24]
Mass Spectrometry (MS)
MS provides the crucial confirmation of the molecular weight.[17][25] For our target molecule (C₁₂H₁₄N₂), the expected monoisotopic mass is approximately 186.1157 g/mol . A high-resolution mass spectrometry (HRMS) experiment would confirm this mass to within a few parts per million, validating the elemental composition. Fragmentation patterns can also offer clues to the structure; for instance, loss of the ethylamine side chain would be an expected fragmentation pathway.[26]
Infrared (IR) Spectroscopy
An IR spectrum serves as a rapid check for the presence of key functional groups.[27][28] For 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, we would expect to see:
-
N-H stretch: A characteristic absorption in the 3300-3500 cm⁻¹ region for the primary amine.[29]
-
Aromatic C-H stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.[29]
-
C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and pyrrole rings. The presence of these bands provides supporting evidence, but not definitive proof, of the structure.
Synthesizing the Data: A Self-Validating Conclusion
The power of this multi-technique approach lies in its self-validating nature. The definitive 3D model from SCXRD must be in complete agreement with the data from all other techniques.
The molecular formula determined by MS must match the atoms found in the crystal structure. The functional groups identified by IR must be present in the final model. The atomic connectivity established by NMR must map perfectly onto the connectivity revealed by X-ray diffraction. When all these pieces of evidence align, the structure of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine can be considered unequivocally validated, providing the solid foundation required for further drug development and intellectual property protection.
Hypothetical Crystallographic Data Summary
Below is a table of what the final crystallographic data for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine might look like in a publication.
| Parameter | Value |
| Empirical formula | C₁₂H₁₄N₂ |
| Formula weight | 186.26 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.15 Å, b = 12.40 Å, c = 9.85 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 1075 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated density | 1.150 Mg/m³ |
| Reflections collected | 10500 |
| Independent reflections | 2100 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.105 |
| Goodness-of-fit on F² | 1.04 |
References
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NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
-
Using IR to Identify Functional Groups (8.4.3). (n.d.). TutorChase. Retrieved from [Link]
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Mass spectrometry (MS). (2025, August 15). Fiveable. Retrieved from [Link]
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Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]
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Analysis of Functional Groups using Infrared (IR) Spectroscopy. (n.d.). Bellevue College. Retrieved from [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Mass spectrometry (MS) - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2041-2057. Retrieved from [Link]
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Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
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12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved from [Link]
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EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. Retrieved from [Link]
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Kertesz, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Tizzard, G. J., & Coles, S. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1854. Retrieved from [Link]
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Tizzard, G. J., & Coles, S. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1854. Retrieved from [Link]
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Hartnett, J. E., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 58(41), 14558-14562. Retrieved from [Link]
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Preliminary understanding of experiments on single crystal X-ray crystallography. (2022, September 15). Journal of the Indian Chemical Society. Retrieved from [Link]
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Lei, X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]
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Lei, X., et al. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]
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X-ray single crystal and powder diffraction: possibilities and applications. (n.d.). Retrieved from [Link]
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Brunning, A. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC at Carleton College. Retrieved from [Link]
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Comparing X-ray Diffraction And Mass Spectrometry. (2026, February 27). Retrieved from [Link]
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Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025, August 6). ResearchGate. Retrieved from [Link]
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Streamlining Crystallographic Information Files Submission and Publication. (2025, July 2). ACS Axial. Retrieved from [Link]
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Price, S. L. (2013, November 22). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (pp. 427-440). Humana Press. Retrieved from [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
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CIF Deposition Guidelines. (n.d.). CCDC. Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Skelly, J. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
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Structure Deposition Workshop. (n.d.). CCDC. Retrieved from [Link]
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Structure Deposition Workshop (DEP-001). (n.d.). CCDC. Retrieved from [Link]
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Carlon, A., et al. (2020, January 7). On the complementarity of X-ray and NMR data. Computational and Structural Biotechnology Journal, 18, 119-127. Retrieved from [Link]
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Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. (n.d.). IUCrData. Retrieved from [Link]
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Deposit Structures. (n.d.). FIZ Karlsruhe. Retrieved from [Link]
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Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
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NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. (2005, November 8). Journal of the American Chemical Society. Retrieved from [Link]
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Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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Technical Comparison Guide: Elemental Analysis & Quality Benchmarking of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
This guide serves as an authoritative technical resource for verifying the quality and utility of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (CAS 368869-95-8 analog/derivative) in proteomics and drug discovery. It establishes the "Gold Standard" for elemental composition and compares its performance characteristics against key structural alternatives.
Executive Summary: The "Gold Standard" for Purity
In the synthesis of complex heterocycles and proteomic probes, 1-(3-Pyrrol-1-yl-phenyl)-ethylamine serves as a critical chiral amine building block. Its performance is directly correlated with its purity, specifically the stoichiometry of the nitrogen-rich pyrrole and amine moieties.
Unlike standard alkyl amines, this compound contains two distinct nitrogen environments: the electron-rich pyrrolyl nitrogen (aromatic, non-basic) and the primary amine nitrogen (aliphatic, basic). Elemental Analysis (CHN) is the definitive method to confirm that the fragile pyrrole ring has survived synthesis without oxidation and that the primary amine has not formed a carbonate salt from atmospheric
Reference Elemental Composition (Theoretical)
Formula:
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Diagnostic Significance |
| Carbon (C) | 77.38% | 76.98% – 77.78% | Low %C often indicates retained solvent (e.g., DCM, EtOAc) or carbonate formation. |
| Hydrogen (H) | 7.58% | 7.18% – 7.98% | High %H typically signals hygroscopicity (water absorption). |
| Nitrogen (N) | 15.04% | 14.64% – 15.44% | Low %N is the critical failure mode, indicating pyrrole oxidation or polymerization. |
Comparative Performance Analysis
This section objectively compares 1-(3-Pyrrol-1-yl-phenyl)-ethylamine against its two most common functional alternatives in synthesis: its Hydrochloride Salt form and its Meta-Amino Precursor .
Comparison 1: Free Base vs. Hydrochloride Salt
Context: Researchers often choose between the Free Base (for direct coupling) and the HCl Salt (for storage).
| Feature | Free Base (Product Focus) | Hydrochloride Salt (Alternative) | Verdict |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid | Salt is superior for handling and weighing. |
| Oxidative Stability | Moderate. The electron-rich pyrrole ring is susceptible to oxidation in air over time. | High. Protonation of the amine reduces basicity, indirectly stabilizing the bulk material. | Salt is preferred for long-term storage (>1 month). |
| EA Precision | Lower. Hygroscopic nature leads to drifting %H and %N values. | Higher. Non-hygroscopic lattice yields sharp, reproducible CHN data. | Salt provides more reliable QC data. |
| Reactivity | Immediate. Ready for acylation/alkylation. | Latent. Requires an auxiliary base (e.g., TEA, DIPEA) to activate. | Free Base is superior for sensitive, base-free catalytic cycles. |
Comparison 2: 3-Pyrrolyl vs. 3-Amino Analog
Context: Determining if the pyrrole ring is essential or if the precursor 1-(3-aminophenyl)ethylamine suffices.
| Metric | 1-(3-Pyrrol-1-yl-phenyl)-ethylamine | 1-(3-Aminophenyl)ethylamine |
| Electronic Character | Electron-rich aromatic system (Pyrrole). | Basic aniline-like nitrogen. |
| Proteomic Binding | High Specificity. Pyrrole acts as a hydrogen bond donor/acceptor in specific hydrophobic pockets. | High Promiscuity. Primary aniline binds non-specifically to many receptors. |
| Synthetic Utility | Used to introduce indole-like properties without the benzene fusion. | Precursor only; lacks the specific electronic signature of the pyrrole. |
Experimental Protocol: Self-Validating CHN Analysis
To achieve the "Reference Results" listed above, follow this strict protocol. This workflow is designed to eliminate common errors associated with volatile amines.
Methodology: Dynamic Flash Combustion
Principle: Rapid combustion at 975°C converts the sample into
Reagents & Equipment:
-
Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Standard: Acetanilide (K factor calibration).
-
Capsules: Tin (Sn) capsules (do not use silver for amines unless halogens are present).
Step-by-Step Protocol:
-
Sample Pre-treatment (Crucial):
-
If the sample is the Free Base (oil/solid), place it in a vacuum desiccator over
for 4 hours prior to weighing. This removes surface moisture and adsorbed . -
Why? Amines react with atmospheric
to form carbamates, which skews Carbon results by +1-2%.
-
-
Weighing:
-
Weigh 1.5 – 2.5 mg of sample directly into a tared Tin capsule.
-
Seal immediately. Do not leave the capsule open on the balance pan for >30 seconds.
-
-
Combustion:
-
Set furnace temperature to 975°C .
-
Set Oxygen dose to 15 mL (ensure excess
for the pyrrole ring, which can form soot if starved).
-
-
Data Validation (The "Self-Check"):
-
Calculate the C/N Ratio .
-
Theoretical Ratio:
. -
Pass Criteria: Experimental ratio must be within
. -
Failure Mode: A ratio > 5.20 indicates solvent contamination (high C). A ratio < 5.0 indicates moisture (diluting both, but often affecting N detection more) or amine degradation.
-
Quality Control Workflow (Visualization)
The following diagram illustrates the decision logic for interpreting Elemental Analysis results for this compound.
Figure 1: Logic flow for validating the purity of pyrrolyl-ethylamine derivatives via Elemental Analysis.
References
-
Santa Cruz Biotechnology. 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Product Data. Retrieved from
-
PubChem. 3-(1H-Pyrrol-1-yl)benzylamine Compound Summary (Structural Analog). Retrieved from
-
Sigma-Aldrich. Fundamental Elemental Analysis Standards & Protocols. Retrieved from
-
Beilstein Journal of Organic Chemistry. Synthesis of Pyrrole Derivatives. Retrieved from
Sources
A Comparative Analysis of the UV-Vis Absorption Spectrum of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with pyrrole-containing aromatic compounds. The insights provided herein will aid in the characterization and analysis of similar molecules.
Theoretical Framework: Understanding the Chromophores
The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. In the case of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, the absorption characteristics are primarily dictated by the π-electron systems of the pyrrole and phenyl rings.
The pyrrole ring itself is an aromatic heterocycle and exhibits characteristic π-π* transitions. The electronic spectrum of pyrrole has been the subject of numerous theoretical and experimental studies.[1][2] In aqueous solution, pyrrole shows absorption bands around 203 nm and has also been reported to have bands at 250 nm and 287 nm, which can be attributed to π-π* transitions within the C=C chromophore.[3]
When a phenyl group is attached to the nitrogen atom of the pyrrole ring, as in N-phenylpyrrole, the two aromatic systems become conjugated. This extended conjugation typically leads to a bathochromic (red) shift, meaning the absorption maxima move to longer wavelengths, and often an increase in the molar absorptivity (a hyperchromic effect). This is due to the delocalization of the π-electrons over the entire N-phenylpyrrole system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The addition of an ethylamine substituent to the phenyl ring at the meta position is expected to have a less pronounced effect on the main absorption bands compared to substituents at the ortho or para positions, as it does not directly extend the conjugation of the N-phenylpyrrole system. However, it may introduce subtle shifts and changes in the fine structure of the spectrum.
Comparative Spectral Analysis
To predict the UV-Vis spectrum of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, we will compare it with the known spectra of its parent chromophores.
| Compound | Key Absorption Features (λmax) | Comments |
| Pyrrole | ~203-210 nm, with weaker bands at longer wavelengths (~250-290 nm)[3] | The primary absorption is due to π-π* transitions within the five-membered aromatic ring. |
| Benzene | ~184 nm, 204 nm, and a series of fine-structured bands around 254 nm | The bands are due to π-π* transitions. The fine structure arises from vibrational levels. |
| N-Phenylpyrrole | Expected to be red-shifted compared to pyrrole and benzene due to extended conjugation. | The conjugation between the phenyl and pyrrole rings lowers the energy of the electronic transitions. |
| 1-(3-Pyrrol-1-yl-phenyl)-ethylamine (Predicted) | The primary absorption bands are anticipated to be similar to N-phenylpyrrole, likely in the region of 250-350 nm. | The ethylamine group at the meta position will likely cause minor shifts but not fundamentally alter the main absorption features. |
The conjugation in N-phenylpyrrole derivatives significantly influences their electronic and optical properties.[4] The introduction of substituents on the phenyl ring can further modulate these properties.
The Influence of Solvent Polarity
The choice of solvent can significantly impact a compound's UV-Vis spectrum, a phenomenon known as solvatochromism.[5][6] Polar solvents can interact with the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima.
-
Bathochromic Shift (Red Shift): Occurs when the excited state is more polar than the ground state and is stabilized by a polar solvent to a greater extent. This decreases the energy gap for the transition, shifting the absorption to a longer wavelength.[6][7]
-
Hypsochromic Shift (Blue Shift): Occurs when the ground state is more stabilized by the polar solvent than the excited state. This increases the energy gap, resulting in a shift to a shorter wavelength.[6][8]
For 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, which possesses a polar amine group, the choice of solvent is critical. It is recommended to record the spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol, and water) to fully characterize its solvatochromic behavior. A solvent should be chosen that is transparent in the region of interest.[5][9]
Experimental Protocol for UV-Vis Spectral Acquisition
To obtain a high-quality UV-Vis absorption spectrum of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, the following protocol is recommended:
4.1. Materials and Instrumentation
-
1-(3-Pyrrol-1-yl-phenyl)-ethylamine (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
4.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance should ideally be in the range of 0.2 to 0.8 to ensure linearity according to the Beer-Lambert law.[5]
-
Blank: Use the pure solvent as a blank to zero the spectrophotometer.
4.3. Spectral Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Record a baseline spectrum with the blank solution in both the sample and reference cuvette holders.
-
Sample Spectrum: Replace the blank in the sample holder with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Caption: Key structural features of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the UV-Vis absorption spectrum of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. By understanding the electronic properties of the constituent pyrrole and phenyl moieties, and by considering the influence of substituents and solvent effects, researchers can anticipate the spectral characteristics of this and related molecules. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data for further characterization and analysis.
References
- UV VISIBLE SPECTROSCOPY. (n.d.).
- Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. (n.d.).
- Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd.
- Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
- Cui, Z., et al. (2014). UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods. ResearchGate.
- Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019, March 15). YouTube.
- The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. (n.d.). AIP Publishing.
- The electronic spectrum of pyrrole. (1999, July 8). American Institute of Physics.
- New synthesis routes and electrochemical and optical properties of N-substitued phenylpyrrole. (n.d.). Arkat USA.
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- 2. pubs.aip.org [pubs.aip.org]
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- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
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- 9. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal Procedures: 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
The following guide details the proper disposal procedures for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine , structured for researchers and laboratory safety officers.
Executive Summary & Chemical Profile
1-(3-Pyrrol-1-yl-phenyl)-ethylamine is a specialized heterocyclic amine intermediate. Due to the presence of both a primary amine and a pyrrole ring, this compound exhibits basic (alkaline) properties and potential toxicity characteristic of aromatic amines.
For disposal purposes, it must be treated as a Hazardous Chemical Waste . It generally does not fall under specific RCRA P- or U-lists by name, but it frequently meets the criteria for Characteristic Waste (Corrosivity D002 or Toxicity) depending on concentration and formulation.
| Property | Value / Classification | Implication for Disposal |
| Molecular Weight | 186.25 g/mol | Likely solid or viscous liquid at RT. |
| Functional Groups | Primary Amine, Pyrrole, Phenyl | High Nitrogen Content : Generates NOx upon incineration. |
| Hazard Class (SAR) | Corrosive (Cat 1B) , Acute Tox. | Do not drain dispose. Segregate from acids/oxidizers.[1] |
| RCRA Status | Unlisted (Likely D002 if pH >12.5) | Must be disposed of via licensed hazardous waste contractor. |
Hazard Assessment & Pre-Disposal Handling
Before disposal, you must stabilize the waste stream. The primary risks during handling are chemical burns (amine functionality) and inhalation toxicity .
Storage Prior to Disposal
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (aluminum/zinc) which may react with alkaline amines to release hydrogen gas.
-
Segregation: Store away from strong acids (exothermic neutralization risk) and oxidizers (fire risk).
-
Labeling: Clearly label as "Hazardous Waste - Toxic/Corrosive - 1-(3-Pyrrol-1-yl-phenyl)-ethylamine".
Disposal Decision Matrix (Workflow)
The following decision tree outlines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating amine-based chemical waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf-life chemicals, contaminated weighing paper, or synthesis byproducts.
-
Containment: Transfer solid material into a wide-mouth HDPE jar.
-
Decontamination: Wipe the exterior of the container with a compatible solvent (ethanol) to ensure no residue remains.
-
Secondary Containment: Place the jar into a clear plastic secondary bag (zip-lock).
-
Disposal: Hand over to EHS (Environmental Health & Safety) for incineration .
-
Note: Do not compact or crush; pyrrole derivatives can be reactive.
-
Protocol B: Liquid Waste (Organic Solutions)
Applicability: Reaction mixtures in DCM, Methanol, or Ethyl Acetate.
-
Compatibility Check: Ensure the waste carboy does NOT contain acids or strong oxidizers (e.g., Peroxides, Nitric Acid).
-
Transfer: Pour into the "Organic Solvent Waste" carboy.
-
Critical: If the solvent is Halogenated (e.g., DCM), use the Halogenated waste stream.
-
Critical: If Non-Halogenated (e.g., MeOH), use the Non-Halogenated waste stream.
-
-
Documentation: Log the approximate concentration of the amine on the waste tag. This is vital for the incineration facility to adjust burn rates for Nitrogen content.
Protocol C: Aqueous Waste (Basic Solutions)
Applicability: Aqueous workups or neutralized reaction quenches.
-
pH Adjustment (Optional but Recommended): If the pH is extremely high (>12), carefully neutralize to pH 8-10 using dilute Hydrochloric Acid (HCl) or Citric Acid before adding to the waste container. This reduces the risk of container degradation.
-
Warning: This reaction is exothermic. Perform in an ice bath.
-
-
Transfer: Dispose of in the "Basic/Caustic Aqueous Waste" stream.
-
Prohibition: NEVER pour down the sink. Aromatic amines are toxic to aquatic life and persist in water systems.
Emergency Spill Response (Disposal Focused)
If a spill occurs during disposal, follow the "Absorb-Neutralize-Package" protocol.
-
Evacuate & Ventilate: Aromatic amines can cause respiratory sensitization. Clear the area.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if dust/vapors are present.[2][3]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop up.
-
Liquids: Surround with an inert absorbent (Vermiculite or Sand).[4] Do not use sawdust (flammability risk with amines).
-
-
Cleanup:
-
Scoop contaminated absorbent into a heavy-duty plastic bag.
-
Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize amine residues, followed by water.
-
-
Disposal: Label the bag as "Hazardous Spill Debris (Contains Toxic Amines)" and process as Solid Hazardous Waste.
Regulatory & Compliance Notes
-
EPA/RCRA: While not explicitly listed, this compound is regulated under the "mixture rule" if dissolved in listed solvents (e.g., F002, F003).
-
Incineration Requirement: The presence of the pyrrole ring and amine group necessitates High-Temperature Incineration . The nitrogen content requires the facility to use scrubbers to capture NOx emissions.
-
Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to aquatic toxicity potential.
References
-
Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-1-Phenylethylamine. Retrieved from
-
Sigma-Aldrich. (2024). Product Safety: (1R)-1-(3-(3-pyridyl)phenyl)ethylamine. Retrieved from
-
University of British Columbia. (2017). Chemical Spill Clean-up Procedure. Retrieved from
-
Santa Cruz Biotechnology. (2024). 1-(3-Pyrrol-1-yl-phenyl)-ethylamine Product Info. Retrieved from
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A Guide to the Safe Handling of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine: Personal Protective Equipment and Disposal
This document provides essential safety protocols for the handling and disposal of the research chemical 1-(3-Pyrrol-1-yl-phenyl)-ethylamine. As a novel compound, comprehensive toxicological data is not yet fully established. Therefore, this guide is built upon the foundational principles of laboratory safety, data from structurally analogous compounds, and the regulatory framework established by the Occupational Safety and Health Administration (OSHA). The core philosophy is to treat substances with unknown hazards with a high degree of caution, ensuring personnel safety and environmental protection.[1][2]
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure, which features an ethylamine group on a phenyl ring substituted with a pyrrole moiety. Structurally similar aromatic amines and pyrrole-containing compounds suggest the following potential hazards:
-
Skin and Eye Damage: Amines are often corrosive or irritants. Direct contact with 1-(3-Pyrrol-1-yl-phenyl)-ethylamine may cause skin burns and severe eye damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][6]
-
Toxicity: The compound may be harmful if ingested, inhaled, or absorbed through the skin.[3][7] While some pyrrole derivatives have shown low acute toxicity in specific studies, the toxicological profile of this particular molecule is unknown.[8][9]
All laboratory activities involving this compound must be governed by a current and comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11] This plan should detail standard operating procedures (SOPs) specific to the hazards identified here.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and use of appropriate PPE is critical to minimize exposure.[12][13] Engineering controls, such as a chemical fume hood, are the first and most important control measure; PPE serves as the essential final barrier.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields (ANSI Z87.1-compliant) and a full-face shield when handling liquids or larger quantities (>50 mL).[3][5][13] | Protects against splashes and aerosols that can cause severe, irreversible eye damage. A face shield offers a broader barrier for the entire face.[13] |
| Skin Protection | Lab Coat: Fire/flame-resistant lab coat. Gloves: Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and removed properly to avoid skin contact.[6] | A lab coat protects the skin and personal clothing from contamination.[14] Nitrile or neoprene gloves provide a suitable barrier against many organic amines; however, always consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | All handling of this compound (weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood. If a fume hood is unavailable or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[3][14][15] | Minimizes the primary exposure route of inhalation. A chemical fume hood is the most effective engineering control for containing vapors and aerosols.[16] |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. Follow this workflow diligently.
Caption: Sequential workflow for correctly donning and doffing PPE.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol ensures that risks are managed at every stage of handling.
Preparation
-
Designated Area: Establish a designated work area within a laboratory for handling this compound. This area should be clearly marked with warning signs.[16]
-
Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are accessible and unobstructed.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines. This should include absorbent materials like vermiculite or sand.[17]
Handling
-
Wear Full PPE: Don the appropriate PPE as specified in the table above before entering the designated handling area.
-
Fume Hood Use: Conduct all manipulations, including weighing, transferring, and solution preparation, inside the certified chemical fume hood.
-
Container Management: Keep the container of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine tightly closed when not in use to minimize vapor release.
-
Avoid Contamination: Use dedicated spatulas and glassware. If sharing equipment, ensure it is thoroughly decontaminated before and after use.
Post-Handling
-
Decontamination: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Hand Washing: After properly doffing all PPE, wash hands thoroughly with soap and water.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling 1-(3-Pyrrol-1-yl-phenyl)-ethylamine must be treated as hazardous waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[18][19]
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | A clearly labeled, sealed, and chemically compatible container (plastic is often preferred over glass).[18] | Collect all liquid waste, including reaction mixtures and solvent rinses. Label the container "HAZARDOUS WASTE" and list all chemical constituents by their full name and approximate percentages.[20] Do not mix incompatible waste streams. |
| Solid Waste (Contaminated) | A labeled, sealed plastic bag or container. | Includes contaminated gloves, paper towels, weigh boats, and other disposable materials. Place in a designated solid hazardous waste container. |
| Empty Containers | Original container or a compatible, labeled container. | Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste. This "triple-rinsed" container can then be managed according to your institution's specific guidelines, which may allow for recycling or disposal as non-hazardous waste.[14] |
Procedure for Disposal:
-
Accumulation: Store waste in a designated satellite accumulation area within the lab.[20]
-
Labeling: Ensure all waste containers are properly labeled with "HAZARDOUS WASTE" and a complete list of contents.[20]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this chemical or its waste down the drain.[18]
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. Environmental Health and Safety - The University of Tennessee, Knoxville. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
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Health and Safety Compliance for the Research Laboratory. Lab Manager. [Link]
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A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia | Research. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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SDS US. Royal Oil. [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]
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1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]
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Learn the Basics of Hazardous Waste. US EPA. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC. [Link]
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MATERIAL SAFETY DATA SHEET. Bio-WORLD. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Personal Protective Equipment. OSHA. [Link]
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Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf. [Link]
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Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PubMed. [Link]
-
Personal Protective Equipment - PPE. Health and Safety Authority. [Link]
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Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]
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Toxicological aspects of the use of phenolic compounds in disease prevention. PMC. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
